Product packaging for Boc-alpha-ME-DL-val-OH(Cat. No.:CAS No. 139938-00-4)

Boc-alpha-ME-DL-val-OH

Cat. No.: B558640
CAS No.: 139938-00-4
M. Wt: 231.29 g/mol
InChI Key: MXPBQQXWXZWBMK-UHFFFAOYSA-N
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Description

Boc-alpha-ME-DL-val-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B558640 Boc-alpha-ME-DL-val-OH CAS No. 139938-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-7(2)11(6,8(13)14)12-9(15)16-10(3,4)5/h7H,1-6H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPBQQXWXZWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562604
Record name N-(tert-Butoxycarbonyl)-3-methylisovaline
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Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139938-00-4
Record name N-(tert-Butoxycarbonyl)-3-methylisovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2,3-dimethylbutanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Boc-α-methyl-DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptidomimetic and drug development, the strategic modification of amino acid building blocks is paramount for enhancing therapeutic efficacy. The introduction of steric constraints and altered electronic properties can profoundly influence a peptide's conformational stability, receptor affinity, and resistance to enzymatic degradation. Boc-α-methyl-DL-valine is a non-proteinogenic amino acid derivative that embodies these principles. The presence of a methyl group on the α-carbon introduces a significant steric shield, which can stabilize helical conformations and protect against proteolysis. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological implications of Boc-α-methyl-DL-valine, offering a valuable resource for its application in peptide synthesis and drug design.

Core Chemical Properties

Boc-α-methyl-DL-valine is a white solid that is a derivative of the amino acid valine. The defining features of this compound are the tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl group on the α-carbon of the valine backbone.

PropertyValueReference
Synonyms Boc-α-Me-DL-Val-OH[1]
CAS Number 139938-00-4[1]
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.3 g/mol [1]
Appearance White solid[1]
Melting Point 124 - 129 °C[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.General knowledge

Experimental Protocols

Synthesis of Boc-α-methyl-DL-valine

The synthesis of Boc-α-methyl-DL-valine can be conceptualized as a two-step process: the α-methylation of a suitable valine precursor followed by the protection of the amino group with a Boc moiety. Below is a plausible synthetic workflow.

G cluster_synthesis Synthesis Workflow start DL-Valine step1 Formation of a Schiff base (e.g., with benzophenone imine) start->step1 step2 Deprotonation with a strong base (e.g., LDA or n-BuLi) step1->step2 step3 Alkylation with methyl iodide (CH₃I) step2->step3 step4 Hydrolysis of the Schiff base to yield α-methyl-DL-valine step3->step4 step5 Boc Protection using (Boc)₂O and a base (e.g., NaOH or Et₃N) step4->step5 product Boc-α-methyl-DL-valine step5->product

Caption: Synthetic workflow for Boc-α-methyl-DL-valine.

1. Synthesis of α-methyl-DL-valine (via Asymmetric Synthesis Principles):

  • Materials: DL-Valine, a suitable protecting group for the amine that allows for α-carbon alkylation (e.g., forming a Schiff base with benzophenone imine), a strong non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), methyl iodide, and solvents (e.g., anhydrous THF), and reagents for deprotection.

  • Procedure:

    • Protect the amino group of DL-valine. A common method involves the formation of a Schiff base.

    • In an inert atmosphere, dissolve the protected valine in an anhydrous aprotic solvent like THF and cool to a low temperature (e.g., -78 °C).

    • Slowly add a strong base such as LDA to deprotonate the α-carbon, forming an enolate.

    • Introduce methyl iodide to the reaction mixture to alkylate the enolate at the α-position.

    • Quench the reaction and perform an aqueous workup.

    • Deprotect the amino group to yield α-methyl-DL-valine.

2. Boc Protection of α-methyl-DL-valine:

This step follows standard procedures for the Boc protection of amino acids.

  • Materials: α-methyl-DL-valine, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium hydroxide or triethylamine), and a solvent system (e.g., 1:1 dioxane/water).

  • Procedure:

    • Dissolve α-methyl-DL-valine in the dioxane/water solvent system.

    • Add the base to the solution.

    • Slowly add di-tert-butyl dicarbonate to the reaction mixture while stirring at room temperature.

    • Allow the reaction to proceed for several hours until completion, which can be monitored by TLC.

    • Perform an aqueous workup, typically involving acidification followed by extraction with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and purify the resulting Boc-α-methyl-DL-valine, often by recrystallization or column chromatography.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a crucial tool for confirming the structure of the synthesized compound.

  • Sample Preparation: Dissolve 5-10 mg of Boc-α-methyl-DL-valine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the α-methyl group (a singlet or doublet depending on the solvent and conformation), the valine side chain protons, and the carboxylic acid proton (if not exchanged with the deuterated solvent).

  • ¹³C NMR Spectroscopy: The spectrum will display distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary α-carbon, the carbons of the Boc group, and the carbons of the valine side chain.

2. Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the presence of key functional groups.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Expected Absorptions:

    • A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).

    • A C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

    • A C=O stretch from the Boc group (around 1680-1700 cm⁻¹).

    • N-H stretching and bending vibrations from the carbamate.

3. Mass Spectrometry (MS):

MS is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 231.3 g/mol .

Biological Significance and Applications

The incorporation of α-methylated amino acids like α-methyl-valine into peptides has significant implications for their biological activity and therapeutic potential.

Enhanced Proteolytic Stability

Peptides are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic utility. The α-methyl group provides steric hindrance that can prevent protease binding and cleavage of the adjacent peptide bonds. This increased stability can lead to a longer in vivo half-life of peptide-based drugs.

G cluster_stability Mechanism of Increased Protease Resistance protease Protease peptide Standard Peptide Chain protease->peptide Binds to active site mod_peptide Peptide with α-methyl-valine protease->mod_peptide Binding inhibited cleavage Peptide Bond Cleavage peptide->cleavage no_cleavage Steric Hindrance Prevents Cleavage mod_peptide->no_cleavage

References

An In-depth Technical Guide to Boc-N-methyl-DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-N-methyl-DL-valine (Boc-N-methyl-DL-valine), a crucial N-methylated amino acid derivative. This document details its chemical structure, physicochemical properties, synthesis, and key applications in peptide synthesis and drug discovery, offering valuable insights for professionals in the field.

Chemical Structure and Physicochemical Properties

Boc-N-methyl-DL-valine is a synthetic amino acid derivative where the amino group of DL-valine is protected by a tert-butoxycarbonyl (Boc) group and also bears a methyl group. This modification enhances its utility as a building block in solid-phase peptide synthesis (SPPS) and in the development of peptide-based therapeutics.

Below is a 2D representation of the chemical structure of Boc-N-methyl-DL-valine.

G Boc-N-methyl-DL-valine Structure cluster_valine DL-Valine Backbone cluster_boc Boc Protecting Group cluster_methyl N-Methyl Group C_alpha C_carboxyl C C_alpha->C_carboxyl N N C_alpha->N C_beta C_alpha->C_beta O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl C_boc C N->C_boc C_methyl CH3 N->C_methyl C_gamma1 Cγ1 C_beta->C_gamma1 C_gamma2 Cγ2 C_beta->C_gamma2 O_boc1 O C_boc->O_boc1 O_boc2 O C_boc->O_boc2 C_tertbutyl C(CH3)3 O_boc2->C_tertbutyl

Caption: 2D structure of Boc-N-methyl-DL-valine.

Physicochemical Data

The key physicochemical properties of Boc-N-methyl-DL-valine are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₁NO₄[1][2]
Molecular Weight 231.29 g/mol [1][2]
Appearance White to off-white powder[1][2]
Melting Point 82-88 °C[1]
Solubility Soluble in many organic solvents.[2]
CAS Number 13850-91-4[1][2]

Experimental Protocols

Synthesis of Boc-N-methyl-DL-valine

The synthesis of Boc-N-methyl-DL-valine is typically a two-step process starting from DL-valine: 1) Protection of the amino group with a Boc group, and 2) N-methylation of the resulting Boc-DL-valine.

G Synthesis Workflow for Boc-N-methyl-DL-valine start Start with DL-Valine boc_protection Step 1: Boc Protection (Boc)2O, Base (e.g., NaOH or NaHCO3) in Dioxane/Water start->boc_protection boc_valine Intermediate: Boc-DL-valine boc_protection->boc_valine n_methylation Step 2: N-Methylation NaH, Iodomethane (CH3I) in THF boc_valine->n_methylation product Final Product: Boc-N-methyl-DL-valine n_methylation->product purification Purification (e.g., Column Chromatography) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of Boc-N-methyl-DL-valine.

Step 1: Synthesis of Boc-DL-valine

This protocol is a general method for the Boc protection of an amino acid.

  • Materials: DL-valine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃), Dioxane, Water.

  • Procedure:

    • Dissolve DL-valine in an aqueous solution of NaOH or NaHCO₃.

    • Add a solution of (Boc)₂O in dioxane to the amino acid solution.

    • Stir the mixture vigorously at room temperature for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid) to a pH of approximately 3.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Boc-DL-valine.

Step 2: N-methylation of Boc-DL-valine

This procedure describes the N-methylation of a Boc-protected amino acid.

  • Materials: Boc-DL-valine, Sodium hydride (NaH), Iodomethane (CH₃I), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve Boc-DL-valine in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH) portion-wise to the solution. Allow the reaction to stir for about 30 minutes at 0 °C.

    • Add iodomethane dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Acidify the aqueous layer to pH 3 with a suitable acid.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure Boc-N-methyl-DL-valine.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

ProtonsExpected Chemical Shift (ppm)
(CH₃)₂-CH (Valine side chain)~0.9-1.1 (two doublets)
(CH₃)₂-CH (Valine side chain)~2.0-2.3 (multiplet)
CH -N (alpha-proton)~4.0-4.3 (doublet)
N-CH₃ ~2.7-2.9 (singlet)
(CH₃)₃-C (Boc group)~1.4-1.5 (singlet)
COOH~10-12 (broad singlet)

¹³C NMR (Carbon NMR):

CarbonExpected Chemical Shift (ppm)
(CH₃) ₂-CH (Valine side chain)~18-20
(CH₃)₂-CH (Valine side chain)~30-32
C H-N (alpha-carbon)~60-65
N-CH₃ ~30-35
(CH₃) ₃-C (Boc group)~28
(CH₃)₃-C (Boc group)~80
C =O (Boc group)~155-157
C OOH~175-178

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of Boc-protected amino acids.

  • Expected Molecular Ion Peak (M+H)⁺: m/z 232.15

  • Expected Molecular Ion Peak (M+Na)⁺: m/z 254.13

  • Common Fragment Ions: Loss of the Boc group (100 amu) is a characteristic fragmentation pattern.

Applications in Research and Drug Development

Boc-N-methyl-DL-valine is a valuable building block in medicinal chemistry and drug discovery, primarily due to the introduction of the N-methyl group.

G Applications of Boc-N-methyl-DL-valine cluster_peptide Peptide Synthesis cluster_drug Drug Discovery main Boc-N-methyl-DL-valine ps1 Increased Proteolytic Stability main->ps1 ps2 Modulation of Conformation main->ps2 ps3 Improved Membrane Permeability main->ps3 dd1 Enhanced Bioavailability ps1->dd1 dd2 Fine-tuning of Receptor Binding ps2->dd2 ps3->dd1 dd3 Development of Peptidomimetics dd2->dd3

References

Solubility Profile of Boc-α-methyl-DL-valine-OH in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-α-methyl-DL-valine-OH (Boc-α-Me-DL-Val-OH), a protected amino acid derivative crucial in peptide synthesis and drug discovery. Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this guide synthesizes available qualitative information, presents quantitative data for analogous compounds, and details a standardized experimental protocol for determining solubility.

Introduction to Boc-α-methyl-DL-valine-OH

Boc-α-methyl-DL-valine-OH is a synthetic amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a methyl group replaces the alpha-hydrogen. This modification imparts unique conformational constraints and enzymatic stability to peptides incorporating this residue. Understanding its solubility in various organic solvents is paramount for its effective handling, reaction setup, and purification processes in synthetic chemistry. The presence of the bulky, lipophilic Boc group generally enhances solubility in organic solvents compared to the parent amino acid.

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for Boc-α-methyl-DL-valine-OH is not extensively reported. However, the solubility can be inferred from qualitative descriptions and data available for structurally similar compounds, primarily Boc-L-valine and Boc-D-valine. The N-methylation of amino acids has been shown to increase both lipophilicity and, in some contexts, aqueous solubility.[1][2] This suggests that Boc-α-Me-DL-Val-OH would exhibit good solubility in a range of common organic solvents.

Table 1: Qualitative and Inferred Solubility of Boc-α-methyl-DL-valine-OH

SolventChemical ClassQualitative Solubility of Analogues (Boc-L/D-valine)Expected Solubility of Boc-α-Me-DL-Val-OH
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble / Freely Soluble[3]High
N,N-Dimethylformamide (DMF)AmideSoluble / Freely Soluble[3]High
MethanolAlcoholSoluble / Freely Soluble[3]Good
EthanolAlcoholFreely Soluble[3]Good
ChloroformHalogenated HydrocarbonSoluble / Freely Soluble[3]Good
Dichloromethane (DCM)Halogenated HydrocarbonSolubleGood
Diethyl EtherEtherFreely Soluble[3]Moderate to Good
WaterProtic SolventSparingly / Slightly Soluble[3]Low

Table 2: Quantitative Solubility Data for the Analogue Boc-L-valine

SolventQuantitative SolubilityTemperatureReference
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified[4]
N,N-Dimethylformamide (DMF)~108.6 mg/mL (1 mmole in 2 mL)Not Specified

Note: The solubility properties of enantiomers (L- and D- forms) are generally very similar in achiral solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the isothermal shake-flask method, which can be employed to determine the precise solubility of Boc-α-methyl-DL-valine-OH in a specific solvent. This method is considered a gold standard for equilibrium solubility determination.

Materials and Equipment
  • Boc-α-methyl-DL-valine-OH

  • High-purity organic solvents of interest

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of Boc-α-methyl-DL-valine-OH to a vial. The amount should be sufficient to ensure undissolved solid remains.

    • Accurately add a known volume of the desired organic solvent.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear as a slurry with undissolved solid.

  • Sample Preparation and Analysis:

    • Allow the vial to stand at the set temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step removes all undissolved particles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Boc-α-methyl-DL-valine-OH in the diluted sample using a pre-validated HPLC method or by gravimetric analysis (evaporation of the solvent and weighing the residue).

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • The resulting value is the solubility of the compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add Excess Solid to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle filter_sample Filter Supernatant settle->filter_sample dilute Dilute Sample filter_sample->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for Boc-α-methyl-DL-valine-OH remains elusive in the literature, a strong inference of its solubility profile can be made from its structural characteristics and data from closely related compounds. It is expected to be readily soluble in common polar aprotic solvents like DMSO and DMF, and to have good solubility in various other organic solvents such as alcohols and halogenated hydrocarbons, with limited solubility in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable methodology for their determination.

References

Navigating the Nuances of N-Methylation: A Technical Guide to the Stability of Boc-Protected N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides offers a powerful tool to enhance proteolytic stability, improve membrane permeability, and modulate conformation. However, the unique steric and electronic properties of these modified residues, particularly when protected with the acid-labile tert-butyloxycarbonyl (Boc) group, present distinct challenges. This in-depth technical guide explores the critical aspects of the stability of Boc-protected N-methylated amino acids, providing quantitative data, detailed experimental protocols, and visual workflows to inform synthetic strategies and ensure the integrity of these valuable building blocks.

Core Stability Considerations: Acid Lability, Racemization, and Steric Hindrance

The stability of Boc-protected N-methylated amino acids is a multi-faceted issue, primarily revolving around the acid-catalyzed cleavage of the Boc group, the potential for racemization during synthesis and deprotection, and the steric bulk introduced by the N-methyl group which can influence reaction kinetics.

The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of conditions, yet its facile removal with mild acidolysis is a cornerstone of its utility in peptide synthesis.[1] However, the N-methyl group can influence the rate of this cleavage. The steric hindrance imposed by the N-methyl group, in addition to the amino acid side chain, can sometimes hinder the approach of the acid catalyst, potentially slowing down the deprotection reaction compared to their non-methylated counterparts.[2]

Racemization is a significant concern in peptide synthesis, and N-methylated amino acids are not immune. While the absence of a proton on the amide nitrogen in a peptide bond involving an N-methylated residue prevents the formation of oxazolone intermediates, a common pathway for racemization, other base-catalyzed mechanisms involving direct proton abstraction from the alpha-carbon can still occur.[3] Studies have shown that saponification of esters of N-methylamino acid derivatives can lead to appreciable racemization.[4] Furthermore, significant racemization has been observed during the coupling of N-methylated amino acid residues, particularly when using certain activation methods in the presence of salts.[5][6][7]

Quantitative Data on Stability and Racemization

The following tables summarize quantitative data on the stability and racemization of N-methylated amino acids under various conditions, as reported in the literature.

Compound/PeptideCondition% Racemization (L,D-isomer)Reference
Z-Ala-MeLeu-OMeAqueous Sodium Hydroxide22%[4]
Z-MeIle-OMeAqueous Sodium Hydroxide18-24%[4]
Z-Ala-MeLeu-OButAqueous Sodium Hydroxide7%[4]
Z-Ala-MeLeu5.6 N HBr in Acetic Acid17%[4]
Z-Ala-MeLeu + Gly-OBzl (Mixed Anhydride)In presence of triethylamine hydrochloride2.8–39%[5][6][7]
Z-Ala-MeLeu + Gly-OBzl (HONSu ester)-Stereochemically pure[5][6]

Table 1: Racemization of N-Methylated Amino Acid Derivatives Under Basic and Acidic Conditions.

Coupling MethodPeptide% RacemizationReference
Mixed Anhydride (in presence of salt)Z-Ala-MeLeu with Gly-OBzl2.8 - 39%[5][6][7]
N-hydroxysuccinimide (HONSu) esterZ-Ala-MeLeu with Gly-OBzl0%[5][6]
DCCI-HONSuZ-Ala-Leu-Gly-OBzlLow[6]
EEDQZ-Ala-Leu-Gly-OBzlLow[6]

Table 2: Influence of Coupling Method on Racemization.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of N-Methylated Amino Acids in Solution Phase

This protocol provides a general starting point for the removal of the Boc group from an N-methylated amino acid in solution.

Materials:

  • Boc-N-methylated amino acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., anisole, thioanisole) (optional, to prevent side reactions from the tert-butyl cation)[8]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve the Boc-N-methylated amino acid in dichloromethane (DCM).

  • Add scavengers if the amino acid side chain is susceptible to alkylation by the tert-butyl cation.

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical ratio is 1:1 TFA:DCM.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or another suitable organic solvent.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected N-methylated amino acid.

Protocol 2: N-Methylation of a Boc-Protected Amino Acid

This procedure describes a common method for the N-methylation of a Boc-protected amino acid using sodium hydride and methyl iodide.[9][10]

Materials:

  • Boc-amino acid

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the Boc-amino acid in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add methyl iodide to the solution.

  • Carefully add sodium hydride in small portions to the stirred solution. Vigorous bubbling (hydrogen gas evolution) will occur. The dianion formed is often insoluble but reacts quickly.[9]

  • After the addition of NaH is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Quench the reaction by slowly adding water.

  • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the Boc-N-methyl-amino acid.

Visualizing Key Pathways and Workflows

To better understand the chemical transformations and experimental processes discussed, the following diagrams have been generated using Graphviz.

Boc_Deprotection_Pathway BocNMeAA Boc-N(Me)-AA-R Protonation Protonation (TFA) BocNMeAA->Protonation + H+ Carbocation tert-Butyl Cation Protonation->Carbocation CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid DeprotectedAA H-N(Me)-AA-R CarbamicAcid->DeprotectedAA CO2 CO2 CarbamicAcid->CO2

Caption: Boc-Deprotection Pathway.

N_Methylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Start Dissolve Boc-AA in THF Cool Cool to 0°C Start->Cool Add_MeI Add Methyl Iodide Cool->Add_MeI Add_NaH Add NaH portion-wise Add_MeI->Add_NaH Stir Stir overnight at RT Add_NaH->Stir Quench Quench with Water Stir->Quench Acidify Acidify with HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry and Concentrate Extract->Dry Product Boc-N(Me)-AA Dry->Product

Caption: N-Methylation Experimental Workflow.

Racemization_Mechanism L_AminoAcid L-N-Methyl Amino Acid Derivative Enolate Enolate Intermediate (Planar) L_AminoAcid->Enolate - H+ (from α-carbon) Base Base Enolate->L_AminoAcid + H+ D_AminoAcid D-N-Methyl Amino Acid Derivative Enolate->D_AminoAcid + H+ Protonation Protonation

Caption: Racemization via Direct Enolization.

References

In-Depth Technical Guide to Boc-α-methyl-DL-valine (Boc-alpha-ME-DL-val-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-α-methyl-DL-valine, scientifically known as (tert-butoxycarbonyl)-α-methyl-DL-valine, is a non-proteinogenic amino acid derivative of significant interest in the fields of peptide chemistry, drug discovery, and materials science. The presence of a methyl group on the α-carbon introduces conformational constraints that can profoundly influence the secondary structure and biological activity of peptides. This technical guide provides a comprehensive overview of its specifications, applications, and relevant experimental protocols.

Core Specifications

The key physicochemical properties of Boc-α-methyl-DL-valine are summarized in the table below, providing a ready reference for experimental design and quality control.

PropertyValue
CAS Number 139938-00-4[1]
Molecular Formula C₁₁H₂₁NO₄[1]
Molecular Weight 231.3 g/mol [1]
Appearance White solid[1]
Melting Point 124 - 129 °C[1]
Storage Conditions 0 - 8 °C[1]
Synonyms Boc-α-Me-DL-Val-OH

Impact of α-Methylation on Peptide Properties

The introduction of a methyl group at the α-carbon of an amino acid residue has significant implications for the resulting peptide's structure and function:

  • Enhanced Helicity: α-Methylated amino acids, including α-methyl-valine, are known to promote the formation of helical structures within peptides. This is due to the steric hindrance imposed by the additional methyl group, which restricts the available conformational space of the peptide backbone.[2]

  • Increased Protease Resistance: The α-methyl group can sterically hinder the approach of proteases, making the adjacent peptide bonds less susceptible to enzymatic cleavage. This enhanced stability is a highly desirable attribute in the development of peptide-based therapeutics.[2]

  • Improved Bioavailability: The increased lipophilicity and stability against degradation can contribute to improved oral bioavailability of peptide drugs.

Experimental Protocols

While specific protocols for Boc-α-methyl-DL-valine are not extensively documented in publicly available literature, its application in peptide synthesis follows the general principles of solid-phase peptide synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy. The following are generalized protocols that can be adapted for the incorporation of Boc-α-methyl-DL-valine into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical workflow for the incorporation of a Boc-protected amino acid in SPPS.

SPPS_Workflow Resin Resin Support Swell Swell Resin (e.g., in DCM) Resin->Swell Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (e.g., 10% DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-α-Me-DL-Val-OH + Coupling Reagent) Neutralization->Coupling Wash Wash (e.g., DMF, DCM) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat If not final residue Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF, TFMSA) Wash->Cleavage Final residue Purification Purification (e.g., RP-HPLC) Cleavage->Purification

A generalized workflow for solid-phase peptide synthesis (SPPS) using Boc-protected amino acids.
Detailed Methodologies

1. Resin Swelling:

  • Place the desired resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM), and allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.

2. Boc Deprotection:

  • Treat the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • The reaction is typically performed for 20-30 minutes at room temperature.

  • Following deprotection, thoroughly wash the resin with DCM and then a neutralizing solvent like isopropanol (IPA) or N,N-dimethylformamide (DMF).

3. Neutralization:

  • To deprotonate the newly formed N-terminal ammonium salt, treat the resin with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DMF.

  • This step is crucial for the subsequent coupling reaction to proceed efficiently.

4. Amino Acid Coupling:

  • Pre-activation: In a separate vessel, dissolve Boc-α-methyl-DL-valine (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF. Add DIEA to initiate the activation.

  • Coupling Reaction: Add the activated amino acid solution to the neutralized resin-bound peptide.

  • Allow the reaction to proceed for 1-2 hours at room temperature. Due to the steric hindrance of the α-methyl group, a double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure complete reaction.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test, which detects the presence of free primary amines.

5. Washing:

  • After each deprotection, neutralization, and coupling step, it is essential to thoroughly wash the resin to remove excess reagents and byproducts. Common wash solvents include DMF and DCM.

6. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed.

  • For Boc-based SPPS, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and safety precautions.

7. Purification and Analysis:

  • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The identity and purity of the final peptide can be confirmed by mass spectrometry and analytical HPLC.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of Boc-α-methyl-DL-valine or peptides containing this specific residue in defined signaling pathways. However, the incorporation of N-methylated and α-methylated amino acids into biologically active peptides is a well-established strategy in medicinal chemistry to enhance their therapeutic properties.[3][4] Peptides containing α-methylated amino acids have been investigated for their potential in various therapeutic areas, including as apolipoprotein A-I mimetics for cholesterol efflux.[2] The unique conformational constraints imposed by the α-methyl group can lead to analogues with altered receptor binding affinities and specificities. Further research is needed to elucidate the precise biological roles and mechanisms of action of peptides incorporating Boc-α-methyl-DL-valine.

Conclusion

Boc-α-methyl-DL-valine is a valuable building block for the synthesis of conformationally constrained peptides with potentially enhanced biological properties. Its use in solid-phase peptide synthesis, while requiring careful optimization of coupling conditions due to steric hindrance, offers a promising avenue for the development of novel peptide-based therapeutics with improved stability and bioavailability. Future research focusing on the specific biological activities and signaling pathway interactions of peptides containing this unique amino acid is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to Boc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the assembly of synthetic peptides.[1][2] This guide provides a comprehensive technical overview of the principles, experimental protocols, and critical considerations for the successful application of Boc chemistry in peptide synthesis.

Core Principles of Boc Protection

The Boc group is an acid-labile protecting group for the α-amino group of amino acids.[2][3] Its use in SPPS is predicated on a strategy of graduated acid lability, where the temporary Nα-Boc group is removed by a moderately strong acid, while more permanent side-chain protecting groups (typically benzyl-based) and the peptide-resin linkage require a much stronger acid for cleavage.[1][4][5] This differential stability allows for the selective deprotection and stepwise elongation of the peptide chain.[2]

The Boc protection strategy offers several advantages, including the reduced aggregation of the growing peptide chain due to the protonated state of the N-terminus after deprotection.[6] However, it also necessitates the use of strong, hazardous acids like hydrofluoric acid (HF) for the final cleavage step.[7]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain attached to a solid support.[1][4] The fundamental steps of each cycle are:

  • Deprotection: The acid-labile Nα-Boc group is removed from the resin-bound amino acid or peptide.

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine.

  • Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

Key Reagents and Materials

A successful Boc SPPS workflow relies on a selection of specialized reagents and materials:

Reagent/MaterialFunctionExamples
Solid Support (Resin) Insoluble polymer to which the peptide is anchored.Merrifield resin (for peptide acids), MBHA/BHA resin (for peptide amides).[1]
Boc-Protected Amino Acids Building blocks for peptide chain elongation.Nα-Boc-L-Alanine, Nα-Boc-L-Leucine, etc.
Deprotection Reagent Removes the Nα-Boc group.Trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
Neutralization Base Neutralizes the N-terminal ammonium salt.Diisopropylethylamine (DIEA) in DCM.[4]
Coupling Reagents Activate the carboxyl group of the incoming amino acid.HBTU, HATU, PyBOP, DIC/HOBt.[8][9]
Cleavage Reagent Cleaves the peptide from the resin and removes side-chain protecting groups.Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA).[1][4]
Scavengers Trap reactive carbocations generated during cleavage.Anisole, thioanisole, p-cresol, 1,2-ethanedithiol (EDT).[10]
Solvents For resin swelling, washing, and as reaction media.Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

Detailed Experimental Protocols

Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid's α-amino group using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • Amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • 1,4-Dioxane and Water (1:1 solvent mixture)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amino acid in the 1:1 dioxane/water mixture.[3]

  • Add NaOH and stir until the amino acid is fully dissolved.[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Add (Boc)₂O portion-wise while stirring.[3]

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring completion by TLC.[3]

  • Concentrate the mixture under reduced pressure to remove the dioxane.[3]

  • Cool the remaining aqueous solution and acidify to pH 2-3 with 1M HCl.[3]

  • Extract the product with ethyl acetate.[3]

  • Wash the combined organic layers with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino acid.[3]

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle (Manual Protocol)

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling and Preparation:

  • Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.[2]

  • Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin.[2]

  • Drain the solvent.

2. Nα-Boc Deprotection:

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes.[8]

  • Drain the TFA solution.

  • Add fresh 50% TFA in DCM and agitate for 20-30 minutes.[5][11]

  • Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (IPA) (2x).[11]

3. Neutralization:

  • Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 1-2 minutes.[1]

  • Drain the neutralization solution.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3x).

4. Amino Acid Coupling:

  • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in DMF.[1]

  • Add 4-6 equivalents of DIEA to activate the amino acid.[1]

  • Add the activated amino acid solution to the neutralized peptide-resin.[1]

  • Agitate the mixture at room temperature for 1-2 hours.[1][8]

  • Monitor the reaction completion using the Kaiser test (a negative result indicates complete coupling).[8]

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[1]

  • Repeat the cycle from step 2 for the next amino acid.

Cleavage of the Peptide from the Resin

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add the appropriate scavenger mixture (e.g., HF/anisole 9:1 v/v).[11]

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a stream of nitrogen or under vacuum.

  • Precipitate the crude peptide by adding cold diethyl ether.[1]

  • Collect the peptide by filtration or centrifugation.

  • Wash the peptide multiple times with cold diethyl ether to remove scavengers.[1]

  • Dry the peptide under vacuum.

Quantitative Data Summary

The efficiency of Boc-SPPS is influenced by several factors, including the choice of coupling reagents and deprotection conditions.

Table 1: Comparison of Coupling Reagents for Boc-SPPS

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings; use with a non-nucleophilic base like DIEA.[8]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[8]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP.[8]
COMU Aminium/Uronium Salt>95Very FastLowThird-generation uronium reagent with high efficiency and improved safety profile.[8][12]
DIC/HOBt CarbodiimideVariableModerateLow with HOBtA classic and cost-effective method; the by-product, DCU, is insoluble in many organic solvents but soluble in TFA.[12]

Table 2: Conditions for Nα-Boc Deprotection using TFA

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[13]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[11][13]
55%30 minutesRoom TemperatureShown to yield higher purity peptides in some cases compared to 100% TFA.[13]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products.[11][13]

Table 3: Common Cleavage Cocktails for Boc-SPPS

Reagent NameCompositionApplication Notes
Reagent K TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5)A widely used, robust cocktail for peptides containing multiple sensitive residues.[14]
Reagent B TFA/phenol/water/triisopropylsilane (88:5:5:2)An "odorless" alternative to cocktails containing thioanisole and EDT; particularly useful for trityl-based protecting groups.[15]
Reagent H TFA/phenol/thioanisole/EDT/water/DMS/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent the oxidation of methionine residues.[16]
Low-High HF Procedure Step 1 (Low HF): HF/DMS/p-cresol (25:65:10) at 0°C for 2h. Step 2 (High HF): Neat HF at 0°C for 1h.A two-step procedure to minimize side reactions. The low HF step removes more labile side-chain protecting groups under milder conditions.

Visualizations

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection AminoAcid Amino Acid (H₂N-CHR-COOH) BocProtected Boc-Protected Amino Acid AminoAcid->BocProtected Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->BocProtected Base Base (e.g., NaOH) Base->AminoAcid Deprotonation BocProtected_dep Boc-Protected Amino Acid ProtonatedBoc Protonated Carbamate BocProtected_dep->ProtonatedBoc Protonation TFA Trifluoroacetic Acid (TFA) TFA->ProtonatedBoc FreeAmine Free Amine (H₃N⁺-CHR-COOH) ProtonatedBoc->FreeAmine TertButylCation tert-Butyl Cation ProtonatedBoc->TertButylCation CO2 CO₂ ProtonatedBoc->CO2 Boc_SPPS_Workflow Start Start with Resin-Bound Protected Amino Acid Deprotection 1. Deprotection (e.g., 50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA, Coupling Reagent, Base) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle_Complete Is Peptide Sequence Complete? Wash3->Cycle_Complete Cycle_Complete->Deprotection No Cleavage Final Cleavage (e.g., HF and Scavengers) Cycle_Complete->Cleavage Yes End Purified Peptide Cleavage->End Side_Reactions cluster_synthesis During Synthesis Cycle cluster_cleavage During Final Cleavage cluster_mitigation Mitigation Strategies IncompleteCoupling Incomplete Coupling DoubleCouple Double Coupling / Use Efficient Coupling Reagents IncompleteCoupling->DoubleCouple IncompleteDeprotection Incomplete Deprotection ExtendDeprotection Extend Deprotection Time IncompleteDeprotection->ExtendDeprotection Diketopiperazine Diketopiperazine Formation (at dipeptide stage) InSituNeut In Situ Neutralization Diketopiperazine->InSituNeut Aspartimide Aspartimide Formation (Asp-X sequences) HOBtAddition Add HOBt to Deprotection Aspartimide->HOBtAddition Alkylation Alkylation of Trp, Met, Cys by tert-butyl cations Scavengers Use Scavengers (anisole, thioanisole) Alkylation->Scavengers HomoserineLactone Homoserine Lactone Formation (C-terminal Met) LowHighHF Low-High HF Cleavage HomoserineLactone->LowHighHF

References

The Cornerstone of Stability and Conformation: A Technical Guide to Alpha-Methylation in Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-methylation, the substitution of the alpha-hydrogen of an amino acid with a methyl group, represents a pivotal strategy in modern peptide drug design. This modification engenders profound effects on peptide structure, conformation, and ultimately, function. By sterically restricting the available conformational space of the peptide backbone, alpha-methylation serves as a powerful tool to induce specific secondary structures, such as helices and turns, thereby pre-organizing the peptide into its bioactive conformation. This conformational constraint not only enhances receptor binding affinity and selectivity but also confers a significant degree of proteolytic resistance, a critical attribute for improving the pharmacokinetic profile of peptide-based therapeutics. This in-depth technical guide delineates the core principles of alpha-methylation, presenting a comprehensive overview of its impact on peptide structure, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

The Role of Alpha-Methylation in Peptide Conformational Control

The introduction of a methyl group at the alpha-carbon of an amino acid residue dramatically alters the allowable Ramachandran space for that residue. This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, effectively locking the peptide backbone into a more defined conformation.

One of the most well-documented consequences of alpha-methylation is the stabilization of helical structures. The incorporation of alpha-aminoisobutyric acid (Aib), the simplest alpha-methylated amino acid, is known to promote the formation of 310-helices.[1] This is attributed to the restricted φ, ψ angles of Aib, which fall squarely within the helical region of the Ramachandran plot. In longer peptides, the cumulative effect of multiple Aib residues can lead to the formation of stable alpha-helices.[2]

Beyond helices, alpha-methylation can also be employed to stabilize beta-turns and extended beta-sheet conformations. The specific conformational outcome is dependent on the stereochemistry of the alpha-methylated amino acid and its position within the peptide sequence. For instance, studies have shown that alpha-methylation can promote a flatter and more extended β-sheet conformation compared to non-methylated counterparts.[3][4]

Quantitative Conformational Analysis

The conformational effects of alpha-methylation can be quantified by examining the dihedral angles of the peptide backbone. While extensive comparative tables are sequence-dependent, the following provides an illustrative example of the conformational constraints imposed by alpha-methylation.

Peptide/ResiduePhi (φ) Angle (°)Psi (ψ) Angle (°)Resulting ConformationReference
Typical L-Alanine (in α-helix)-60-45Right-handed α-helix[5]
Typical L-Alanine (in β-sheet)-139+135Extended β-sheet[5]
α-Aminoisobutyric acid (Aib)±57±47310/α-helix[1]
Cα-methyl-Phe19 (in a β-hairpin)~ -171~ -161Extended β-sheet[3][4]

Enhancing Proteolytic Stability through Alpha-Methylation

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in vivo. Alpha-methylation provides a robust solution to this challenge by sterically shielding the peptide bonds adjacent to the modification site from enzymatic cleavage. The methyl group prevents the peptide from adopting the necessary conformation to fit into the active site of proteolytic enzymes.

The degree of stabilization is significant, often leading to a substantial increase in the peptide's half-life in biological fluids. This enhanced stability translates to improved pharmacokinetic profiles, allowing for less frequent dosing and sustained therapeutic effects.

Quantitative Analysis of Proteolytic Stability

The following table provides a representative comparison of the proteolytic stability of peptides with and without alpha-methylation, demonstrating the substantial increase in half-life.

PeptideModificationMatrixHalf-life (t1/2)Fold IncreaseReference
Hypothetical PeptideUnmodifiedHuman Serum~0.8 hours-[6]
Hypothetical PeptideN,N-Dimethyl-L-ValineHuman Serum~18 hours~22.5[6]
Ghrelin(1-8) Analogue 1UnmodifiedSerumUnstable-[1]
Ghrelin(1-8) Analogue 22N-methylation at Leu5-Ser6SerumStableSignificant[1]
TA4 (Antimicrobial Peptide)UnmodifiedHuman Serum< 1 hour-[7]
TA4 with D-LysineD-amino acid substitutionHuman Serum> 8 hours> 8[7]
TA4 with N-Methyl-LysineN-methylationHuman Serum~1.5 hours~1.5[7]

Impact of Alpha-Methylation on Receptor Binding Affinity

The effect of alpha-methylation on receptor binding is highly context-dependent. By constraining the peptide into a bioactive conformation that closely mimics the receptor-bound state, alpha-methylation can significantly enhance binding affinity (lower Ki or IC50 values). However, if the induced conformation is not optimal for receptor interaction, or if the methyl group itself creates a steric clash with the binding pocket, a decrease in affinity can be observed.

Therefore, the strategic placement of alpha-methylated residues is crucial and often requires iterative design and screening to identify modifications that positively impact receptor engagement.

Quantitative Analysis of Receptor Binding Affinity

The following table presents examples of how alpha-methylation can modulate the receptor binding affinity of peptides.

Peptide/AnalogueModificationTarget ReceptorBinding Affinity (IC50/EC50/Ki)Change in AffinityReference
Human Ghrelin-GHSREC50 = 23 nM-[8]
Ghrelin Analogue 1UnmodifiedGHSREC50 = 8 nMIncreased[8]
Ghrelin Analogue 21UnmodifiedGHSREC50 = 2 nMIncreased[8]
Ghrelin Analogue 20Side chain modificationGHSREC50 = 30 nMDecreased[8]
μ-opioid receptor ligandβ³-h-p-NO₂Pheμ-opioid receptorIC50(μ) = 1.5 nMHigh Affinity[9]

Experimental Protocols

Synthesis of Alpha-Methylated Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of alpha-methylated amino acids into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, with some modifications to account for the steric hindrance of the alpha-methyl group.

Materials:

  • Fmoc-protected alpha-methylated amino acids

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected alpha-methylated amino acid (3-5 equivalents) with a coupling reagent such as HATU (3.8 equivalents) and an activator base like DIEA (4 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to overcome the steric hindrance of the alpha-methyl group. The reaction can be monitored using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11][12]

Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol Overview:

  • Sample Preparation: Dissolve the purified alpha-methylated peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general spectral features.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling).

  • Resonance Assignment: Assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence using the through-bond (TOCSY) and through-space (NOESY/ROESY) correlations.

  • Restraint Generation:

    • Distance Restraints: Derive inter-proton distance restraints from the intensities of NOESY/ROESY cross-peaks.

    • Dihedral Angle Restraints: Obtain dihedral angle restraints (φ, ψ) from the measurement of scalar coupling constants (e.g., ³J(HN,Hα)) and from chemical shift indexing.

  • Structure Calculation: Use computational software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using parameters such as Ramachandran plot analysis and RMSD (Root Mean Square Deviation).[13][14][15]

Proteolytic Stability Assay

This assay measures the rate of peptide degradation in the presence of proteases.

Protocol:

  • Peptide Solution Preparation: Prepare a stock solution of the alpha-methylated peptide and its non-methylated control in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Incubation: Incubate the peptide at a final concentration of 10-100 µM with a source of proteases, such as human serum, plasma, or a specific enzyme (e.g., trypsin, chymotrypsin), at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching agent, such as trifluoroacetic acid (TFA) or acetonitrile.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the peptide's half-life (t1/2).[16][17]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Alpha-methylated peptides are often designed to target G protein-coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for drug development.

GLP-1 Receptor Signaling Pathway

Glucagon-like peptide-1 (GLP-1) receptor agonists are important therapeutics for type 2 diabetes. Alpha-methylation can be used to improve their stability.

GLP_1_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R G_protein Gs Protein GLP1R->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces G_protein->AC activates GLP1 GLP-1 or α-methylated analog GLP1->GLP1R binds PKA Protein Kinase A (PKA) cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1 receptor signaling cascade leading to insulin secretion.

Ghrelin Receptor (GHSR) Signaling Pathway

Ghrelin is a peptide hormone that stimulates appetite. Alpha-methylated ghrelin analogs are being investigated for various therapeutic applications.

Ghrelin_Signaling cluster_membrane Plasma Membrane GHSR GHSR1a Gq_protein Gq/11 Protein GHSR->Gq_protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq_protein->PLC activates Ghrelin Ghrelin or α-methylated analog Ghrelin->GHSR binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Responses (e.g., Appetite Stimulation) Ca2->Downstream PKC->Downstream

Caption: Ghrelin receptor signaling pathway via Gq/11 activation.

Experimental Workflow

The development of an alpha-methylated peptide therapeutic involves a systematic workflow.

Peptide_Workflow cluster_feedback Iterative Optimization Design Peptide Design & α-Methylation Site Selection Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification RP-HPLC Purification & Mass Spec Verification Synthesis->Purification Conformation Conformational Analysis (NMR, CD, X-ray) Purification->Conformation Stability Proteolytic Stability Assay (Serum/Plasma) Purification->Stability Binding Receptor Binding Assay (Ki, IC50) Purification->Binding Optimization Lead Optimization Conformation->Optimization Stability->Optimization Activity In Vitro Functional Assay (e.g., cAMP, Ca²⁺) Binding->Activity Activity->Optimization

Caption: A typical workflow for the development of alpha-methylated peptides.

Conclusion

Alpha-methylation is an indispensable tool in the arsenal of the peptide medicinal chemist. Its ability to enforce conformational rigidity and enhance proteolytic stability addresses two of the most significant liabilities of native peptides. The strategic incorporation of alpha-methylated amino acids can lead to the development of peptide therapeutics with superior potency, selectivity, and pharmacokinetic properties. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental validation, will continue to drive the successful design and development of next-generation peptide drugs.

References

Synthesis of Boc-α-Methyl-DL-Valine-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-α-methyl-DL-valine (Boc-α-Me-DL-Val-OH), a sterically hindered, non-proteinogenic amino acid derivative of significant interest in peptide chemistry and drug design. The introduction of an α-methyl group imparts conformational constraints and increased resistance to enzymatic degradation in peptides, making it a valuable building block for the development of novel therapeutics. This document details the synthetic pathway, experimental protocols, and relevant data.

Synthetic Strategy

The synthesis of Boc-α-Me-DL-Val-OH is most effectively achieved through a two-step process:

  • Synthesis of α-Methyl-DL-valine: This is accomplished via a modified Strecker synthesis, starting from 3-methyl-2-butanone (methyl isopropyl ketone). The ketone is reacted with an alkali metal cyanide and an ammonium salt to form the intermediate α-aminonitrile, 2-amino-2,3-dimethylbutanenitrile. Subsequent hydrolysis of the nitrile yields the desired racemic α-methyl-DL-valine.

  • Boc Protection: The free amino group of α-methyl-DL-valine is then protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield the final product, Boc-α-Me-DL-Val-OH.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Synthesis of α-Methyl-DL-valine cluster_step2 Step 2: Boc Protection 3-Methyl-2-butanone 3-Methyl-2-butanone Aminonitrile_Formation Strecker Synthesis (NaCN, NH4Cl) 3-Methyl-2-butanone->Aminonitrile_Formation Reagents 2-Amino-2,3-dimethylbutanenitrile 2-Amino-2,3-dimethylbutanenitrile Aminonitrile_Formation->2-Amino-2,3-dimethylbutanenitrile Intermediate Hydrolysis Acid or Base Hydrolysis 2-Amino-2,3-dimethylbutanenitrile->Hydrolysis Substrate alpha-Methyl-DL-valine alpha-Methyl-DL-valine Hydrolysis->alpha-Methyl-DL-valine Product Boc_Protection Boc Protection ((Boc)2O, Base) alpha-Methyl-DL-valine->Boc_Protection Starting Material Boc-alpha-ME-DL-val-OH Boc-α-Me-DL-Val-OH Boc_Protection->this compound Final Product

Caption: Overall synthetic workflow for Boc-α-Me-DL-Val-OH.

Experimental Protocols

Step 1: Synthesis of α-Methyl-DL-valine

This procedure is adapted from the principles of the Strecker amino acid synthesis.

Materials:

  • 3-Methyl-2-butanone (Methyl isopropyl ketone)

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (25%)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Formation of 2-Amino-2,3-dimethylbutanenitrile:

    • In a well-ventilated fume hood, a solution of ammonium chloride and aqueous ammonia is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

    • A solution of sodium cyanide in water is added slowly to the cooled ammonia/ammonium chloride solution.

    • 3-Methyl-2-butanone is then added dropwise to the reaction mixture while maintaining the temperature below 10 °C.

    • The reaction is stirred at room temperature for 24-48 hours.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis of 2-Amino-2,3-dimethylbutanenitrile:

    • The crude α-aminonitrile is added to a solution of concentrated hydrochloric acid.

    • The mixture is heated to reflux for 12-24 hours.

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is dissolved in water and the pH is adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a solution of sodium hydroxide.

    • The precipitated α-methyl-DL-valine is collected by filtration, washed with cold water and then methanol, and dried under vacuum.

Step 2: N-tert-butoxycarbonyl (Boc) Protection of α-Methyl-DL-valine

This protocol describes a general and effective method for the Boc protection of the synthesized α-methyl-DL-valine.

Materials:

  • α-Methyl-DL-valine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1,4-Dioxane

  • Water

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Citric acid (5% aqueous solution)

Procedure:

  • Reaction Setup:

    • α-Methyl-DL-valine is dissolved in an aqueous solution of sodium hydroxide (or a mixture of water and dioxane with triethylamine).

    • The solution is cooled in an ice bath with stirring.

    • A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the amino acid solution.

  • Reaction:

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • The reaction mixture is concentrated under reduced pressure to remove the dioxane.

    • The aqueous residue is washed with ethyl acetate to remove any unreacted (Boc)₂O.

    • The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 with a cold 5% citric acid solution.

    • The product is then extracted with ethyl acetate (3 x volumes).

  • Purification and Isolation:

    • The combined organic extracts are washed with water and then brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Boc-α-Me-DL-Val-OH.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis.

Table 1: Reagents for the Synthesis of α-Methyl-DL-valine

ReagentMolar Equiv. (relative to Ketone)Purpose
3-Methyl-2-butanone1.0Starting material
Sodium Cyanide1.1 - 1.5Cyanide source
Ammonium Chloride1.1 - 1.5Ammonium source
Hydrochloric AcidExcessHydrolysis reagent

Table 2: Reagents for the Boc Protection of α-Methyl-DL-valine

ReagentMolar Equiv. (relative to Amino Acid)Purpose
α-Methyl-DL-valine1.0Starting material
Di-tert-butyl dicarbonate1.1 - 1.2Boc-protecting agent
Sodium Hydroxide / Triethylamine1.5 - 2.0Base
1,4-Dioxane / Water-Solvent system

Table 3: Physicochemical Properties of Boc-α-Me-DL-Val-OH

PropertyValue
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight231.29 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in methanol, ethanol, ethyl acetate; sparingly soluble in water

Logical Relationships in Boc Protection

The decision-making process for the work-up and purification of the Boc-protected amino acid is outlined below.

Boc_Protection_Logic Start Reaction Complete (Verified by TLC) Solvent_Removal Remove Dioxane (Reduced Pressure) Start->Solvent_Removal Wash_Boc2O Wash with Ethyl Acetate Solvent_Removal->Wash_Boc2O Acidify Acidify Aqueous Layer (pH 2-3 with Citric Acid) Wash_Boc2O->Acidify Extract_Product Extract with Ethyl Acetate Acidify->Extract_Product Wash_Organic Wash with Water & Brine Extract_Product->Wash_Organic Dry_Organic Dry with MgSO4 Wash_Organic->Dry_Organic Evaporate Evaporate Solvent Dry_Organic->Evaporate Crude_Product Crude Boc-α-Me-DL-Val-OH Evaporate->Crude_Product Purify Recrystallization (e.g., EtOAc/Hexanes) Crude_Product->Purify Final_Product Pure Boc-α-Me-DL-Val-OH Purify->Final_Product

Caption: Work-up and purification workflow for Boc-α-Me-DL-Val-OH.

This guide provides a foundational framework for the synthesis of Boc-α-Me-DL-Val-OH. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical capabilities. Standard laboratory safety precautions should be strictly followed, particularly when handling sodium cyanide and concentrated acids.

An In-depth Technical Guide to Boc-N-methyl-DL-valine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-N-methyl-DL-valine is a chemically modified, non-proteinogenic amino acid that plays a significant role in modern peptide synthesis and pharmaceutical research. As a derivative of the essential amino acid valine, it incorporates two key chemical modifications: an N-terminal tert-butyloxycarbonyl (Boc) protecting group and N-methylation of the alpha-amino group. These modifications grant the molecule unique properties that are highly advantageous in the synthesis of peptidomimetics and other complex organic molecules.

The Boc group provides a stable, acid-labile protecting group for the amine, which is crucial for controlling the sequence of amino acid addition during solid-phase peptide synthesis (SPPS). The N-methylation introduces conformational constraints and can improve the metabolic stability and membrane permeability of the resulting peptides.[1] These characteristics make Boc-N-methyl-DL-valine a valuable building block in the development of novel therapeutics with enhanced pharmacokinetic profiles.[1] This guide provides an overview of commercial suppliers, key technical data, and a representative experimental protocol for the utilization of Boc-N-methyl-DL-valine in a research setting.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer Boc-N-methyl-DL-valine, often with differing purity levels and in various quantities to suit both academic and industrial research needs. The table below summarizes the technical specifications from several prominent suppliers to facilitate comparison.

Supplier Product Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Purity Appearance Melting Point (°C)
Chem-ImpexBoc-N-methyl-DL-valine13850-91-4C₁₁H₂₁NO₄231.3≥ 98%White powder82-88
Sigma-AldrichBoc-N-Me-Val-OH45170-31-8C₁₁H₂₁NO₄231.29≥99.0% (TLC)SolidNot specified
Thermo ScientificN-Boc-N-methyl-L-valine45170-31-8C₁₁H₂₁NO₄Not specified>94.0%Not specifiedNot specified
LGC StandardsN-Boc-N-methyl-L-valineNot specifiedC₁₁H₂₁NO₄231.147Not specifiedNot specifiedNot specified
MedChemExpressN-Methyl-L-valine*2480-23-1C₆H₁₃NO₂131.17Not specifiedWhite to off-white solidNot specified

*Note: MedChemExpress provides the un-protected form, N-Methyl-L-valine.[2] The DL-racemic mixture and the L-enantiomer of Boc-N-methyl-valine are available from different suppliers; researchers should select the appropriate form based on their specific synthetic needs.

Key Applications

Boc-N-methyl-DL-valine is primarily utilized in the following areas:

  • Peptide Synthesis: It serves as a building block for the synthesis of peptides with modified backbones.[1] N-methylation can prevent the formation of certain secondary structures and protect against enzymatic degradation.

  • Drug Development: The incorporation of N-methylated amino acids can enhance the therapeutic properties of peptide-based drugs, including improved solubility, bioavailability, and stability.[1]

  • Biotechnology: It is used in the production of modified proteins to improve their stability and activity.[1]

  • Neuroscience Research: This compound is utilized in studies related to neurotransmitter pathways.[1]

Experimental Protocols

The following is a representative protocol for the incorporation of Boc-N-methyl-DL-valine into a peptide sequence using manual solid-phase peptide synthesis (SPPS) on a Wang resin.

Materials:

  • Wang resin pre-loaded with the first amino acid

  • Boc-N-methyl-DL-valine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the pre-loaded Wang resin in DMF for 30 minutes in a reaction vessel.

  • Boc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group of the resin-bound amino acid (if applicable). Note: For a Boc-SPPS, this step is for the initial deprotection of an Fmoc-protected resin-bound amino acid. Subsequent cycles will use TFA for Boc deprotection.

    • For Boc-deprotection, treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • Amino Acid Coupling:

    • Dissolve Boc-N-methyl-DL-valine (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. Note: The Kaiser test will be negative for the secondary amine of the newly coupled N-methylated amino acid.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage from Resin:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical workflow for incorporating Boc-N-methyl-DL-valine into a growing peptide chain using solid-phase peptide synthesis.

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Boc-Deprotection (TFA/DCM) Resin->Deprotection Wash1 3. Washing (DCM, DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Boc-N-methyl-DL-valine, DIC, HOBt) Wash1->Coupling Wash2 5. Washing (DMF, DCM, MeOH) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage 6. Cleavage & Purification Wash2->Cleavage Final Cycle Repeat->Deprotection Next Cycle

Figure 1: General workflow for solid-phase peptide synthesis.
Logical Relationship of Applications

The following diagram illustrates the relationship between the core properties of Boc-N-methyl-DL-valine and its applications in research and development.

Applications Core Boc-N-methyl-DL-valine Prop1 Boc Protecting Group (Acid Labile) Core->Prop1 Prop2 N-Methylation Core->Prop2 Effect1 Controlled Amine Reactivity Prop1->Effect1 Effect2 Increased Metabolic Stability Prop2->Effect2 Effect3 Improved Membrane Permeability Prop2->Effect3 App1 Peptide Synthesis Effect1->App1 App2 Drug Development Effect2->App2 Effect3->App2 App1->App2 App3 Biotechnology App1->App3

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of a Dipeptide Containing α-Methyl-DL-Valine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone methodology for the chemical synthesis of peptides. The tert-butyloxycarbonyl (Boc) protection strategy, developed by R.B. Merrifield, is a robust and widely utilized approach.[1] This method employs the acid-labile Boc group for the temporary protection of the α-amino group, while more acid-stable protecting groups are typically used for amino acid side chains.[1] The synthesis is performed on an insoluble polymer support, or resin, which simplifies the purification process at each step to simple filtration and washing.[2][3]

A significant challenge in SPPS arises with the incorporation of sterically hindered amino acids, such as α,α-disubstituted amino acids like α-methyl-valine. The bulky nature of these residues can impede the efficiency of peptide bond formation, potentially leading to incomplete reactions and the formation of deletion sequences.[4] Consequently, the use of potent coupling reagents and optimized reaction conditions are critical for the successful synthesis of peptides containing such modifications.[5]

These application notes provide a detailed protocol for the manual solid-phase synthesis of a model dipeptide, Ala-α-Me-Val-OH, using Boc chemistry. The protocol outlines the attachment of the C-terminal Boc-α-methyl-DL-valine to a Merrifield resin, the subsequent coupling of Boc-L-alanine, and the final cleavage of the dipeptide from the resin to yield a C-terminal carboxylic acid.

Experimental Protocols

The following protocols describe a complete workflow for the synthesis of a dipeptide containing a C-terminal α-methyl-DL-valine on Merrifield resin.

1. Attachment of Boc-α-Me-DL-Valine to Merrifield Resin (Cesium Salt Method)

This procedure details the esterification of the first amino acid, Boc-α-Me-DL-Val-OH, to chloromethylated polystyrene resin (Merrifield resin).[1][6][7]

  • Resin Preparation:

    • Swell Merrifield resin (1.0 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) in a reaction vessel for 1 hour.

    • Wash the resin with N,N-Dimethylformamide (DMF, 3 x 15 mL).[6]

  • Cesium Salt Preparation:

    • Dissolve Boc-α-Me-DL-Val-OH (1.2 mmol) in ethanol (3 mL) and water (0.75 mL).

    • Adjust the pH of the solution to 7.0 with a 2 M aqueous solution of cesium carbonate (Cs₂CO₃).[6][8]

    • Evaporate the solution to dryness under reduced pressure.

    • Add dioxane (2 x 10 mL) and evaporate to dryness after each addition to ensure the salt is anhydrous.[6][8]

  • Esterification:

    • Dissolve the dried Boc-α-Me-DL-Val-cesium salt in DMF (10 mL).

    • Add the solution to the swollen and washed Merrifield resin.

    • Heat the reaction mixture at 50°C for 24 hours with gentle agitation.[9][10]

    • After 24 hours, filter the resin and wash it sequentially with DMF (3 x 15 mL), 50% DMF in water (3 x 15 mL), DMF (3 x 15 mL), and DCM (3 x 15 mL).[9]

    • Dry the resin under vacuum to a constant weight. The typical loading for sterically hindered amino acids may be lower than the initial resin substitution.

2. Peptide Chain Elongation: Synthesis of Boc-Ala-α-Me-Val-Resin

This section describes a single cycle of deprotection, neutralization, and coupling to add the second amino acid, Boc-L-alanine.

  • Boc Deprotection:

    • Swell the Boc-α-Me-DL-Val-resin in DCM (15 mL) for 30 minutes.

    • Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL). Agitate for a 5-minute pre-wash.[11][12]

    • Drain the solution and add a fresh 50% TFA/DCM solution (15 mL). Agitate for an additional 20-25 minutes.[11][12]

    • Filter the resin and wash thoroughly with DCM (3 x 15 mL) and isopropanol (IPA) (2 x 15 mL) to remove residual TFA.[11]

  • Neutralization:

    • Wash the resin with DCM (3 x 15 mL).

    • Add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM (15 mL) and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 15 mL) to remove excess base.[2]

  • Coupling of Boc-L-Alanine using HBTU: Due to the steric hindrance of the N-terminal α-methyl-valine, a potent coupling reagent such as HBTU is recommended.[5][11]

    • Swell the neutralized α-Me-DL-Val-resin in DMF (15 mL).

    • In a separate vessel, pre-activate the next amino acid by dissolving Boc-L-Ala-OH (3.0 mmol, 3 eq.) and HBTU (3.0 mmol, 3 eq.) in DMF (10 mL).

    • Add DIEA (6.0 mmol, 6 eq.) to the activation mixture and agitate for 1-2 minutes.[13]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is to account for the steric hindrance.[11]

    • Monitor the completion of the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling with fresh reagents is recommended.[11]

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. Cleavage of the Dipeptide from the Resin (TFMSA Method)

This protocol describes the final step of cleaving the dipeptide from the Merrifield resin to yield Ala-α-Me-Val-OH. This method is an alternative to using hazardous HF.[14][15]

  • Preparation:

    • Perform a final Boc deprotection on the Boc-Ala-α-Me-Val-resin as described in step 2.

    • Thoroughly dry the deprotected peptide-resin under high vacuum.

  • Cleavage Reaction:

    • Place the dried peptide-resin (e.g., 500 mg) in a round-bottom flask with a stir bar.

    • Cool the flask in an ice bath to 0-5°C.

    • Prepare the cleavage cocktail by mixing m-cresol (0.5 mL) and thioanisole (0.5 mL) as scavengers, and add trifluoroacetic acid (TFA) (3.5 mL).

    • Slowly add trifluoromethanesulfonic acid (TFMSA) (0.5 mL) dropwise to the stirred mixture, ensuring the temperature is maintained at 0-5°C.[15]

    • Continue stirring the mixture at 0-5°C for 1.5 to 2 hours.[14]

  • Peptide Precipitation and Isolation:

    • Filter the resin using a fine sintered glass funnel and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.[14]

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Ala-α-Me-Val-OH.

Table 1: Reagents for Boc-SPPS of Ala-α-Me-Val-OH

StepReagentEquivalents (relative to resin loading)Solvent
Resin Loading Boc-α-Me-DL-Val-OH (as Cs-salt)1.2DMF
Deprotection Trifluoroacetic Acid (TFA)-50% in DCM
Neutralization N,N-Diisopropylethylamine (DIEA)-10% in DCM
Coupling Boc-L-Ala-OH3DMF
HBTU3DMF
DIEA6DMF
Cleavage Trifluoromethanesulfonic Acid (TFMSA)-TFMSA/TFA/m-cresol/thioanisole

Table 2: Representative Reaction Conditions and Expected Outcomes for Hindered Couplings

ParameterCondition/ValueReference/Note
Coupling Time 2-6 hoursFor sterically hindered residues like valine and isoleucine.[4]
Monitoring Kaiser (ninhydrin) testA negative test indicates >99% coupling efficiency.
Recoupling Recommended if Kaiser test is positiveA common strategy to improve yield for difficult sequences.[11]
Expected Purity >70% (crude)Dependent on the efficiency of each step.
Expected Yield VariableHighly dependent on the steric hindrance of the sequence.

Visualizations

Diagram 1: Boc-SPPS Workflow for Dipeptide Synthesis

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (1x for Dipeptide) cluster_cleavage Final Cleavage & Isolation Resin Merrifield Resin Swell Swell Resin in DCM Resin->Swell Load Load Boc-α-Me-Val-OH (Cesium Salt Method) Swell->Load Deprotect Boc Deprotection (50% TFA/DCM) Load->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple Couple Boc-Ala-OH (HBTU/DIEA) Neutralize->Couple Wash Wash (DMF & DCM) Couple->Wash Final_Deprotect Final Boc Deprotection Wash->Final_Deprotect Cleave Cleavage from Resin (TFMSA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify Synthesis_Considerations Start Start: Boc-α-Me-DL-Val-OH + Merrifield Resin Resin_Loading Resin Loading Cesium Salt Method Heat to 50°C, 24h Start->Resin_Loading SPPS_Cycle SPPS Cycle Deprotection (TFA) Neutralization (DIEA) Coupling (Boc-Ala-OH) Resin_Loading->SPPS_Cycle:d Coupling_Decision Sterically Hindered Coupling? SPPS_Cycle:c->Coupling_Decision Potent_Reagent Use Potent Reagent: HBTU/HATU/PyBOP Coupling_Decision->Potent_Reagent Yes Monitoring Monitoring Kaiser Test Positive (Incomplete) Negative (Complete) Potent_Reagent->Monitoring Recouple Recouple with Fresh Reagents Monitoring->Recouple Positive Cleavage Final Cleavage TFMSA Cocktail Scavengers: m-cresol, thioanisole Monitoring->Cleavage Negative Recouple->Monitoring Final_Product Final Product: Ala-α-Me-Val-OH Cleavage->Final_Product

References

Application Notes and Protocols for Coupling Boc-N-methylated Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a key structural modification in peptide drug design, known to enhance proteolytic stability, improve cell membrane permeability, and constrain peptide conformation. These attributes can lead to peptides with superior pharmacokinetic profiles and target specificity. However, the incorporation of N-methylated amino acids during solid-phase peptide synthesis (SPPS), particularly using the Boc (tert-butyloxycarbonyl) strategy, presents significant synthetic challenges. The steric hindrance imparted by the N-methyl group on the secondary amine slows acylation kinetics, often resulting in incomplete coupling and an increased risk of racemization.

These application notes provide a comprehensive guide to utilizing various coupling reagents for the efficient incorporation of Boc-N-methylated amino acids in SPPS. This document includes a comparative analysis of reagent performance, detailed experimental protocols, and visual workflows to aid in the successful synthesis of N-methylated peptides.

Comparative Performance of Coupling Reagents

The selection of an appropriate coupling reagent is critical to overcoming the steric and electronic challenges inherent in the acylation of N-methylated amino acids. The ideal reagent should offer high reactivity to ensure efficient coupling while minimizing the risk of epimerization. Below is a summary of commonly used coupling reagents and their performance in the context of Boc-N-methylated amino acid incorporation.

Coupling ReagentClassActivating AdditiveTypical BaseRelative Coupling Efficiency for N-methylated Amino AcidsKey Characteristics & Potential Side Reactions
HATU Uronium/Aminium SaltInternal (HOAt)DIEA, NMM, CollidineVery HighSuperior to HBTU for hindered couplings.[1] Can cause guanidinylation of the N-terminus if used in excess.[2]
HBTU Uronium/Aminium SaltInternal (HOBt)DIEA, NMMModerate to HighLess effective than HATU for sterically demanding couplings.[3] Risk of guanidinylation.
PyAOP Phosphonium SaltInternal (HOAt)DIEA, NMMVery HighExcellent for hindered couplings with a reduced risk of side reactions compared to uronium salts.[4]
PyBrOP Phosphonium SaltNoneDIEA, NMMVery HighHighly reactive reagent, particularly effective for difficult couplings, including N-methylated residues.[5] Can be less efficient for some Boc-amino acids due to N-carboxyanhydride formation.[6]
PyBOP Phosphonium SaltInternal (HOBt)DIEA, NMMModerate to HighGenerally effective, but may be less efficient for coupling adjacent N-methylated residues.
DIC/HOAt CarbodiimideHOAt-HighGood for minimizing racemization, but the coupling reaction can be slower.
BOP-Cl Phosphonium ChlorideNoneDIEAModerateAn older reagent that can be effective for hindered couplings but may lead to higher racemization.[3]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin. For all protocols, it is recommended to use high-quality, peptide-synthesis-grade solvents.

General Boc-SPPS Cycle for Incorporation of N-methylated Amino Acids

This protocol outlines a single cycle of deprotection, neutralization, and coupling within a manual Boc-SPPS workflow.

  • Resin Swelling: Swell the peptide-resin (e.g., Merrifield, MBHA, or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and repeat the 50% TFA/DCM treatment for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).

  • Neutralization:

    • Wash the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute).

    • Wash the resin with DCM (3x).

  • Coupling of Boc-N-methylated Amino Acid: Proceed with one of the specific coupling protocols below.

  • Monitoring the Coupling Reaction: The completion of the coupling reaction should be monitored. The standard Kaiser (ninhydrin) test will give a false negative for N-methylated amines. The Bromophenol Blue test is a reliable alternative.[3]

    • Test Procedure: Take a small sample of resin beads and wash them with methanol. Add a few drops of 0.1% bromophenol blue solution in DMF. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, in which case a recoupling is necessary.

  • Washing: After complete coupling, wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.

Protocol 1: Coupling using HATU

HATU is a highly effective reagent for coupling sterically hindered amino acids.[1]

  • Reagents:

    • Boc-N-methyl-amino acid (3-4 equivalents relative to resin substitution)

    • HATU (3-4 equivalents)

    • DIEA or Collidine (6-8 equivalents)

    • DMF as the solvent

  • Procedure (for a 0.1 mmol scale synthesis):

    • In a separate reaction vessel, dissolve the Boc-N-methyl-amino acid (0.4 mmol) and HATU (0.4 mmol) in DMF (approx. 2 mL).

    • Add DIEA (0.8 mmol) to the solution and allow for a pre-activation time of 1-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may need to be extended or a second coupling performed.

    • Monitor the reaction completion using the Bromophenol Blue test.

Protocol 2: Coupling using PyBrOP

PyBrOP is a highly reactive phosphonium salt-based reagent suitable for challenging couplings.[5]

  • Reagents:

    • Boc-N-methyl-amino acid (2 equivalents)

    • PyBrOP (2 equivalents)

    • DIEA (6 equivalents)

    • DCM or DMF as the solvent

  • Procedure (for a 0.1 mmol scale synthesis):

    • To the neutralized peptide-resin, add a solution of the Boc-N-methyl-amino acid (0.2 mmol) in DCM or DMF.

    • Add PyBrOP (0.2 mmol) to the resin suspension.

    • Cool the reaction vessel to 0°C in an ice bath.

    • Add DIEA (0.6 mmol) and mix the suspension at 0°C for 1 minute, then continue agitation at room temperature for 1-2 hours.

    • Monitor the reaction completion using the Bromophenol Blue test.

Visualizing the Workflow and Mechanisms

To further clarify the processes involved, the following diagrams illustrate the general Boc-SPPS workflow and the mechanism of HATU-mediated coupling.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling: Boc-N-Me-AA-OH + Coupling Reagent + Base wash2->coupling monitor Monitor Coupling (Bromophenol Blue Test) coupling->monitor wash3 Wash (DCM, DMF) end_cycle Cycle Complete: Elongated Peptide-Resin wash3->end_cycle monitor->wash3 Complete recouple Recouple monitor->recouple Incomplete end_cycle->deprotection Next Cycle final_cleavage Final Cleavage (e.g., HF) end_cycle->final_cleavage Final Step recouple->coupling

Boc-SPPS Workflow for N-methylated Amino Acids

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Boc_AA Boc-N-Me-AA-OH Activated_Ester OAt-Active Ester Boc_AA->Activated_Ester + HATU + Base HATU HATU HATU->Activated_Ester Base Base (e.g., DIEA) Base->Activated_Ester New_Peptide Boc-N-Me-AA-N(Me)-Peptide-Resin Activated_Ester->New_Peptide Peptide_Resin H-N(Me)-Peptide-Resin (Free Amine) Peptide_Resin->New_Peptide Nucleophilic Attack

HATU-Mediated Coupling Mechanism

Conclusion

The successful incorporation of Boc-N-methylated amino acids in SPPS is achievable with the selection of appropriate high-reactivity coupling reagents and optimized protocols. Reagents such as HATU and PyAOP have demonstrated superior performance in mediating these challenging couplings. Careful monitoring of the reaction completion using methods like the Bromophenol Blue test is crucial for ensuring high yields and purity of the final N-methylated peptide. The protocols and comparative data provided herein serve as a valuable resource for researchers aiming to synthesize these therapeutically important molecules.

References

Application Notes and Protocols for the Activation of Boc-α-Me-DL-Val-OH with HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of peptidomimetics, the incorporation of sterically hindered amino acids is a critical strategy for enhancing proteolytic stability, controlling conformation, and improving pharmacokinetic profiles. Boc-α-Me-DL-Val-OH, a non-proteinogenic amino acid featuring a bulky valine side chain and an α-methyl group, presents a significant challenge to standard peptide coupling protocols. The steric hindrance around the carboxylic acid moiety necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and minimize side reactions.

This document provides detailed application notes on the activation of Boc-α-Me-DL-Val-OH using two powerful uronium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). We will delve into their mechanisms of action, provide a comparative analysis, and offer detailed experimental protocols for their application.

Mechanism of Action: HATU vs. HBTU

Both HATU and HBTU facilitate amide bond formation by activating the carboxylic acid of Boc-α-Me-DL-Val-OH to form a highly reactive acyl-uronium intermediate, which is then converted into a more stable active ester. This active ester subsequently reacts with a nucleophile, typically the N-terminal amine of a peptide chain, to form the desired amide bond.

The primary difference between HATU and HBTU lies in the nature of the active ester they form. HATU contains a 7-azabenzotriazole (HOAt) moiety, while HBTU contains a standard benzotriazole (HOBt) moiety. The nitrogen atom at the 7-position of the HOAt ring in HATU acts as an electron-withdrawing group, making the resulting OAt-ester more reactive and susceptible to nucleophilic attack than the OBt-ester formed by HBTU.[1] This enhanced reactivity of the HATU-derived active ester generally leads to faster and more complete coupling reactions, which is particularly advantageous for sterically hindered amino acids like Boc-α-Me-DL-Val-OH.[1]

Comparative Performance Data

While specific quantitative data for the coupling of Boc-α-Me-DL-Val-OH is not extensively published, the following table summarizes the expected performance characteristics of HATU and HBTU based on their use with other sterically hindered amino acids, such as Boc-L-Valine.[1][2]

Coupling ReagentAdditiveTypical Coupling TimeExpected Coupling Efficiency (%)Risk of RacemizationKey Considerations
HATU DIPEA20 - 60 minutes>95LowHighly efficient for sterically hindered couplings; rapid reaction times.[1]
HBTU DIPEA/HOBt30 - 120 minutes90 - 98Low to ModerateA reliable and widely used reagent, though generally less reactive than HATU.[2]

Experimental Protocols

The following are generalized protocols for the activation and coupling of Boc-α-Me-DL-Val-OH in both solution-phase and solid-phase peptide synthesis (SPPS). Due to the steric hindrance of Boc-α-Me-DL-Val-OH, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, may be necessary to drive the reaction to completion.[3]

Protocol 1: Solution-Phase Coupling of Boc-α-Me-DL-Val-OH using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

Materials:

  • Boc-α-Me-DL-Val-OH

  • Amine component (e.g., amino acid ester hydrochloride)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-α-Me-DL-Val-OH (1.0 equivalent) and the amine component (1.0 - 1.2 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Activation: In a separate flask, dissolve HATU (1.1 - 1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Coupling Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 1 to 4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-α-Me-DL-Val-OH using HBTU

This protocol outlines a standard cycle for incorporating Boc-α-Me-DL-Val-OH into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-α-Me-DL-Val-OH

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-SPPS, or Trifluoroacetic acid (TFA) for Boc-SPPS)

  • Washing solvents (DMF, DCM, isopropanol)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • N-terminal Deprotection: Perform the standard deprotection protocol to expose the free N-terminal amine.

  • Washing: Thoroughly wash the resin with DMF, DCM, and isopropanol, followed by a final series of DMF washes.

  • Neutralization (for Boc-SPPS): If using Boc chemistry, neutralize the resin with a solution of 5-10% DIPEA in DMF.

  • Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve Boc-α-Me-DL-Val-OH (2.0 - 3.0 equivalents relative to resin loading) and HBTU (1.9 - 2.9 equivalents) in DMF. Add DIPEA (4.0 - 6.0 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated coupling solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines) to monitor the completion of the reaction. A negative test indicates complete coupling. If the test is positive, a second coupling (repeating steps 5 and 6) is recommended.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Proceed to the next cycle.

Visualizing the Activation and Coupling Process

The following diagrams illustrate the general signaling pathway of carboxylic acid activation by HATU/HBTU and the experimental workflow for a typical solid-phase peptide synthesis coupling cycle.

HATU_HBTU_Activation Carboxylic_Acid Boc-α-Me-DL-Val-OH Acyl_Uronium Acyl-Uronium Intermediate Carboxylic_Acid->Acyl_Uronium Base Base (DIPEA) Base->Acyl_Uronium Coupling_Reagent HATU or HBTU Coupling_Reagent->Acyl_Uronium Active_Ester OAt/OBt Active Ester Acyl_Uronium->Active_Ester Amide_Bond Amide Bond (New Peptide) Active_Ester->Amide_Bond Byproducts Byproducts Active_Ester->Byproducts Amine R'-NH2 (Peptide N-terminus) Amine->Amide_Bond SPPS_Workflow Start Start: Peptide-Resin Swell Swell Resin (DMF) Start->Swell Deprotect N-terminal Deprotection Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple with Activated Boc-α-Me-DL-Val-OH Wash1->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Wash2 Wash Monitor->Wash2 Complete Double_Couple Double Couple Monitor->Double_Couple Incomplete Repeat Next Cycle or Final Cleavage Wash2->Repeat Double_Couple->Couple

References

Application Notes and Protocols for the Incorporation of Boc-α-Me-DL-Val-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. α,α-disubstituted amino acids, such as Boc-α-Me-DL-Val-OH, are of particular interest as they can induce conformational constraints and increase metabolic stability by shielding the peptide backbone from enzymatic degradation. The α-methyl group, in addition to the bulky isopropyl side chain of valine, introduces significant steric hindrance, making its incorporation into a growing peptide chain a synthetic challenge. Furthermore, the use of a racemic (DL) mixture results in the formation of diastereomeric peptides, which requires careful consideration during synthesis and purification.

These application notes provide a comprehensive guide to the reaction conditions and protocols for the efficient incorporation of Boc-α-Me-DL-Val-OH into peptide sequences using solid-phase peptide synthesis (SPPS).

Challenges in Coupling Boc-α-Me-DL-Val-OH

The primary challenge in the coupling of Boc-α-Me-DL-Val-OH is the significant steric hindrance at the α-carbon. This steric bulk, arising from both the isopropyl group and the α-methyl group, impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to:

  • Slow reaction kinetics: Requiring extended coupling times.

  • Incomplete coupling: Resulting in deletion sequences and lower yields of the desired peptide.

  • Formation of diastereomers: The use of a racemic mixture of Boc-α-Me-DL-Val-OH will lead to the synthesis of two diastereomeric peptides, which will require separation and characterization.

Overcoming these challenges necessitates the use of highly efficient coupling reagents and optimized reaction protocols.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the performance of commonly used coupling reagents for challenging couplings, with a focus on their suitability for Boc-α-Me-DL-Val-OH. The data presented is a synthesis from literature on sterically hindered and α,α-disubstituted amino acids, as specific quantitative data for Boc-α-Me-DL-Val-OH is limited.

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[1]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and a good safety profile. Outperforms HBTU in some difficult sequences.
DIC/Oxyma Carbodiimide/Additive85-90ModerateLowA classic and economical choice. The use of Oxyma is crucial to suppress racemization.

Experimental Protocols

The following are generalized protocols for the incorporation of Boc-α-Me-DL-Val-OH in solid-phase peptide synthesis (SPPS) using a standard Boc-chemistry approach. Optimization may be required based on the specific peptide sequence and resin.

Protocol 1: General SPPS Cycle for Boc-α-Me-DL-Val-OH Incorporation

This protocol outlines a single coupling cycle for adding Boc-α-Me-DL-Val-OH to a resin-bound peptide with a free N-terminal amine.

1. Resin Swelling:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 10 mL/g of resin).

2. Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

  • Drain the solution and treat again with 50% TFA in DCM for 20 minutes.

  • Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x).[1]

3. Neutralization:

  • Treat the resin with a solution of 10% diisopropylethylamine (DIPEA) in DMF for 5 minutes. Repeat this step.

  • Wash the resin with DMF (5x).[1]

4. Coupling of Boc-α-Me-DL-Val-OH (using HATU):

  • Pre-activation: In a separate vessel, dissolve Boc-α-Me-DL-Val-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and allow it to activate for 2-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. Due to the steric hindrance, a longer coupling time is recommended.

5. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), a second coupling ("double couple") is recommended. Drain the reaction solution and repeat step 4 with fresh reagents.

6. Capping (Optional but Recommended for Incomplete Couplings):

  • If the coupling remains incomplete after a second attempt, cap the unreacted amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and pyridine in DMF.[1]

7. Washing:

  • After a successful coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection
  • After the final amino acid has been coupled and the terminal Boc group removed, the peptide is cleaved from the resin.

  • A common cleavage cocktail for peptides without sensitive residues is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • The resin is treated with this mixture for 2-3 hours.

  • The crude peptide is then precipitated with cold diethyl ether, washed, and dried.[1]

Handling Diastereomers

The use of Boc-α-Me-DL-Val-OH will result in a mixture of two diastereomeric peptides. These diastereomers will have identical mass but different three-dimensional structures.

  • Analytical Separation: The two diastereomers can typically be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC), as they will likely have different retention times.

  • Preparative Separation: Preparative RP-HPLC can be used to isolate the individual diastereomers for further characterization and biological testing.

  • Characterization: Each diastereomer should be characterized independently by mass spectrometry and, if possible, by NMR spectroscopy to confirm its structure and stereochemistry.

Visualizations

Experimental Workflow for Boc-α-Me-DL-Val-OH Coupling

SPPS_Workflow Resin Peptide-Resin (Free Amine) Swell Swell in DCM & wash with DMF Resin->Swell Start Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize Neutralization (10% DIPEA in DMF) Deprotect->Neutralize Couple Coupling (2-4 hours) Neutralize->Couple Activate Pre-activate Boc-α-Me-DL-Val-OH with HATU/DIPEA Activate->Couple Monitor Kaiser Test Couple->Monitor Monitor->Couple Positive (Double Couple) Wash Wash with DMF & DCM Monitor->Wash Negative Next_Cycle Next Coupling Cycle or Final Cleavage Wash->Next_Cycle

Caption: Workflow for the solid-phase synthesis cycle of incorporating Boc-α-Me-DL-Val-OH.

Logical Relationship of Challenges and Solutions

Challenges_Solutions cluster_challenges Challenges of Coupling Boc-α-Me-DL-Val-OH cluster_solutions Solutions and Mitigations Steric_Hindrance Steric Hindrance (α-methyl & isopropyl groups) Slow_Kinetics Slow Reaction Kinetics Steric_Hindrance->Slow_Kinetics Incomplete_Coupling Incomplete Coupling Steric_Hindrance->Incomplete_Coupling Diastereomers Diastereomer Formation (DL-racemic mixture) High_Efficiency_Reagents Use High-Efficiency Coupling Reagents (e.g., HATU, COMU) Slow_Kinetics->High_Efficiency_Reagents Optimized_Conditions Optimized Conditions (Extended reaction time, double coupling) Incomplete_Coupling->Optimized_Conditions Monitoring Careful Monitoring (Kaiser Test) Incomplete_Coupling->Monitoring Purification Chromatographic Separation (RP-HPLC) Diastereomers->Purification

Caption: Relationship between challenges and solutions in coupling Boc-α-Me-DL-Val-OH.

Biological Relevance and Signaling Pathways

The incorporation of α-methylated amino acids can significantly impact the biological activity of peptides. Peptides containing α-methyl-valine have been investigated for their potential as enzyme inhibitors and receptor antagonists. The conformational constraints imposed by the α-methyl group can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target. While specific signaling pathways are dependent on the overall peptide sequence and its biological target, the introduction of α-methyl-valine is a key strategy in the design of potent and stable peptide-based therapeutics. Further research is needed to elucidate the precise signaling pathways modulated by specific peptides containing this modified amino acid.

References

Application Notes and Protocols for Boc-α-Me-DL-Val-OH in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-α-Me-DL-Val-OH is a synthetic dipeptide derivative with significant potential in drug design and discovery. Its unique structural features, including N-terminal Boc protection, α-methylation, and the presence of a DL-valine racemic mixture, confer advantageous properties for the development of novel therapeutics. These modifications are strategically employed to enhance metabolic stability, improve pharmacokinetic profiles, and increase binding affinity to biological targets.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus during the stepwise assembly of peptide chains.[][2] The α-methylation of the amino acid residue helps to suppress peptide bond cleavage by proteases and can induce conformational constraints, which can be beneficial for target binding.[3][4] The incorporation of a DL-racemic mixture of valine introduces resistance to stereospecific enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.[5][6][7]

These characteristics make Boc-α-Me-DL-Val-OH an attractive building block for creating peptide-based inhibitors of enzymes, such as proteases, or modulators of protein-protein interactions (PPIs), which are often implicated in disease pathogenesis.

Key Applications

  • Protease Inhibitors: The enhanced stability against proteolytic degradation makes this compound an excellent candidate for designing inhibitors of proteases involved in cancer, viral replication, and inflammatory diseases.

  • Modulators of Protein-Protein Interactions (PPIs): The conformational rigidity imposed by α-methylation can aid in mimicking secondary structures like α-helices or β-turns, which are often crucial for PPIs.[4]

  • Antibacterial Agents: Boc-protected dipeptides have shown promise as broad-spectrum antibacterial agents, suggesting a potential application for Boc-α-Me-DL-Val-OH in this area.[8]

Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

The following table summarizes the predicted physicochemical and in vitro pharmacokinetic properties of a lead compound derived from Boc-α-Me-DL-Val-OH compared to an unmodified parent dipeptide.

PropertyUnmodified Dipeptide (L-Val-L-Ala)Boc-α-Me-DL-Val-OH Derivative
Molecular Weight ( g/mol ) 188.23316.42
LogP -2.51.8
Solubility (PBS, pH 7.4) HighModerate
Plasma Stability (t½, min) < 5> 120
Microsomal Stability (t½, min) < 10> 90

Biological Activity: Protease Inhibition (Hypothetical Data)

This table presents the inhibitory activity of a Boc-α-Me-DL-Val-OH-based lead compound against a target protease.

CompoundIC₅₀ (nM)Ki (nM)Mechanism of Inhibition
Unmodified Dipeptide> 10,000-No significant inhibition
Boc-α-Me-DL-Val-OH Derivative5025Competitive
Positive Control (Known Inhibitor)105Competitive

Experimental Protocols

Protocol 1: Determination of IC₅₀ in a Protease Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a peptide inhibitor against a target protease using a fluorogenic substrate.

Materials:

  • Target Protease

  • Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl₂)

  • Boc-α-Me-DL-Val-OH derivative stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of the Boc-α-Me-DL-Val-OH derivative in the assay buffer. A typical concentration range would be from 100 µM to 1 pM.

  • Add 50 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

  • Add 25 µL of the target protease solution (at a final concentration that gives a linear reaction rate) to each well.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a concentration close to its Km value).

  • Immediately place the plate in a fluorometric reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Protocol 2: Plasma Stability Assay

This protocol describes a method to assess the stability of the peptide derivative in plasma.

Materials:

  • Human Plasma (or from other species of interest)

  • Boc-α-Me-DL-Val-OH derivative stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • LC-MS/MS system

Procedure:

  • Thaw the plasma at 37°C.

  • Dilute the peptide derivative stock solution in PBS to a working concentration.

  • Add the working solution to pre-warmed plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be less than 1%.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the enzymatic activity by adding 3 volumes of ice-cold ACN with 0.1% TFA.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Analyze the concentration of the remaining peptide derivative at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.

Visualizations

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Protease Protease Receptor->Protease Activates Ligand Ligand Ligand->Receptor Activates Substrate Substrate Protease->Substrate Cleaves Cleaved_Substrate Cleaved_Substrate Substrate->Cleaved_Substrate Downstream_Effect Downstream_Effect Cleaved_Substrate->Downstream_Effect Initiates Boc_Peptide Boc-α-Me-DL-Val-OH Derivative Boc_Peptide->Protease Inhibits

Caption: Inhibition of a protease-mediated signaling pathway.

experimental_workflow Start Start Compound_Synthesis Synthesize Boc-α-Me-DL-Val-OH Derivative Start->Compound_Synthesis In_Vitro_Assay In Vitro Protease Assay (Determine IC₅₀) Compound_Synthesis->In_Vitro_Assay Decision IC₅₀ < 1 µM? In_Vitro_Assay->Decision Stability_Assay Plasma & Microsomal Stability Assays Decision->Stability_Assay Yes Optimization Lead Optimization Decision->Optimization No Cell_Based_Assay Cell-Based Potency Assay Stability_Assay->Cell_Based_Assay Cell_Based_Assay->Optimization Optimization->Compound_Synthesis End End

References

Application Notes and Protocols for the Analytical Characterization of Boc-α-Me-DL-Val-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boc-α-Me-DL-Val-OH is a non-proteinogenic amino acid derivative used in peptide synthesis and drug design. Its structure presents unique analytical challenges due to the presence of multiple chiral centers and the sterically hindering α-methyl and Boc (tert-butyloxycarbonyl) protecting groups. The "DL" designation for valine, combined with the α-methyl group, results in a mixture of four stereoisomers. Accurate analytical characterization is crucial to ensure the identity, purity, and stereochemical integrity of this building block before its incorporation into larger peptide structures.

These application notes provide detailed protocols for the primary analytical techniques required for the comprehensive characterization of Boc-α-Me-DL-Val-OH: High-Performance Liquid Chromatography (HPLC) for purity and chiral separation, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

Overall Analytical Workflow

The comprehensive analysis of Boc-α-Me-DL-Val-OH involves a multi-step workflow. Initially, HPLC is employed to assess the overall purity and resolve the stereoisomers. Subsequently, LC-MS is used to confirm the molecular weight of the compound and its fragments. Finally, NMR spectroscopy provides detailed structural information, confirming the presence of all expected functional groups and aiding in stereochemical assignment.

Analytical_Workflow cluster_0 Start: Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Reporting Sample Boc-α-Me-DL-Val-OH Sample (Dissolved in appropriate solvent) HPLC HPLC Analysis (Purity & Chiral Separation) Sample->HPLC LCMS LC-MS Analysis (Identity Confirmation) Sample->LCMS NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR Purity Purity Assessment (e.g., >95%) HPLC->Purity Diastereomeric Diastereomeric Ratio (e.g., 50:50) HPLC->Diastereomeric Identity Identity Confirmed (Correct Mass) LCMS->Identity Structure Structure Confirmed (Correct Shifts) NMR->Structure Report Final Report & Certificate of Analysis Purity->Report Diastereomeric->Report Identity->Report Structure->Report

Caption: Overall analytical workflow for Boc-α-Me-DL-Val-OH.

High-Performance Liquid Chromatography (HPLC): Purity and Chiral Separation

Application Note: Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of Boc-protected amino acids. For Boc-α-Me-DL-Val-OH, the key challenge is the separation of its four stereoisomers. This requires a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or ristocetin A, are effective for resolving N-protected amino acids.[1] This protocol outlines a method for both achiral purity assessment and chiral separation to determine the diastereomeric and enantiomeric purity.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Prepare a stock solution of Boc-α-Me-DL-Val-OH at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: CHIROBIOTIC T (Teicoplanin) or R (Ristocetin A), 5 µm, 4.6 x 250 mm.[1]

    • Mobile Phase: Reversed-phase mode is generally the viable choice for Boc-amino acids on these columns.[1]

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

      • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: 20% to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 214 nm (peptide bond absorbance) and 220 nm.[2]

    • Injection Volume: 10 µL.

Data Presentation: Illustrative HPLC Data

The expected result is the separation of the stereoisomers. The relative peak areas can be used to determine the purity and the diastereomeric/enantiomeric ratio.

ParameterStereoisomer 1Stereoisomer 2Stereoisomer 3Stereoisomer 4Impurity 1
Retention Time (min) 15.216.517.818.912.1
Peak Area (%) 24.825.124.925.00.2
Purity Assessment \multicolumn{4}{c}{Total Purity: 99.8%}
Diastereomeric Ratio \multicolumn{4}{c}{(Peak 1+2) : (Peak 3+4) ≈ 1:1}

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation

Application Note: LC-MS is essential for unequivocally confirming the molecular identity of the synthesized compound. Electrospray ionization (ESI) is typically used to generate ions of the Boc-protected amino acid, and a mass analyzer determines the mass-to-charge ratio (m/z). This confirms that the compound has the correct molecular weight. Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural confirmation.[3]

LCMS_Logic cluster_0 LC Separation cluster_1 MS Detection cluster_2 Result LC HPLC separates Boc-α-Me-DL-Val-OH from impurities ESI Electrospray Ionization (ESI) Generates [M+H]+, [M+Na]+ LC->ESI MS1 MS1 Scan: Full Spectrum Confirms molecular weight ESI->MS1 MS2 MS2 Scan (Optional) Fragments precursor ion for structural confirmation MS1->MS2 Select Precursor Ion Result Mass Spectrum with correct m/z peak MS1->Result

Caption: Logical workflow for LC-MS identity confirmation.

Experimental Protocol: LC-MS

  • Sample Preparation:

    • Prepare a 100 µg/mL solution of the sample in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation and Conditions:

    • LC System: UPLC or HPLC system.

    • Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for rapid analysis.[4]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: ESI source coupled to a TOF or Quadrupole mass analyzer.

    • Ionization Mode: Positive Ion Mode (to observe [M+H]⁺ and [M+Na]⁺).

    • Scan Range: m/z 100-500.

Data Presentation: Illustrative LC-MS Data

The molecular formula for Boc-α-Me-Val-OH (C₁₁H₂₁NO₄) gives an exact mass that can be compared against the observed mass.

ParameterValue
Chemical Formula C₁₁H₂₁NO₄
Exact Mass 231.1471 g/mol
Observed m/z [M+H]⁺ 232.1543
Observed m/z [M+Na]⁺ 254.1362
Mass Accuracy (ppm) < 5 ppm
Conclusion Identity confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum will confirm the presence of the Boc group (a strong singlet around 1.4 ppm), the valine side chain protons, and the N-methyl group. The ¹³C NMR will show characteristic signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the aliphatic carbons.[5][6]

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of Boc-α-Me-DL-Val-OH in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD-d₄).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

  • Instrumentation and Conditions:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiments:

      • ¹H NMR (Proton)

      • ¹³C NMR (Carbon-13)

      • Optional: 2D experiments like COSY to establish proton-proton correlations.

    • Temperature: 298 K.

Data Presentation: Illustrative NMR Data (in CDCl₃)

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Boc (CH₃)₃C- ~1.45 (singlet, 9H)~28.5 (3C), ~80.0 (1C, quat.)
Valine -CH(CH₃)₂ ~0.9-1.1 (multiplet, 6H)~18-20 (2C)
Valine -CH(CH₃)₂ ~2.2 (multiplet, 1H)~32.0 (1C)
α-Methyl -CH₃ ~1.5 (singlet, 3H)~22.0 (1C)
α-Carbon N/A~65.0 (1C)
Carboxyl -COOH Broad singlet, variable~176.0 (1C)
Boc C=O N/A~156.0 (1C)

References

Application Notes and Protocols for Boc-α-Me-DL-Val-OH in Solution-Phase Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-α-Me-DL-Val-OH is a non-standard, sterically hindered amino acid derivative that presents unique challenges in solution-phase peptide synthesis. The presence of an α-methyl group in addition to the bulky isopropyl side chain of valine significantly increases steric hindrance around the carboxyl group, making peptide bond formation difficult.[1][2] This document provides detailed application notes and protocols for the effective use of Boc-α-Me-DL-Val-OH in solution-phase peptide coupling, addressing the specific challenges associated with its structure. The tert-butoxycarbonyl (Boc) protecting group is an acid-labile protecting group for the α-amino function, which is a cornerstone of many peptide synthesis strategies.[3][][]

Data Presentation: Coupling Efficiency of Sterically Hindered Amino Acids

The choice of coupling reagent is critical for achieving high yields when working with sterically hindered amino acids like Boc-α-Me-DL-Val-OH. The following table summarizes a qualitative comparison of the efficiency of various common coupling reagents for such challenging couplings, based on literature for similar sterically hindered amino acids.[2][6][7]

Coupling ReagentReagent TypeRelative Efficiency for Sterically Hindered CouplingKey Considerations
HATU Uronium/Aminium SaltVery HighGenerally the most effective for difficult couplings; forms highly reactive OAt esters.[2]
HBTU Uronium/Aminium SaltHighA widely used and effective coupling reagent, often a good first choice.[6][8]
PyBOP Phosphonium SaltHighAlso very effective, particularly for N-methyl amino acids and other hindered residues.[6]
COMU Uronium/Aminium SaltVery HighA newer generation reagent with high efficiency, comparable to HATU, and considered safer.[2]
DCC/HOBt Carbodiimide/AdditiveModerate to Low"Classic" coupling method; may result in lower yields and require longer reaction times for hindered couplings.[9]
PyBrOP Phosphonium SaltVery HighA highly reactive reagent, particularly useful for extremely challenging couplings.[6]

Experimental Protocols

Protocol 1: General Solution-Phase Peptide Coupling of Boc-α-Me-DL-Val-OH

This protocol outlines a general procedure for the coupling of Boc-α-Me-DL-Val-OH to an amino acid ester (e.g., H-Xaa-OR) in solution.

Materials:

  • Boc-α-Me-DL-Val-OH

  • Amino acid ester hydrochloride (H-Xaa-OR·HCl)

  • Coupling Reagent (e.g., HATU, HBTU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous Solvent (e.g., N,N-Dimethylformamide - DMF, or Dichloromethane - DCM)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated aqueous sodium bicarbonate solution

  • 1M aqueous hydrochloric acid solution

  • Brine

Procedure:

  • Neutralization of Amino Acid Ester:

    • Dissolve the amino acid ester hydrochloride (1.0 eq.) in the chosen anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 eq.) dropwise and stir for 15-20 minutes at 0 °C.

  • Activation of Boc-α-Me-DL-Val-OH:

    • In a separate flask, dissolve Boc-α-Me-DL-Val-OH (1.2 eq.) and the coupling reagent (e.g., HATU, 1.2 eq.) in the anhydrous solvent.

    • Add DIPEA (2.4 eq.) to the solution and stir at room temperature for 10-15 minutes for pre-activation.

  • Coupling Reaction:

    • Add the pre-activated Boc-α-Me-DL-Val-OH solution to the neutralized amino acid ester solution from step 1.

    • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS). For highly hindered couplings, longer reaction times may be necessary.

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure protected dipeptide.

Protocol 2: Boc-Deprotection of the Coupled Peptide

This protocol describes the removal of the Boc protecting group from the newly formed dipeptide.

Materials:

  • Boc-protected peptide

  • Deprotection Reagent (e.g., 4M HCl in Dioxane, or Trifluoroacetic Acid - TFA in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in a minimal amount of anhydrous DCM.

    • Add an excess of the deprotection reagent (e.g., 4M HCl in dioxane or a solution of 25-50% TFA in DCM).[][10]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the solvent and excess acid under reduced pressure.

    • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual acid.

    • Dissolve the resulting residue in a minimal amount of methanol or DCM.

    • Add cold diethyl ether dropwise with vigorous stirring to precipitate the deprotected peptide as its hydrochloride or trifluoroacetate salt.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

G Workflow for Solution-Phase Peptide Coupling cluster_0 Step 1: Neutralization cluster_1 Step 2: Activation cluster_2 Step 3: Coupling cluster_3 Step 4 & 5: Work-up & Purification A H-Xaa-OR·HCl in Solvent B Add DIPEA at 0°C A->B C Neutralized H-Xaa-OR B->C G Combine Neutralized Amine and Activated Acid C->G D Boc-α-Me-DL-Val-OH + Coupling Reagent in Solvent E Add DIPEA (Pre-activation) D->E F Activated Boc-α-Me-DL-Val-OH E->F F->G H Reaction (4-24h at RT) G->H I Protected Dipeptide H->I J Solvent Removal & Extraction I->J K Washing & Drying J->K L Purification (Chromatography) K->L M Pure Protected Dipeptide L->M

Caption: Workflow for Solution-Phase Peptide Coupling.

G Boc-Deprotection Workflow A Boc-Protected Peptide in DCM B Add Deprotection Reagent (e.g., 4M HCl/Dioxane or TFA/DCM) A->B C Stir at Room Temperature (1-2h) B->C D Solvent & Excess Acid Removal C->D E Precipitation with Cold Diethyl Ether D->E F Filtration & Drying E->F G Deprotected Peptide Salt F->G

Caption: Boc-Deprotection Workflow.

G Peptide Coupling Mechanism (Carbodiimide Example) A Boc-AA-OH + DCC B O-acylisourea (activated intermediate) + H-Xaa-OR A->B Activation C Protected Dipeptide + DCU (byproduct) B->C Nucleophilic Attack

Caption: Peptide Coupling Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Coupling Efficiency of Boc-N-methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of incorporating Boc-N-methylated amino acids into peptide sequences. The inherent steric hindrance of the N-methyl group often leads to low coupling efficiency, but with the appropriate reagents and optimized protocols, these difficulties can be overcome.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of Boc-N-methylated amino acids typically low?

A1: The primary reason for low coupling efficiency is steric hindrance.[1][2][3] The presence of a methyl group on the amide nitrogen, in addition to the Boc protecting group and the amino acid side chain, creates a sterically crowded environment around the nitrogen atom. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, slowing down the rate of peptide bond formation and often resulting in incomplete reactions.[2][4]

Q2: Are standard coupling reagents like DCC/HOBt or HBTU effective for Boc-N-methylated amino acids?

A2: Standard coupling reagents such as Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) are often inefficient for sterically hindered N-methylated amino acids.[2] While reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) can be used, they are generally less effective than more potent activating agents.[5] For these challenging couplings, uronium/aminium salts like HATU or phosphonium salts like PyBOP and PyAOP are highly recommended.[2][6]

Q3: How can I monitor the progress of a coupling reaction with an N-methylated amino acid?

A3: The standard ninhydrin (Kaiser) test is not suitable for monitoring the coupling to an N-methylated amine. The ninhydrin test gives a positive result (blue color) for primary amines but does not react with the secondary amine of an N-methylated amino acid. A reliable alternative is the Bromophenol Blue test, which will show a blue to green color in the presence of an unreacted secondary amine and turn yellow when the coupling is complete.[5][6][7]

Q4: What are common side reactions to be aware of when coupling Boc-N-methylated amino acids?

A4: A significant side reaction is epimerization, or racemization, at the chiral center of the activated amino acid. This is often exacerbated by the longer reaction times and more reactive coupling agents required for these difficult couplings.[1][2] Using additives like HOAt or Oxyma Pure can help to suppress racemization.[2] Another potential issue, particularly at the dipeptide stage, is diketopiperazine formation, which can lead to the cleavage of the peptide from the resin.[2]

Q5: Can microwave energy be used to improve the coupling efficiency?

A5: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can be a very effective strategy for improving the coupling efficiency of sterically hindered amino acids, including N-methylated ones. The use of microwave energy can drive difficult couplings to completion more quickly and efficiently than conventional methods.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Boc-N-methylated amino acids.

G cluster_0 Troubleshooting Workflow start Problem: Low Coupling Yield q1 Is the correct monitoring test being used? a1_yes Proceed to coupling reagent optimization a1_no Use Bromophenol Blue test instead of Ninhydrin test q2 Is an appropriate coupling reagent in use? a2_yes Optimize reaction conditions a2_no Switch to a more potent reagent (e.g., HATU, PyAOP, PyBroP) q3 Are reaction conditions optimized? a3_yes Consider double coupling or increasing temperature a3_no Increase reagent equivalents and/or reaction time end Improved Coupling Efficiency

Problem: Low or incomplete coupling of a Boc-N-methylated amino acid.

  • Initial Assessment: Verify Monitoring Method

    • Question: Are you using the ninhydrin (Kaiser) test to monitor the reaction?

    • Solution: The ninhydrin test is unreliable for secondary amines. Switch to the Bromophenol Blue test for accurate monitoring of coupling completion.[5][6][7]

  • Evaluate Coupling Reagent

    • Question: Are you using a standard coupling reagent like DCC/HOBt or TBTU/HBTU?

    • Solution: These reagents often provide low yields with N-methylated residues.[2][5] Switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU and COMU, or phosphonium-based reagents like PyAOP and PyBOP, are recommended for their high reactivity.[2] Halogenophosphonium reagents like PyBroP and PyCloP are also highly effective.[9]

  • Optimize Reaction Conditions

    • Question: Are you still observing low efficiency with a potent coupling reagent?

    • Solution: Several strategies can be employed:

      • Increase Reagent Concentration: Use a higher excess of the Boc-N-methylated amino acid and coupling reagent (e.g., 3-5 equivalents).[10]

      • Extend Reaction Time: Due to steric hindrance, these couplings are slower. Increase the reaction time to allow the reaction to proceed to completion.[2][10]

      • Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[2][10]

      • Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done cautiously as it can increase the risk of racemization.[2]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of Boc-N-methylated amino acids. The following table summarizes the performance and characteristics of commonly used reagents for these challenging couplings.

Coupling ReagentAcronymClassKey Advantages for N-Methylated Residues
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUUronium/Guanidinium SaltHighly effective and fast-acting; considered one of the best reagents for sterically hindered couplings.[5][6]
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)PyBOPPhosphonium SaltStrong activating agent, often used with HOAt to improve efficiency and reduce racemization.
(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyAOPPhosphonium SaltSimilar to PyBOP but often shows enhanced reactivity and lower racemization due to the HOAt moiety.[11] Especially effective in coupling N-protected N-methyl amino acids to N-methyl amino acids.[11]
Bromotripyrrolidinophosphonium hexafluorophosphatePyBroPHalogenophosphonium SaltHighly efficient for coupling N-methylated amino acids where PyBOP may be less effective.[9][12]
(1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium/Guanidinium SaltOffers coupling efficiencies comparable to HATU but is based on the less explosive and more soluble Oxyma Pure additive.[2][12]

Experimental Protocols

Below are detailed methodologies for key experiments related to the coupling of Boc-N-methylated amino acids.

Protocol 1: General Coupling using HATU

This protocol describes a standard procedure for coupling a Boc-N-methylated amino acid to a resin-bound peptide using HATU.

G cluster_1 HATU Coupling Workflow resin_prep 1. Resin Swelling & Deprotection Swell resin in DMF. Remove Fmoc/Boc group. activation 2. Amino Acid Activation In a separate vessel, dissolve: - Boc-N-Me-AA (4 eq) - HATU (4 eq) - DIEA (8 eq) in DMF. pre_activation 3. Pre-activation Mix for 5 minutes at RT. coupling 4. Coupling Reaction Add activated mixture to resin. Shake for 1-4 hours at RT. monitoring 5. Monitoring Perform Bromophenol Blue test. complete Coupling Complete incomplete Coupling Incomplete recouple 6. Recouple Repeat steps 2-5. washing 7. Washing Wash resin with DMF, DCM, MeOH.

Materials and Reagents:

  • Boc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[5]

  • DIEA (N,N-Diisopropylethylamine)[5]

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Methanol

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Boc deprotection using standard procedures (e.g., 50% TFA in DCM).[10]

    • Wash the resin thoroughly with DCM, isopropanol, and then DMF to neutralize the resin.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve the Boc-N-methyl amino acid (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq.) in DMF.[5]

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and mix briefly.[5]

  • Pre-activation:

    • Allow the activation mixture to stand for 5 minutes at room temperature.[5]

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, such as coupling to another N-methylated residue, the reaction time may need to be extended.[4]

  • Monitoring and Recoupling:

    • Take a small sample of the resin, wash it, and perform the Bromophenol Blue test.

    • If the test is blue or green, the coupling is incomplete. Filter the resin, wash with DMF, and perform a second coupling with fresh reagents.[5]

  • Washing:

    • Once the coupling is complete (Bromophenol Blue test is yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all soluble reagents and byproducts.

Protocol 2: Coupling using PyBroP

This protocol is particularly useful for difficult couplings and is based on the procedure by Coste et al.[5]

Materials and Reagents:

  • Protected amino acid (Boc or Fmoc)

  • Peptide-resin with a free N-terminal amine

  • PyBroP® (Bromotripyrrolidinophosphonium hexafluorophosphate)[5]

  • DIPEA (N,N-Diisopropylethylamine)[5]

  • DCM (Dichloromethane), peptide synthesis grade[5]

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure:

  • Resin Preparation:

    • Remove the N-terminal protecting group from the resin-bound peptide using standard procedures.

    • Suspend the resin in DCM (10 mL/gram of resin).[5]

  • Reagent Preparation:

    • In a separate vessel, dissolve 2 equivalents (based on resin substitution) of the protected amino acid in DCM or DMF and add it to the resin suspension.[5]

  • Coupling Reaction:

    • Add 2 equivalents (based on resin substitution) of PyBroP® to the resin mixture.[5]

    • Cool the reaction vessel to 0°C in an ice bath.[5]

    • Add 6 equivalents of DIPEA. Mix the suspension for 1 minute while cold, then allow it to warm to room temperature and continue mixing for 1 hour.[5]

  • Washing:

    • Filter the resin and wash thoroughly with DCM.[5]

    • Proceed to the next step in your synthesis.

Protocol 3: Bromophenol Blue Test for Monitoring

This test is used to detect the presence of unreacted secondary amines on the resin.

Reagents:

  • Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[5]

Procedure:

  • Remove a small sample of resin beads (1-5 mg) from the reaction vessel.

  • Wash the resin sample with methanol.[5]

  • Add 2 ml of the bromophenol blue test solution to the resin sample.[5]

  • Observe the color of the suspension.[5]

    • Yellow: Coupling is complete.

    • Blue to Green: Coupling is incomplete; recoupling is necessary.[5]

References

solubility issues with Boc-alpha-ME-DL-val-OH in DMF.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and frequently asked questions regarding the solubility of Boc-alpha-ME-DL-val-OH in N,N-Dimethylformamide (DMF) and other common solvents used in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: I am experiencing difficulty dissolving this compound in DMF. Is this expected?

Yes, this is not unexpected. While many standard Boc-protected amino acids are readily soluble in DMF, this compound possesses unique structural features that can significantly hinder its solubility.[1] The presence of a methyl group on the alpha-carbon (α-Me) introduces significant steric bulk and restricts the conformational flexibility of the molecule. This can lead to the formation of aggregated structures that are difficult to solvate.

Q2: How does the structure of this compound affect its solubility compared to standard Boc-Val-OH?

The key difference is the substitution at the alpha-carbon.

  • Boc-DL-Val-OH: Has a hydrogen atom at the alpha-position, allowing for more conformational freedom.

  • This compound: The hydrogen is replaced by a methyl group. This α,α-disubstitution creates a more sterically hindered environment around the backbone.[2]

This additional methyl group can disrupt favorable solvent-solute interactions and promote intermolecular aggregation through non-covalent interactions, thereby reducing solubility in common solvents like DMF.

Q3: What are the recommended initial steps if I observe poor solubility in DMF?

If you encounter solubility issues, we recommend the following initial steps:

  • Verify Solvent Quality: Ensure you are using high-purity, amine-free DMF. Degraded DMF can contain impurities that may affect solubility.[3]

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. The mechanical energy can help break up solid aggregates.[4]

  • Gentle Warming: Gently warm the solution to a maximum of 40°C. Do not overheat, as this could lead to degradation of the compound. It is advisable to test this on a small scale first.[1]

Q4: Are there alternative solvents or solvent systems that could be more effective?

Yes, if DMF alone is insufficient, consider the following options:

  • Stronger Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) has a greater solvating power for many complex organic molecules.[1]

  • Co-solvent Systems: Using a mixture of solvents can be highly effective. A common "magic mixture" for challenging compounds consists of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 ratio.[1] For highly hydrophobic compounds, adding a small amount of DMSO to DMF can also improve solubility.[5]

Troubleshooting Guide

This section provides a systematic approach to addressing solubility challenges with this compound.

Initial Assessment and Dissolution Workflow

It is crucial to approach the dissolution of sterically hindered amino acids systematically. The following workflow diagram illustrates the recommended steps when encountering solubility issues.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Weigh this compound add_dmf Add high-purity DMF (e.g., to 0.5 M) start->add_dmf check1 Is it fully dissolved? add_dmf->check1 sonicate_warm Sonicate for 10-15 mins and/or Gently warm to < 40°C check1->sonicate_warm No success Solution ready for use check1->success Yes check2 Is it fully dissolved? sonicate_warm->check2 stronger_solvent Try a stronger solvent (e.g., DMSO) check2->stronger_solvent No check2->success Yes check3 Is it fully dissolved? stronger_solvent->check3 cosolvent Use a co-solvent system (e.g., DCM/DMF/NMP 1:1:1) check3->cosolvent No check3->success Yes check4 Is it fully dissolved? cosolvent->check4 check4->success Yes fail Consult further literature or consider derivatization check4->fail No

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Data Presentation: Solubility of Related Compounds

While specific quantitative solubility data for this compound is not widely published, the following table provides data for structurally related compounds to serve as a guideline.

CompoundSolventSolubilityConcentration EquivalentNotes
Boc-Aib-OH DMFClearly soluble1 mmole in 2 mLAn α,α-disubstituted amino acid, structurally similar to the target compound.
Boc-Val-OH DMFClearly soluble1 mmole in 2 mLThe non-alpha-methylated analogue.[1]
Fmoc-Val-OH DMF-[α]20/D -17±1°, c = 1% in DMFIndicates good solubility is required for polarimetry.[6]
DL-Valine Water25 mg/mL213.4 mMFor comparison of the unprotected amino acid in an aqueous system.[7]

This data is compiled from various sources and should be used as a guideline. Actual solubility may vary depending on purity, temperature, and specific experimental conditions.

Experimental Protocols

Protocol 1: Standard Dissolution in DMF

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the calculated volume of high-purity, amine-free DMF to achieve the target concentration.

  • Vortex the vial for 1-2 minutes to suspend the solid.

  • If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution to 30-40°C with intermittent vortexing.

  • Once dissolved, allow the solution to cool to room temperature before use in subsequent reactions.

Protocol 2: Dissolution Using a Co-Solvent System

  • If Protocol 1 fails, attempt to dissolve the compound in a minimal amount of DMSO first.

  • Alternatively, prepare a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP.[1]

  • Suspend the this compound in the co-solvent mixture.

  • Apply sonication and gentle warming as described in Protocol 1, steps 4 and 5.

  • Be mindful of solvent compatibility with downstream applications (e.g., solid-phase peptide synthesis resins).

Logical Relationships in Solubility

The solubility of Boc-protected amino acids is governed by a balance of intermolecular forces. The introduction of an alpha-methyl group significantly alters this balance.

G cluster_0 Structural Features & Solubility Impact A This compound Structure B α-Methyl Group A->B C Boc Group & Valine Side Chain A->C D Increased Steric Hindrance B->D E Restricted Conformational Freedom B->E F Hydrophobicity C->F G Increased Propensity for Intermolecular Aggregation D->G E->G F->G H Reduced Solvation by DMF G->H I Decreased Solubility H->I

Caption: Logical flow from structural features of this compound to its observed solubility.

References

Technical Support Center: Boc SPPS with N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) using Boc (tert-butyloxycarbonyl) chemistry, with a special focus on the challenges presented by N-methylated residues. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered when incorporating N-methylated residues in Boc SPPS?

A1: The primary challenges in Boc SPPS with N-methylated amino acids stem from steric hindrance and altered reactivity of the N-methylated amine. The most frequently observed side reactions include:

  • Low Coupling Efficiency: This is the most common issue, primarily caused by the steric bulk of the N-methyl group hindering the approach of the activated amino acid.[1][2]

  • Incomplete Boc Deprotection: Steric hindrance around the N-terminus can impede the complete removal of the Boc protecting group by trifluoroacetic acid (TFA).[1][3]

  • Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur at the dipeptide stage, leading to chain termination.[4] N-methylated residues can influence the propensity for DKP formation.[4][5]

  • Peptide Chain Fragmentation: During the final TFA cleavage from the resin, fragmentation can occur, particularly between consecutive N-methylated amino acids.[4][5]

  • Epimerization: The risk of racemization of the activated amino acid is higher during the coupling of sterically hindered residues, especially with prolonged reaction times or elevated temperatures.[5][6]

  • Loss of N-terminal Modified Residues: If the N-terminal residue is an acetylated N-methylamino acid, it can be susceptible to loss during TFA cleavage.[4]

Q2: Why is coupling to an N-methylated amino acid so difficult?

A2: The difficulty arises from the increased steric hindrance at the secondary amine of the N-methylated residue on the growing peptide chain.[2][7] This bulkiness physically obstructs the incoming activated carboxyl group of the next Boc-amino acid, slowing down the rate of peptide bond formation and often leading to incomplete coupling.[8]

Q3: Can the choice of solvent impact the synthesis of N-methylated peptides?

A3: Yes, the solvent plays a crucial role. For challenging sequences, especially those containing multiple N-methylated and hydrophobic residues prone to aggregation, N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties, which can help to disrupt peptide chain aggregation and improve reagent accessibility.[1][9]

Q4: Are there specific coupling reagents that are more effective for N-methylated residues?

A4: Standard coupling reagents may be insufficient for sterically hindered couplings involving N-methylated residues. More potent activating agents are generally required. Phosphonium-based reagents like PyBOP/HOAt and PyAOP, or aminium/uronium reagents such as HATU, have shown greater success in these challenging coupling reactions.[4]

Q5: How does the final cleavage step affect peptides with N-methylated residues?

A5: The final cleavage with strong acids like HF or TFMSA can be problematic. Prolonged exposure to strong acid can promote the cleavage of the peptide bond between two consecutive N-methylated residues.[4] The duration of the cleavage step is a critical parameter to optimize to maximize yield and minimize fragmentation.[4]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency / Positive Kaiser or Isatin Test

This is the most common issue when incorporating N-methylated amino acids. A positive colorimetric test (blue beads for Kaiser test, indicating primary amines) after coupling to a non-N-methylated residue, or a positive Isatin test (blue beads, indicating secondary amines) after coupling to an N-methylated residue, points to unreacted free amines.

Troubleshooting Workflow for Low Coupling Efficiency

G start Positive Kaiser/Isatin Test (Incomplete Coupling) action1 Perform a Double Coupling: Wash resin and repeat the coupling step with fresh reagents. start->action1 check1 Re-test with Kaiser/Isatin action1->check1 action2 Optimize Coupling Conditions check1->action2 Positive end_good Negative Test: Proceed to Deprotection check1->end_good Negative strategy1 Increase Reaction Time (e.g., to 4-8 hours) action2->strategy1 strategy2 Increase Temperature (e.g., to 40-50°C) action2->strategy2 strategy3 Switch to a More Potent Coupling Reagent (see Table 1) action2->strategy3 end_bad Persistent Positive Test: Consider capping unreacted chains with Ac2O to avoid deletion sequences. strategy1->end_bad strategy2->end_bad strategy3->end_bad

Caption: Troubleshooting workflow for an incomplete coupling reaction.

Quantitative Data: Comparison of Coupling Reagents for Hindered Couplings

Coupling Reagent ClassExamplesEffectiveness for N-Methylated ResiduesNotes
CarbodiimidesDIC/HOBtLow to ModerateOften insufficient for highly hindered couplings.
Uronium/AminiumHBTU, TBTUModerateEffective for many standard couplings, but can be slow for N-methylated residues.[8]
Uronium/Aminium (Azabenzotriazole-based)HATUHighGenerally considered one of the most effective reagents for difficult couplings due to the reactivity of the HOAt ester.[1]
PhosphoniumBOP, PyBOP/HOAt, PyAOPHighPyAOP and PyBOP/HOAt are highly recommended for coupling protected N-methylamino acids.[4]
Problem 2: Incomplete Boc Deprotection

Incomplete removal of the Boc group leads to deletion sequences where one or more amino acids are missing from the final peptide. This can be detected by mass spectrometry of the crude product.

Troubleshooting Workflow for Incomplete Boc Deprotection

G start Deletion sequences observed in MS, suspect incomplete Boc deprotection. action1 Extend Deprotection Time: Increase TFA incubation time (e.g., from 20 to 30-40 min). start->action1 check1 Synthesize a test peptide and analyze by MS. action1->check1 action2 Repeat Deprotection Step: After the initial TFA treatment, wash the resin and perform a second TFA treatment. check1->action2 Unresolved end_good Problem Resolved: Deletion sequences are minimized. check1->end_good Resolved check2 Synthesize a test peptide and analyze by MS. action2->check2 action3 Ensure Efficient Agitation/Swelling: Proper swelling in DCM before deprotection and vigorous agitation during the reaction are crucial for reagent access. check2->action3 Unresolved check2->end_good Resolved end_bad Problem Persists: Consider alternative strategies or consult further literature for highly problematic sequences. action3->end_bad

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Problem 3: Peptide Fragmentation During Final Cleavage

Mass spectrometry of the crude product reveals significant peptide fragments, especially when the sequence contains consecutive N-methylated residues.

Troubleshooting Steps:

  • Reduce Cleavage Time: The primary cause of this side reaction is prolonged exposure to strong acid.[4] Reduce the cleavage time in increments (e.g., from 2-3 hours down to 1-1.5 hours) and analyze the crude product to find the optimal balance between complete side-chain deprotection and minimal fragmentation.

  • Optimize Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers (e.g., water, triisopropylsilane (TIPS)) to quench reactive carbocations generated during deprotection. A common cocktail is TFA/H₂O/TIPS (95:2.5:2.5).[1]

  • Consider a Two-Step Cleavage Protocol: For very sensitive sequences, a "low-high" HF cleavage protocol can be beneficial. The first step with a lower concentration of HF removes most protecting groups under milder conditions, followed by a standard "high" HF step to cleave the peptide from the resin and remove more resistant protecting groups.[10]

Experimental Protocols

Protocol 1: Standard Boc Deprotection
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.[3]

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[3][10]

  • Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes with gentle agitation.[3][10] For difficult sequences, this time may need to be extended.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[3]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 1-2 minutes (repeat twice).[11]

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[3]

Protocol 2: Coupling of a Sterically Hindered N-Methylated Amino Acid using HATU
  • Resin Preparation: Ensure the N-terminal amine on the resin is deprotected and neutralized as per Protocol 1.

  • Activation Mixture Preparation: In a separate vessel, dissolve the N-Boc-N-methyl-amino acid (3 equivalents relative to resin substitution), HATU (2.9 equivalents), and HOAt (3 equivalents) in NMP.[1]

  • Pre-activation: Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 5 minutes at room temperature.[1]

  • Coupling: Add the activated amino acid solution to the resin-containing reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.[1] For particularly difficult couplings, the reaction time can be extended or the temperature gently increased to 40-50°C.[1]

  • Monitoring: After the reaction, wash the resin and perform an Isatin test to check for completion. If the test is positive, a second coupling (double coupling) may be necessary.[1]

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.[1]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5).[1] If the peptide contains sensitive residues like Met or Trp, scavengers such as dithiothreitol (DTE) or thioanisole should be included.[10][11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-3 hours. The optimal time should be determined experimentally to minimize fragmentation.[1][4]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Purification: Centrifuge the ether suspension to pellet the crude peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by reverse-phase HPLC.[1]

Logical Relationships in Boc SPPS of N-Methylated Peptides

G cluster_causes Primary Causes cluster_problems Common Problems / Side Reactions cluster_solutions Troubleshooting Strategies c1 N-Methyl Group (Steric Hindrance) p1 Low Coupling Efficiency c1->p1 p2 Incomplete Boc Deprotection c1->p2 p5 Epimerization c1->p5 c2 Peptide Sequence (Aggregation, Hydrophobicity) c2->p1 c2->p2 p3 Diketopiperazine (DKP) Formation c2->p3 c3 Suboptimal Reagents & Conditions c3->p1 c3->p2 p4 Fragmentation (During Cleavage) c3->p4 c3->p5 s1 Use Potent Coupling Reagents (HATU, PyAOP) p1->s1 s2 Optimize Reaction Time & Temperature p1->s2 s3 Double Coupling p1->s3 s6 Use NMP Solvent p1->s6 s4 Extend/Repeat Deprotection p2->s4 p2->s6 s5 Optimize Cleavage Conditions p4->s5

Caption: Key relationships between causes, problems, and solutions.

References

Technical Support Center: Preventing Diketopiperazine Formation with N-Methyl Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of diketopiperazine (DKP) formation during the synthesis of peptides containing N-methyl valine.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide byproduct that can form during solid-phase peptide synthesis (SPPS). This occurs through an intramolecular cyclization where the free N-terminal amine of a resin-bound dipeptide attacks the ester linkage that connects the peptide to the resin.[1] This process cleaves the dipeptide from the resin, leading to a substantial loss of yield.[1] A particularly problematic issue is "traceless" DKP formation, where the primary impurity is lost from the solid support. This can result in a deceptively clean crude product profile on HPLC, masking the significant yield loss until the final product is quantified.[1]

Q2: Why are peptide sequences containing N-methyl valine especially prone to DKP formation?

A2: Sequences with N-terminal N-methyl valine are highly susceptible to DKP formation due to a combination of factors:

  • N-Methylation: N-methylated amino acids are secondary amines, which are known to significantly increase the rate of DKP formation. The N-methyl group promotes a cis-amide bond conformation, which pre-organizes the dipeptide backbone into a structure that is highly favorable for cyclization.[1]

  • Steric Hindrance: The bulky nature of both the N-methyl group and the valine side chain creates significant steric hindrance. This slows down the desired intermolecular coupling of the third amino acid, providing a larger window of opportunity for the intramolecular DKP cyclization to occur.[1]

  • D-Configuration: If a D-amino acid is in the second position (coupled to the N-methyl valine), the susceptibility to DKP formation is even higher because the resulting cis-dipeptide conformation is more stable.[1]

Q3: What are the primary indicators that DKP formation is occurring in my synthesis?

A3: The most common signs of significant DKP formation are:

  • A substantially lower-than-expected yield of your final peptide.

  • The presence of a cyclic dipeptide byproduct in your cleavage solution, which can often be detected by LC-MS.[1]

  • When using linkers like Wang resin, you may also observe the formation of deletion sequences in your final product.[1]

Troubleshooting Guide

Issue 1: Extremely low peptide yield after cleavage, but the crude HPLC profile appears relatively clean.

  • Probable Cause: You are likely experiencing significant "traceless" DKP formation, where the N-Me-Val-Xaa dipeptide is cleaving from the resin during the Fmoc deprotection step of the second amino acid.[1]

  • Recommended Solutions:

    • Change the Resin: Switch from a standard acid-labile resin like Wang to a more sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization reaction.[1][2]

    • Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF for Fmoc deprotection. A highly effective alternative is a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP. This mixture has been shown to drastically reduce DKP formation while maintaining efficient Fmoc removal.[1][3]

    • Lower the Temperature: Perform the critical Fmoc deprotection and the subsequent coupling steps at a reduced temperature (e.g., 0°C to 5°C) to slow down the rate of the cyclization reaction.[1]

    • Immediate Coupling: After deprotection and thorough washing to remove all traces of base, proceed immediately to the next coupling step to minimize the time the free N-terminal amine is exposed.[1]

Issue 2: My coupling reaction to the N-methylated amine of valine is incomplete, leading to deletion sequences.

  • Probable Cause: The N-methylated amine of the valine residue is a poor nucleophile due to steric hindrance, making the coupling of the subsequent amino acid inefficient with standard coupling reagents.[1]

  • Recommended Solutions:

    • Use a High-Activity Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered and N-methylated couplings. Urionium salts like HATU and COMU, or phosphonium salts like PyAOP and PyBOP, are strongly recommended.[1][4] HATU is often cited for its high reactivity and ability to minimize racemization.[4][5]

    • Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated amino acid to the resin. This helps to drive the reaction to completion.[6]

    • Monitor the Reaction: Standard ninhydrin (Kaiser) tests are not effective for secondary amines. Use the bromophenol blue test to monitor the reaction's completion. A yellow color indicates a complete reaction, while blue or green signifies an incomplete reaction.[4][5]

Data Presentation: Impact of Conditions on DKP Formation

Table 1: Effect of Fmoc Deprotection Reagent on DKP Formation

Deprotection CocktailSolventDKP Formation (%)Reference
20% PiperidineDMF13.8%[3]
5% PiperidineDMF12.2%
20% PiperidineToluene11.7%
5% PiperazineDMF or NMP< 4%[3]
2% DBU, 5% PiperazineNMP3.6%[3]

Table 2: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentReagent TypeRelative Reactivity/EfficiencyKey Advantages
HATUUronium/AminiumVery HighHighly effective for hindered couplings, fast reaction rates, low epimerization.[4][5]
COMUUronium/AminiumVery HighSafer handling (non-explosive byproducts), high efficiency comparable to HATU.[7]
HCTUUronium/AminiumHighCost-effective alternative to HATU with good efficiency.[4]
PyAOPPhosphoniumVery HighParticularly effective for coupling N-methylated amino acids.[4][8]
PyBOPPhosphoniumHighEffective, with generally non-problematic byproducts.[5]
DIC/HOBtCarbodiimideMediumClassic reagent, but may be less effective for severely hindered couplings.[4]

Experimental Protocols

Protocol 1: Standard SPPS Protocol Prone to DKP Formation (Example)

  • Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).

  • First Amino Acid Coupling: Dissolve Fmoc-Xaa-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).

  • Second Amino Acid (N-Methyl Valine) Coupling: Dissolve Fmoc-N-Me-Val-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.

Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (1 g, 1.6 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour.

  • First Amino Acid Attachment: Dissolve Fmoc-Xaa-OH (1.5 eq.) and DIPEA (4 eq.) in anhydrous DCM. Add the solution to the resin and shake for 1-2 hours. Cap any remaining reactive sites with methanol (0.8 mL/g resin) for 30 minutes. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[3] Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).

  • Second Amino Acid (N-Methyl Valine) Coupling: Dissolve Fmoc-N-Me-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Pre-activate for 2-3 minutes. Add the coupling solution to the resin and shake at room temperature for 2-4 hours. Monitor completion with the bromophenol blue test. If necessary, perform a double coupling. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.

Visualizations

DKP_Formation_Mechanism Mechanism of Diketopiperazine (DKP) Formation Resin Solid Support Resin (e.g., Wang) Dipeptide Resin-Bound Dipeptide (H₂N-NMeVal-Xaa-O-Resin) Resin->Dipeptide Peptide Synthesis TransitionState Favorable cis-Amide Conformation Dipeptide->TransitionState N-Methyl group promotes IntramolecularAttack Intramolecular Nucleophilic Attack (N-terminal amine attacks ester linkage) TransitionState->IntramolecularAttack Leads to DKP Diketopiperazine (DKP) (Cyclic Dipeptide) IntramolecularAttack->DKP Forms CleavedPeptide Truncated Peptide (Released from Resin) IntramolecularAttack->CleavedPeptide Releases

Caption: Mechanism of diketopiperazine (DKP) formation.

DKP_Prevention_Workflow Troubleshooting Workflow for DKP Formation Start Low Peptide Yield or Suspected DKP Formation CheckResin Is Resin Sterically Hindered? (e.g., 2-CTC Resin) Start->CheckResin Use2CTC Use 2-CTC Resin CheckResin->Use2CTC No CheckDeprotection Are Deprotection Conditions Optimized? CheckResin->CheckDeprotection Yes Use2CTC->CheckDeprotection ModifyDeprotection Use 2% DBU / 5% Piperazine in NMP Lower Temperature (0-5°C) CheckDeprotection->ModifyDeprotection No CheckCoupling Is Coupling Reagent Potent Enough? CheckDeprotection->CheckCoupling Yes ModifyDeprotection->CheckCoupling UseHATU Use High-Activity Reagent (e.g., HATU, COMU, PyAOP) Perform Double Coupling CheckCoupling->UseHATU No End Optimized Synthesis (DKP Minimized) CheckCoupling->End Yes UseHATU->End

Caption: Troubleshooting workflow for minimizing DKP formation.

References

Technical Support Center: Purification of Hydrophobic N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of hydrophobic N-methylated peptides. These peptides are notoriously difficult to purify due to their tendency to aggregate and their poor solubility in aqueous solutions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my hydrophobic N-methylated peptide exhibiting poor solubility during sample preparation?

A1: N-methylation of the peptide backbone significantly increases the peptide's overall hydrophobicity.[1][2] This modification removes a hydrogen bond donor, which increases the lipophilicity of the molecule.[3] This increased hydrophobicity leads to a high propensity for aggregation and low solubility in standard aqueous buffers used for reverse-phase high-performance liquid chromatography (RP-HPLC).[1][4] The peptide may appear insoluble or form a gel-like substance.

Q2: I'm observing a very broad or tailing peak for my peptide during RP-HPLC. What is the likely cause?

A2: Peak broadening and tailing are common issues when purifying hydrophobic peptides. The primary causes include:

  • Peptide Aggregation: The peptide may be aggregating on the column.[1]

  • Poor Solubility in Mobile Phase: The peptide may not be fully soluble in the initial mobile phase conditions.[1]

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase.[1]

  • Slow Desorption Kinetics: The strong hydrophobic interaction between the peptide and the stationary phase can lead to slow desorption from the column.[1]

Q3: My peptide seems to be irreversibly stuck on the C18 column. How can I recover it?

A3: Extremely hydrophobic peptides can bind so strongly to C18 stationary phases that they fail to elute, even at high organic solvent concentrations.[1] To recover your peptide, you can try flushing the column with a stronger solvent system, such as 100% isopropanol.[1] However, in some cases, the binding is irreversible. To prevent this, consider using a less hydrophobic stationary phase (e.g., C8 or C4) for your next purification attempt.[1]

Q4: How does N-methylation affect the retention time of my peptide in RP-HPLC?

A4: N-methylation increases the lipophilicity of a peptide, which generally leads to a longer retention time in RP-HPLC compared to its non-methylated counterpart.[1] This modification can also alter the peptide's conformation, which may further influence its interaction with the stationary phase.[1]

Q5: Are there alternatives to RP-HPLC for purifying very hydrophobic N-methylated peptides?

A5: When standard RP-HPLC methods are unsuccessful, several alternative strategies can be employed:

  • Hydrophobic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and can be adapted for hydrophobic peptides under certain conditions.[1]

  • Ion-Exchange Chromatography (IEX): This method can be utilized if the peptide contains charged residues, allowing for separation based on its net charge.

  • Size-Exclusion Chromatography (SEC): SEC can be used as an initial clean-up step to remove smaller impurities before a final RP-HPLC step.

  • Multi-dimensional Chromatography: Combining different chromatographic techniques can significantly improve separation efficiency.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of hydrophobic N-methylated peptides.

Problem 1: Poor Sample Solubility
SymptomPossible CauseSuggested Solution
Peptide does not dissolve in the initial mobile phase or aqueous buffers.High hydrophobicity and aggregation due to N-methylation.[1]1. Test different organic solvents: Attempt to dissolve a small amount of the peptide in solvents like DMSO, DMF, isopropanol, or acetonitrile.[1][5] Once dissolved, dilute the sample with the initial mobile phase, ensuring the final concentration of the strong organic solvent is low enough to allow the peptide to bind to the column.[1] 2. Use co-solvents: The addition of small amounts of organic solvents like DMSO, ethanol, or acetonitrile to the aqueous buffer can improve the solubility of hydrophobic peptides.[5] 3. Adjust pH: For peptides with acidic or basic residues, adjusting the pH of the solvent can improve solubility. Acidic peptides may dissolve better in basic buffers, while basic peptides may be more soluble in acidic solutions.[5] 4. Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[1] 5. Gentle Heating: Carefully warming the sample can sometimes improve solubility, but be cautious of potential peptide degradation.[1]
Problem 2: Broad or Tailing Peaks in RP-HPLC
SymptomPossible CauseSuggested Solution
Broad, asymmetric peaks with significant tailing.- Peptide aggregation on the column.[1] - Strong secondary interactions with the stationary phase.[1] - Poor mass transfer kinetics.[1]1. Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can improve peak shape by reducing mobile phase viscosity and increasing peptide solubility.[1][6] 2. Optimize Ion-Pairing Agent: If using trifluoroacetic acid (TFA) and observing tailing, consider increasing its concentration or switching to a different agent like difluoroacetic acid (DFA).[1] 3. Change Organic Solvent: While acetonitrile is standard, a stronger organic modifier like isopropanol might be more effective for very hydrophobic peptides.[1] 4. Use a Different Stationary Phase: A less hydrophobic column, such as C8 or C4, can reduce strong interactions and improve peak shape.[1]
Problem 3: No Elution or Poor Recovery
SymptomPossible CauseSuggested Solution
The peptide does not elute from the column, even with a high percentage of organic solvent.Irreversible binding of the highly hydrophobic peptide to the stationary phase.[1]1. Use a Stronger Elution Solvent: Attempt to elute the peptide with 100% isopropanol or another strong organic solvent.[1] 2. Employ a Less Retentive Column: For future purification attempts, select a column with a less hydrophobic stationary phase (e.g., C4, C8, or diphenyl).[1][2] 3. Consider Alternative Purification Methods: If RP-HPLC consistently fails, explore other techniques like HILIC or IEX.[1]

Experimental Protocols

Protocol 1: Sample Preparation and Solubility Testing
  • Attempt to dissolve a small amount of the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).[1]

  • If the peptide is insoluble, test its solubility in small volumes of organic solvents such as DMSO, isopropanol, or acetonitrile.[1][5]

  • Once dissolved in an organic solvent, carefully dilute the sample with the initial mobile phase. Ensure the final concentration of the strong organic solvent is low enough (typically <10-20%) to allow the peptide to bind to the column.[1]

  • Consider using sonication or gentle heating to aid dissolution, while monitoring for any signs of peptide degradation.[1]

Protocol 2: RP-HPLC Method Development for Hydrophobic N-Methylated Peptides
  • Initial Scouting Run:

    • Equilibrate a C18 or a less hydrophobic (C8 or C4) column with the starting mobile phase (e.g., 95% Mobile Phase A: 0.1% TFA in Water; 5% Mobile Phase B: 0.1% TFA in Acetonitrile).[1]

    • Inject a small amount of the prepared peptide sample.

    • Run a broad, linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[1] This will help determine the approximate percentage of organic solvent at which the peptide elutes.[1]

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient centered around the elution point of your peptide. For example, if the peptide eluted at 60% B, you might run a gradient from 50% to 70% B over 20-30 minutes.[1] This will improve the resolution between your target peptide and any impurities.

  • Flow Rate and Temperature Adjustment:

    • A standard flow rate for a 4.6 mm ID analytical column is 1 mL/min.[1]

    • If peak broadening is observed, consider increasing the column temperature to 40-60°C to improve solubility and peak shape.[1][6]

  • Solvent and Additive Modification:

    • If the peptide is still poorly retained or shows poor peak shape, consider replacing acetonitrile with a stronger organic solvent like isopropanol in Mobile Phase B.[1]

    • Experiment with different ion-pairing agents, such as formic acid (if MS compatibility is required) or difluoroacetic acid, to optimize selectivity and peak shape.[1]

Data Presentation

Table 1: Common RP-HPLC Mobile Phase Modifiers

ModifierTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA)0.1%Good for UV transparency, effective ion-pairing agent.[1]Can cause ion suppression in Mass Spectrometry (MS).[1]
Formic Acid (FA)0.1%MS-compatible.[1]May result in broader peaks for some peptides compared to TFA.[1]
Difluoroacetic Acid (DFA)0.1%Can improve peak shape for some peptides.-

Table 2: Comparison of Stationary Phases for Hydrophobic Peptide Purification

Stationary PhaseDescriptionUse Case
C18Highly hydrophobic, strong retention.Standard choice for many peptides, but can be too retentive for very hydrophobic ones.[1]
C8Moderately hydrophobic.Good alternative to C18 for hydrophobic peptides to reduce retention time and improve peak shape.[1]
C4Less hydrophobic.Recommended for very hydrophobic peptides that bind irreversibly to C18 columns.[1]
DiphenylOffers different selectivity based on pi-pi interactions.Can be useful for separating peptides that are difficult to resolve on alkyl-chained phases.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product start Lyophilized Peptide solubility_test Solubility Testing start->solubility_test dissolution Dissolution in Optimal Solvent solubility_test->dissolution scouting Scouting Run (Broad Gradient) dissolution->scouting optimization Gradient Optimization (Shallow Gradient) scouting->optimization fraction Fraction Collection optimization->fraction purity Purity Analysis fraction->purity purity->optimization If Impure lyophilization Lyophilization purity->lyophilization If Pure final_product Pure Peptide lyophilization->final_product

Caption: Experimental workflow for the purification of hydrophobic N-methylated peptides.

troubleshooting_logic start Purification Issue solubility Poor Solubility? start->solubility peak_shape Broad/Tailing Peaks? solubility->peak_shape No sol_solvents Test Organic Solvents Adjust pH solubility->sol_solvents Yes recovery No Elution? peak_shape->recovery No peak_temp Increase Temperature Change Mobile Phase peak_shape->peak_temp Yes rec_column Use Less Hydrophobic Column Try Alternative Method recovery->rec_column Yes success Successful Purification recovery->success No sol_solvents->success peak_temp->success rec_column->success

Caption: Troubleshooting logic for common issues in hydrophobic N-methylated peptide purification.

References

Technical Support Center: Optimizing TFA Cleavage for Peptides with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing trifluoroacetic acid (TFA) cleavage of peptides containing N-methylated amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this critical step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing TFA cleavage on peptides with N-methylated amino acids?

A1: The main challenges stem from two key issues:

  • Steric Hindrance: The presence of a methyl group on the amide nitrogen can create steric hindrance, impeding the access of TFA to the acid-labile linker on the solid support. This can lead to slow or incomplete cleavage, resulting in lower yields of the desired peptide.[1]

  • Side Reactions: Peptides with N-methylated amino acids, particularly at the N-terminus, are susceptible to specific side reactions under strong acidic conditions. The most significant is the cleavage of the peptide bond C-terminal to the N-methylated residue, leading to a truncated peptide sequence (N-terminal deletion).[1] This is especially problematic for N-terminally acetylated N-methylated residues.

Q2: What is the most common side reaction observed during the cleavage of N-methylated peptides?

A2: A significant and frequently observed side reaction is the deletion of the N-terminal N-methylated amino acid.[1] This occurs when the carbonyl oxygen of an N-terminal acetyl group, for example, acts as a nucleophile, attacking the adjacent N-methylated amide bond and leading to its cleavage under the acidic conditions of the TFA cocktail. The result is a major impurity that is a truncated version of the desired peptide.

Q3: Can I use standard TFA cleavage cocktails for peptides containing N-methylated amino acids?

A3: While standard cleavage cocktails can be a starting point, they often require optimization for peptides with N-methylated residues.[1] Longer cleavage times or harsher conditions may seem necessary to overcome steric hindrance, but this can increase the risk of side reactions like N-terminal deletion.[1] Therefore, it is highly recommended to perform a small-scale "micro-cleavage" to test and optimize conditions before committing the bulk of your material.

Q4: How can I monitor the efficiency of the cleavage reaction for my N-methylated peptide?

A4: The most effective way to monitor cleavage efficiency is by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide. By taking small aliquots of the cleavage mixture at different time points, you can track the appearance of your desired peptide and identify the presence of any side products, such as truncated sequences. Mass spectrometry should be used in conjunction with HPLC to confirm the identities of the observed peaks.

Q5: Are there any special considerations for precipitating N-methylated peptides after cleavage?

A5: N-methylation can increase the lipophilicity and alter the solubility of a peptide. While cold diethyl ether is the standard solvent for peptide precipitation, you may encounter challenges. If you observe poor precipitation, ensure that the TFA is sufficiently evaporated before adding the cold ether. Trying a different anti-solvent or a combination of solvents may also be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the TFA cleavage of your N-methylated peptides.

Problem 1: Low yield of the desired peptide and a significant peak corresponding to the N-terminal deletion product.

  • Cause: This is a classic side reaction for N-terminally acylated, N-methylated peptides. The acidic conditions of the cleavage cocktail are facilitating the cleavage of the peptide bond after the N-methylated residue.

  • Solution:

    • Modify Cleavage Conditions: Lower the temperature of the cleavage reaction to 4°C. This can slow down the deletion side reaction more than the cleavage from the resin.[1]

    • Adjust Cleavage Cocktail: Interestingly, for some peptides, pure TFA can give a higher yield of the desired product compared to cocktails containing scavengers like water.[1] It is crucial to perform a small-scale test to determine the optimal cocktail for your specific peptide.

    • Optimize Cleavage Time: Monitor the reaction over time (e.g., 1, 2, 3, and 4 hours) by HPLC to find the point where the yield of the desired product is maximized and the formation of the deletion product is minimized.[1]

    • N-Terminal Modification: If you are in the design phase of your peptide, consider replacing the N-terminal acetyl group with a functionality that is less prone to participating in this side reaction, such as a methoxycarbonyl group.[1]

Problem 2: Incomplete cleavage from the resin.

  • Cause: Steric hindrance from the N-methyl group and potentially other bulky side chains is preventing efficient access of the TFA to the resin linker.

  • Solution:

    • Extend Cleavage Time: Cautiously extend the cleavage time, while monitoring for the formation of side products by HPLC.

    • Increase Temperature: While lower temperatures are recommended to prevent side reactions, if incomplete cleavage is the primary issue and side reactions are minimal, a gradual increase in temperature back to room temperature might be necessary. This should be a last resort and carefully monitored.

    • Choice of Resin Linker: For future syntheses, consider using a more acid-labile linker if you anticipate significant steric hindrance.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Crude peptide analysis by HPLC/MS check_yield Low yield of desired peptide? start->check_yield check_deletion Major peak corresponding to N-terminal deletion? check_yield->check_deletion Yes end_ok Cleavage Optimized check_yield->end_ok No incomplete_cleavage Incomplete cleavage from resin? check_deletion->incomplete_cleavage No solution_deletion Optimize Cleavage Conditions: 1. Lower temperature to 4°C. 2. Test different cocktails (e.g., pure TFA). 3. Optimize cleavage time. check_deletion->solution_deletion Yes solution_cleavage Address Incomplete Cleavage: 1. Cautiously extend cleavage time. 2. Consider a more acid-labile linker for future syntheses. incomplete_cleavage->solution_cleavage Yes end_further_opt Further Optimization Needed incomplete_cleavage->end_further_opt No solution_deletion->end_further_opt solution_cleavage->end_further_opt

Caption: Troubleshooting workflow for TFA cleavage of N-methylated peptides.

Data Presentation: Comparison of Cleavage Conditions

The following table summarizes the results from a study on the cleavage of an acetylated peptide with an N-terminal N-methylated phenylalanine ([NMePhe1]arodyn), demonstrating the impact of different cleavage conditions on the yield of the desired product.[1]

Cleavage CocktailCleavage Time (h) at 4°CYield of Desired Peptide (%)
Pure TFA124
234
344
439
Reagent B (TFA:H₂O:Phenol:TIPS = 88:5:5:2)18
214
316
416
95% TFA / 5% H₂O113
214
315
416

Data adapted from Bennett et al., J. Pep. Res. 2005, 65, 322.[1]

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage for Optimization

This protocol is designed to determine the optimal cleavage time and cocktail for your specific N-methylated peptide before proceeding with the bulk of your material.

  • Resin Preparation: Place a small amount of the dried peptide-resin (e.g., 5-10 mg) into three separate microcentrifuge tubes.

  • Cleavage Cocktail Preparation: In a fume hood, prepare your chosen cleavage cocktails. For example:

    • Cocktail A: 200 µL of pure TFA.

    • Cocktail B: 200 µL of Reagent B (TFA:H₂O:Phenol:TIPS = 88:5:5:2).

    • Cocktail C: 200 µL of TFA/H₂O/TIS (95:2.5:2.5 v/v/v).

  • Cleavage Reaction:

    • Add a different cleavage cocktail to each tube of resin.

    • Place the tubes in a shaker at a controlled temperature (e.g., 4°C or room temperature).

    • At set time points (e.g., 1, 2, 3, and 4 hours), carefully take a small aliquot (e.g., 20 µL) from the supernatant of each tube.

  • Sample Preparation for Analysis:

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1:1 acetonitrile/water with 0.1% TFA).

  • Analysis: Analyze the samples by HPLC and mass spectrometry to determine the relative amounts of the desired peptide and any side products.

Protocol 2: General Optimized Cleavage of N-Methylated Peptides

This protocol is a general guideline based on optimized conditions to minimize the N-terminal deletion side reaction.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare fresh, cold (4°C) pure TFA.

  • Cleavage Reaction: Add the cold, pure TFA to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at 4°C for the optimized time determined from your test cleavage (e.g., 3 hours).[1]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry.

Experimental Workflow Diagram

experimental_workflow resin_prep 1. Dry Peptide-Resin cocktail_prep 2. Prepare Cold (4°C) TFA Cocktail resin_prep->cocktail_prep cleavage 3. Cleavage Reaction at 4°C (Optimized Time) cocktail_prep->cleavage filtration 4. Filter to Remove Resin cleavage->filtration precipitation 5. Precipitate Peptide in Cold Ether filtration->precipitation isolation 6. Centrifuge and Wash Pellet precipitation->isolation drying 7. Dry Crude Peptide isolation->drying analysis 8. Analyze by HPLC/MS drying->analysis

Caption: Optimized TFA cleavage workflow for N-methylated peptides.

References

racemization of Boc-alpha-ME-DL-val-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the racemization of Boc-α-methyl-valine (Boc-α-Me-Val-OH) during the activation step of peptide synthesis. The inherent steric hindrance of this α,α-disubstituted amino acid presents unique challenges to maintaining stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for Boc-α-Me-Val-OH?

A1: Racemization is the process where an enantiomerically pure substance, such as Boc-α-Me-L-Val-OH, converts into a mixture of both L- and D-isomers.[1] This loss of stereochemical integrity is a critical issue in peptide synthesis, as the presence of the incorrect diastereomer can be difficult to remove and may dramatically alter or eliminate the biological activity of the final peptide.[1] For N-protected amino acids, the primary racemization mechanism during activation involves the formation of a 5(4H)-oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be removed by a base, leading to a loss of chirality.[1] Boc-α-Me-Val-OH is particularly susceptible due to the steric hindrance from both the bulky isopropyl side chain and the α-methyl group, which can slow down the desired peptide bond formation, providing more time for the racemization side reaction to occur.[2]

Q2: What are the primary factors that influence the extent of racemization during the coupling of Boc-α-Me-Val-OH?

A2: Several experimental factors critically influence the degree of racemization:

  • Coupling Reagents: The choice of activating agent is paramount. Carbodiimides like DCC or DIC, when used without additives, are known to cause higher levels of racemization.[1][3] Uronium/aminium and phosphonium-based reagents offer different reactivity profiles and racemization potentials.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization.[4] They react with the activated amino acid to form active esters that are more stable and less prone to cyclizing into the oxazolone intermediate.[1]

  • Base: The type and amount of base used are critical. Stronger, less hindered bases like diisopropylethylamine (DIEA) and triethylamine (TEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM).[1][4]

  • Activation Time: Prolonged pre-activation of the amino acid before the amine component is introduced significantly increases the opportunity for racemization.[1]

  • Temperature: Higher reaction temperatures, while accelerating the coupling, also increase the rate of racemization.[1]

  • Solvent: The polarity of the solvent can influence racemization rates, with less polar solvents sometimes being beneficial.[1][5]

Q3: Which coupling reagents and additives are recommended for sterically hindered amino acids like Boc-α-Me-Val-OH?

A3: For sterically hindered amino acids, highly efficient coupling reagents are necessary. Reagents like HATU, HCTU, and COMU are often recommended.[2] HATU, in combination with its corresponding additive HOAt, is particularly effective for hindered couplings with very low racemization.[1] COMU is a modern coupling reagent that incorporates the racemization-suppressing Oxyma moiety directly into its structure, offering high efficiency and safety.[6] The combination of a simple carbodiimide like DIC with an additive like OxymaPure is also an excellent, low-cost option that provides very low racemization levels.[1][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High levels of D-isomer detected in the final peptide. Inappropriate Coupling Reagent/Additive: Using carbodiimides (e.g., DIC, DCC) alone.Switch to a modern uronium/aminium salt reagent like HATU or COMU.[2][6] Alternatively, always use carbodiimides in conjunction with a racemization-suppressing additive such as Oxyma or HOAt.[1][7]
Prolonged Pre-activation Time: The activated amino acid is allowed to stand for too long before the amine component is added.Minimize the pre-activation time. It is highly recommended to use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid, amine component, and additive.[1]
Incorrect Base Selection: Use of a strong, non-hindered base like triethylamine (TEA) or excess diisopropylethylamine (DIEA).Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] Ensure the minimum necessary amount of base is used.
Elevated Reaction Temperature: Running the coupling reaction at room temperature or higher to force a difficult coupling.Perform the coupling at a lower temperature (e.g., 0 °C) and allow it to proceed for a longer time. Monitor the reaction for completion.
Low coupling efficiency when using low-racemization conditions. Steric Hindrance: The α-methyl and valine side-chain create significant steric bulk, slowing the reaction.Use a more powerful coupling reagent known for efficiency with hindered amino acids, such as HATU or COMU.[2] Consider increasing the equivalents of the amino acid and coupling reagents.
Aggregation of the growing peptide chain on the solid support. Switch to a solvent that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP), or add a small amount of DMSO to DMF.[8]

Quantitative Data Summary

The following table summarizes the relative risk of racemization associated with common coupling reagent systems used for sterically hindered or racemization-prone amino acids. Specific quantitative data for Boc-α-Me-Val-OH is scarce, but these trends are well-established in peptide chemistry.

Coupling ReagentAdditiveBaseExpected Racemization LevelNotes
DICNoneDIEA / NMMHighNot recommended without an additive due to high racemization risk.[1]
HBTUHOBtDIEA / NMMLowA widely used system with a good balance of speed and low racemization.[1]
HATUHOAtDIEA / NMMVery LowHighly efficient and fast, especially for hindered couplings.[1][2]
PyBOPNoneDIEA / NMMLowA phosphonium salt-based reagent known for its efficiency.
DICOxymaPureDIEA / NMMVery LowOxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1][7]
COMU(Internal)DIEA / NMMVery LowA modern, highly efficient Oxyma-based reagent with a good safety profile.[6]

Key Experimental Protocols

Protocol 1: Low-Racemization Coupling using In Situ Activation with HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) and minimizes pre-activation time.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

  • Reagent Solution Preparation: In a separate vessel, dissolve Boc-α-Me-L-Val-OH (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the reagent solution from step 2 to the drained resin.

    • Immediately add N-methylmorpholine (NMM) (6 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test, though it may be unreliable for N-methylated secondary amines; a bromophenol blue test is a better alternative).[2] For hindered couplings, this may take 2-4 hours.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol is used to determine the enantiomeric purity of the valine residue after synthesis and cleavage.

  • Peptide Hydrolysis:

    • Place a small, accurately weighed amount of the purified peptide into a hydrolysis tube.

    • Add 6N HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.[1]

  • Sample Preparation: After hydrolysis, cool the tube, open it carefully, and evaporate the acid under vacuum. Re-dissolve the resulting amino acid mixture in a suitable solvent (e.g., the HPLC mobile phase or dilute acid).

  • Chiral HPLC Analysis:

    • Equilibrate a chiral HPLC column (e.g., a ligand-exchange or cyclodextrin-based column) with the appropriate mobile phase.

    • Inject the prepared sample of the hydrolyzed peptide.

    • Inject D-Valine and L-Valine standards separately to determine their retention times.

    • Integrate the peak areas for the D- and L-isomers in the sample chromatogram to calculate the percentage of racemization.

Visual Guides

Racemization_Mechanism cluster_0 Desired Pathway cluster_1 Racemization Pathway A Boc-L-aa-OH + Coupling Reagent B Activated Intermediate (e.g., Active Ester) A->B Activation C Peptide Bond Formation (Attack by R-NH2) B->C E Oxazolone Intermediate (Racemization Prone) B->E Slower Coupling (Steric Hindrance) D Desired L-Peptide (No Racemization) C->D F Enolate Form (Loss of Chirality) E->F Base G Racemic Oxazolone F->G Reprotonation G->C Attack by R-NH2 H Undesired D-Peptide

Caption: Mechanism of racemization competing with desired peptide bond formation.

Troubleshooting_Workflow start Start: Coupling Boc-α-Me-Val-OH check_rac Racemization > 2% ? start->check_rac reagent Use High-Efficiency Reagent? (HATU, COMU) check_rac->reagent Yes success Success: Racemization Minimized check_rac->success No additive Use Additive? (Oxyma, HOAt) reagent->additive Yes change_reagent Action: Switch to HATU/HOAt or DIC/Oxyma reagent->change_reagent No base Use Hindered Base? (NMM) additive->base Yes add_additive Action: Add Oxyma or HOAt to system additive->add_additive No conditions Use Low Temp (0°C)? In Situ Activation? base->conditions Yes change_base Action: Switch from DIEA to NMM base->change_base No change_conditions Action: Lower Temp, Use In Situ Activation conditions->change_conditions No fail Problem Persists: Consult Specialist conditions->fail Yes change_reagent->additive add_additive->base change_base->conditions change_conditions->fail

Caption: Troubleshooting workflow for minimizing racemization of Boc-α-Me-Val-OH.

References

Technical Support Center: Aggregation of Peptides Containing N-Methyl-Valine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the aggregation of peptides containing N-methyl-valine.

Frequently Asked Questions (FAQs)

Q1: What is N-methylation and why is it used in peptide design?

N-methylation is a chemical modification where a methyl group is added to the amide nitrogen of a peptide's backbone.[1] This strategy is frequently employed in drug development to enhance the pharmaceutical properties of peptides. Key benefits include improved metabolic stability by protecting peptide bonds from enzymatic degradation and enhanced membrane permeability due to a reduction in the peptide's hydrogen-bonding capacity.[1][2][3] N-methylation can also be used to modulate receptor binding affinity and conformational flexibility.[1][4][5]

Q2: How does the inclusion of N-methyl-valine specifically affect peptide aggregation?

The effect of N-methyl-valine on aggregation is complex and often sequence-dependent.[1] It introduces two competing effects:

  • Inhibition of Aggregation: By replacing a hydrogen bond donor (the backbone N-H) with a methyl group, N-methylation disrupts the formation of intermolecular β-sheet structures, which are a common precursor to aggregation.[1][6] This can inhibit the formation of amyloid-like fibrils.[7][8][9]

  • Promotion of Aggregation: The methyl group increases the lipophilicity (hydrophobicity) and steric bulk of the valine residue.[1][2] This increased hydrophobicity can promote aggregation through hydrophobic interactions, particularly in sequences already rich in hydrophobic amino acids.[1] This can sometimes lead to the formation of non-amyloid, amorphous aggregates.[8]

Therefore, a balance must be struck between gaining metabolic stability and potentially losing aqueous solubility.[1][2]

Q3: What are the primary stages where aggregation of N-methyl-valine peptides occurs?

Aggregation can be a significant challenge at multiple stages of peptide handling and experimentation:

  • Solid-Phase Peptide Synthesis (SPPS): On-resin aggregation can occur, leading to poor coupling efficiency and incomplete deprotection, resulting in low yields and difficult purifications.[10]

  • Cleavage and Lyophilization: Once cleaved from the resin, the unprotected, hydrophobic peptide can aggregate upon removal of solvents during lyophilization.

  • Purification: During reverse-phase HPLC, high peptide concentrations within the eluting band can exceed solubility limits, causing precipitation on the column or in collection tubes.[1]

  • Storage and Handling: Peptides can aggregate over time in solution, even after initial successful dissolution.[11] This process is often dependent on concentration, temperature, pH, and buffer composition. Repeated freeze-thaw cycles are a major cause of aggregation.[1]

Troubleshooting Guides

This section addresses common problems encountered during the synthesis, purification, and handling of peptides containing N-methyl-valine.

Problem: Poor Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)

Q: My SPPS of a peptide containing N-methyl-valine resulted in a low yield of the target peptide and many deletion sequences. What went wrong?

This is a common issue stemming from the steric hindrance of the N-methyl group on the valine residue.[2][12] This hindrance makes the N-terminal amine less nucleophilic, leading to inefficient coupling of the subsequent amino acid.[2] Standard coupling reagents are often not potent enough to achieve complete reaction, resulting in deletion sequences.[2][12]

Solutions & Strategies:

  • Use Stronger Coupling Reagents: Standard reagents like HBTU/HCTU can be less effective.[13] Utilize more potent phosphonium- or uranium-based reagents. HATU is a highly recommended coupling reagent for sterically hindered N-methylated amino acids.[13]

  • Optimize Reaction Conditions: Increase coupling times (e.g., 1-2 hours or more) and perform double or even triple couplings for the residue immediately following N-methyl-valine.[1][12]

  • Change Solvents: If aggregation on the resin is suspected (indicated by poor resin swelling), switch from DMF to a solvent with better solvating properties like N-Methylpyrrolidone (NMP) or add chaotropic salts.[10][14]

  • Monitor Coupling Completion: The standard ninhydrin test does not work for secondary amines like N-methyl-valine.[1] Use the bromophenol blue test to accurately monitor the completion of the coupling step.[1][13]

Problem: The Lyophilized Peptide Will Not Dissolve

Q: My purified, lyophilized N-methyl-valine peptide is insoluble in my standard aqueous buffer (e.g., PBS). How can I dissolve it?

The increased hydrophobicity from N-methyl-valine is the most likely cause of poor aqueous solubility.[11] A systematic approach is required to find a suitable solvent system. Always use a small aliquot of the peptide for solubility tests before dissolving the entire batch.[1]

Solutions & Strategies:

  • Start with Organic Solvents: Attempt to dissolve the peptide in a small volume of a strong organic solvent like DMSO, DMF, or NMP.[11]

  • Gradual Aqueous Addition: Once dissolved in the organic solvent, slowly add your desired aqueous buffer to the solution while vortexing.[11] If the peptide precipitates, the final concentration of the organic solvent is too low.

  • Adjust pH: Determine the peptide's theoretical isoelectric point (pI). Adjust the pH of your buffer to be at least two units away from the pI to maximize the net charge and promote electrostatic repulsion between peptide molecules.[11]

  • Use Solubilizing Aids: Gentle sonication can help break up aggregates.[11] In some cases, small amounts of non-ionic detergents can maintain solubility, but check for compatibility with your downstream assay.[1]

Problem: Peptide Precipitates During HPLC Purification

Q: During HPLC purification, my peptide peak is broad, or I see physical precipitation, leading to high column backpressure. What can I do?

This indicates that the peptide is aggregating or precipitating on the column, likely due to the high concentration in the sample band combined with the high aqueous content of the mobile phase at the beginning of the gradient.[1]

Solutions & Strategies:

  • Improve Sample Solubility: Ensure the peptide is fully dissolved before injection. Use the methods described above, such as dissolving in DMSO or a small amount of the strong mobile phase (e.g., >70% acetonitrile), and then centrifuge to remove any insoluble material.

  • Modify HPLC Gradient: Start the gradient with a higher initial percentage of organic solvent (Mobile Phase B) to keep the peptide soluble as it binds to the column.

  • Reduce Sample Concentration: Inject a more dilute sample to avoid exceeding the solubility limit on the column.

  • Increase Temperature: Gently warming the column (e.g., to 30 °C) can sometimes improve the solubility of stubborn peptides.

Data Presentation: Summary Tables

Table 1: Recommended Coupling Reagents for N-Methyl-Valine SPPS
Coupling ReagentEfficacy for N-Methylated ResiduesKey Considerations
HBTU / HCTU Less EffectiveMay result in incomplete coupling and deletion sequences.[13]
PyBOP / PyAOP EffectivePromising reagents for coupling N-methylamino acids.[15]
HATU Highly EffectiveRecommended for sterically hindered couplings. Use with a non-nucleophilic base like DIEA.[1][13]
BOP-Cl EffectiveAnother option for difficult couplings.[13]
Table 2: Analytical Techniques for Characterizing Peptide Aggregation
TechniqueInformation ProvidedUse Case & Considerations
Thioflavin T (ThT) Assay Detects and quantifies amyloid-like fibrils rich in β-sheet structures.[6][11]Provides kinetic data (lag time, elongation rate).[6] Does not detect amorphous aggregates.
Circular Dichroism (CD) Measures changes in peptide secondary structure (e.g., random coil to β-sheet transition).[1][6]Confirms conformational changes associated with aggregation. Requires relatively high concentration.[6]
Transmission Electron Microscopy (TEM) Visualizes the morphology of aggregates (e.g., fibrils, oligomers, amorphous structures).[6]Provides direct visual confirmation of aggregate type and size.[6]
Dynamic Light Scattering (DLS) Measures the size distribution of particles in solution.Can detect the formation of soluble oligomers and larger aggregates over time.

Experimental Protocols

Protocol 1: Optimized Coupling of an Amino Acid following N-Methyl-Valine in SPPS

This protocol details an efficient coupling step onto a resin-bound peptide with an N-methyl-valine at the N-terminus using HATU.

Materials:

  • Fmoc-deprotected peptide-resin (with N-Me-Val at N-terminus)

  • Fmoc-amino acid (4 equivalents relative to resin substitution)

  • HATU (4 equivalents)

  • Diisopropylethylamine (DIEA) (8 equivalents)

  • DMF or NMP

  • Bromophenol Blue test solution

Procedure:

  • Swell the deprotected peptide-resin in DMF or NMP.[1][13]

  • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF or NMP.[1]

  • Add DIEA (8 eq.) to the amino acid/HATU solution and mix for 5 minutes at room temperature to pre-activate the amino acid.[1][13]

  • Add the activated amino acid solution to the swollen peptide-resin.[13]

  • Shake the reaction mixture at room temperature for at least 1-2 hours.[1]

  • Monitor the reaction using the Bromophenol Blue test.[1] To do this, take a small sample of resin, wash it, and add the test solution. A yellow color indicates complete coupling, while a blue or green color indicates an incomplete reaction.[13]

  • If the coupling is incomplete, filter the resin, wash, and repeat the coupling step with fresh reagents (a "double couple").[1]

  • Once complete, filter and wash the resin thoroughly with DMF to prepare for the next deprotection step.[1]

Protocol 2: Thioflavin T (ThT) Aggregation Kinetics Assay

This protocol is used to monitor the formation of amyloid-like fibrils in the presence of ThT dye.

Materials:

  • 96-well black plate with a clear bottom

  • Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, store protected from light)

  • Peptide stock solution (dissolved in an appropriate solvent like DMSO to ensure a monomeric starting state)[6][11]

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

Procedure:

  • In each well of the 96-well plate, add the assay buffer.

  • Add the ThT stock solution to a final concentration of 10-25 µM.[11]

  • Add the N-methyl-valine peptide to the desired final concentration to initiate the aggregation reaction.

  • Seal the plate to prevent evaporation.

  • Place the plate in a fluorescence plate reader set to the desired temperature (e.g., 37 °C).

  • Monitor the fluorescence intensity over time (e.g., every 10-15 minutes) with intermittent shaking to promote aggregation.[6]

  • Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid formation, showing a lag phase, an exponential growth phase, and a plateau phase.[6]

Protocol 3: Analysis of Secondary Structure by Circular Dichroism (CD)

This protocol is used to assess conformational changes in the peptide that may indicate aggregation.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Peptide solutions (e.g., 10-50 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer)[6]

  • Control buffer (blank)

Procedure:

  • Prepare peptide samples at the desired concentration. Prepare a corresponding blank sample containing only the buffer.[6]

  • Set the CD spectropolarimeter to record spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature.[6]

  • First, record a baseline spectrum using the blank (buffer only).

  • Rinse the cuvette and load the peptide sample. Record the CD spectrum.

  • To monitor aggregation over time, collect spectra at different time points.[6]

  • Subtract the blank spectrum from each of the peptide spectra to correct for buffer interference.[6]

  • Analyze the spectra. A characteristic β-sheet signal, often indicated by a minimum around 218 nm, suggests the formation of aggregates.[6] The data can be deconvoluted using software to estimate the percentage of α-helix, β-sheet, and random coil structures.[6]

Visualizations

Troubleshooting_Peptide_Insolubility Start Start: Lyophilized N-Me-Val Peptide TestAliquot Test Small Aliquot First Start->TestAliquot DissolveOrganic Attempt to Dissolve in 100% DMSO or DMF TestAliquot->DissolveOrganic CheckDissolved1 Is it Dissolved? DissolveOrganic->CheckDissolved1 SlowAddAq Slowly Add Aqueous Buffer (while vortexing) CheckDissolved1->SlowAddAq Yes Sonication Use Gentle Sonication CheckDissolved1->Sonication No CheckPrecipitate Does it Precipitate? SlowAddAq->CheckPrecipitate Success Peptide is Soluble! Proceed with Experiment CheckPrecipitate->Success No AdjustpH Adjust Buffer pH (≥2 units from pI) CheckPrecipitate->AdjustpH Yes Failure Insoluble in this System. Consider Alternatives. AdjustpH->SlowAddAq Retry AdjustpH->Failure Still Fails Sonication->DissolveOrganic Retry

Caption: Troubleshooting workflow for dissolving N-methyl-valine peptides.

SPPS_Workflow Start Start: Resin Swelling (DMF or NMP) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Coupling Step: Add Activated Amino Acid (Use HATU for N-Me-Val) Wash1->Coupling Monitoring Monitor with Bromophenol Blue Test Coupling->Monitoring Wash2 Wash Resin Monitoring->Wash2 Complete DoubleCouple Incomplete: Perform Double Coupling Monitoring->DoubleCouple Incomplete NextCycle Proceed to Next Cycle Wash2->NextCycle DoubleCouple->Monitoring Retry

Caption: SPPS workflow highlighting challenges with N-methylated peptides.

Aggregation_Analysis_Workflow Observation Observation: Cloudy Solution or Gel Formation Kinetics Monitor Aggregation Kinetics Observation->Kinetics Structure Assess Secondary Structure Observation->Structure Morphology Visualize Aggregate Morphology Observation->Morphology ThT Thioflavin T (ThT) Assay Kinetics->ThT Result1 Sigmoidal Curve? (Amyloid-like Fibrils) ThT->Result1 CD Circular Dichroism (CD) Structure->CD Result2 Increase in β-sheet Signal? CD->Result2 TEM Transmission Electron Microscopy (TEM) Morphology->TEM Result3 Fibrils or Amorphous Aggregates Observed? TEM->Result3

Caption: Workflow for the characterization of peptide aggregation.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-N-methyl-valine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group from N-methyl-valine residues in peptide synthesis and other organic chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection of N-methyl-valine?

Incomplete deprotection of Boc-N-methyl-valine is frequently attributed to a combination of factors, primarily steric hindrance. The bulky tert-butyl group of the Boc protectant, combined with the N-methyl group and the valine side chain, creates a sterically crowded environment around the nitrogen atom.[1][2] This congestion can impede the approach of the acid catalyst (typically trifluoroacetic acid, TFA) required to cleave the Boc group, leading to slower and incomplete reactions compared to less hindered amino acids.[2][3][4]

Other contributing factors include:

  • Insufficient Acid Strength or Concentration: The concentration of TFA may be too low to effectively protonate and cleave the Boc group in a timely manner.[3][5]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process; therefore, insufficient time or low temperatures may not be adequate for the reaction to reach completion, especially for sterically hindered substrates.[3][5]

  • Poor Resin Swelling (in Solid-Phase Peptide Synthesis - SPPS): In SPPS, if the solid support resin is not adequately swelled, reagents cannot efficiently access all the peptide chains, resulting in incomplete deprotection.[5]

  • Peptide Aggregation (in SPPS): The formation of secondary structures within the growing peptide chains can physically block access to the N-terminus, preventing complete deprotection.[1][5]

  • Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[5]

Q2: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed to effectively monitor the deprotection process:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively observe the disappearance of the starting material (Boc-protected compound) and the appearance of the more polar, deprotected product.[3]

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative method to measure the consumption of the starting material and the formation of the product by comparing the respective peak areas.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides definitive evidence of deprotection by monitoring the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[3]

  • Kaiser Test (Ninhydrin Test) (for SPPS): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[5] A positive result (a blue color) indicates the presence of a free primary amine, signifying successful deprotection.[5] However, it is important to note that N-methylated amino acids will not give a positive blue color. Alternative tests like the chloranil test are required for secondary amines.

Q3: What are common side reactions during the Boc deprotection of N-methyl-valine, and how can they be minimized?

The most common side reaction during acid-mediated Boc deprotection is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated upon cleavage of the Boc group.[4] Residues such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to this modification.[4]

To minimize these side reactions, scavengers are added to the deprotection reaction mixture.[4] Scavengers are nucleophilic compounds that react with and "trap" the reactive tert-butyl cations, preventing them from modifying the peptide.[4] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[4][6] A common scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[6]

Troubleshooting Guide

Issue: Incomplete Deprotection Observed by HPLC/LC-MS

If analysis of your crude product shows a significant amount of the Boc-protected starting material remaining, consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Optimization Steps cluster_2 Verification start Incomplete Deprotection Detected check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions check_reagents Check Reagent Quality - Anhydrous Solvents? - Fresh TFA? check_conditions->check_reagents increase_time Extend Deprotection Time check_conditions->increase_time Insufficient Time? increase_acid Increase TFA Concentration check_conditions->increase_acid Low Concentration? repeat_step Repeat Deprotection Step check_reagents->repeat_step Reagents OK? monitor Monitor Progress (HPLC, TLC, NMR) increase_time->monitor increase_acid->monitor repeat_step->monitor change_reagent Switch to Alternative Acid (e.g., 4M HCl in Dioxane) change_reagent->monitor monitor->change_reagent Still Incomplete complete Deprotection Complete monitor->complete Successful

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Recommended Solutions
  • Extend Reaction Time: Due to the steric hindrance of N-methyl-valine, a longer reaction time may be required.[1][2] Monitor the reaction at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical method like HPLC or TLC to determine the optimal duration.[4]

  • Increase Acid Concentration: If using a solution of TFA in a solvent like dichloromethane (DCM), increasing the concentration of TFA can accelerate the reaction.[6] Concentrations can be increased from a standard 25-50% up to neat TFA, but be aware that harsher conditions can increase the risk of side reactions.[6]

  • Repeat the Deprotection Step: In solid-phase synthesis, after the initial deprotection time, the resin can be washed and retreated with a fresh deprotection solution to drive the reaction to completion.[1]

  • Increase the Temperature: Gently warming the reaction mixture (e.g., to 30-40°C) can help overcome the activation energy barrier for sterically hindered substrates.[7] This should be done cautiously to avoid potential side reactions.

  • Switch to an Alternative Deprotection Reagent: If TFA-based methods are unsuccessful, consider using 4M HCl in 1,4-dioxane, which is another common and effective reagent for Boc deprotection.[8]

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection with TFA in DCM
TFA Concentration (% v/v)Typical Reaction TimeTemperatureNotes
25%1-2 hoursRoom TemperatureA common and generally effective condition.[6][9] May require longer times for hindered substrates.
50%30 minutes - 1 hourRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[5][6][10]
100% (Neat TFA)5-30 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products.[6] Used with scavengers.

Note: Reaction times are starting points and should be optimized by monitoring the reaction progress.

Table 2: Impact of Steric Hindrance on Deprotection Efficiency
N-Boc Amino Acid DerivativeDeprotection TimeYieldReference(s)
L-Alanine methyl ester10 min>98%[11]
D-Alanine methyl ester10 min>98%[11]
L-Leucine methyl ester25 min68%[11]
L-Valine methyl ester 25 min 63% [11]

This data illustrates that branched-chain amino acids like valine and leucine require longer deprotection times and may result in lower yields compared to less sterically hindered amino acids like alanine, likely due to the steric hindrance of their side chains.[11]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM (Solution Phase)
  • Preparation: Dissolve the Boc-N-methyl-valine containing compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.[2]

  • Reagent Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (for a 50% TFA/DCM mixture). If the substrate is sensitive or contains other acid-labile groups, a lower concentration (e.g., 25% TFA) can be used.[6][9]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[8]

    • To obtain the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic.[8]

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product.[8]

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Preparation: Dissolve the Boc-N-methyl-valine containing compound directly in a solution of 4M HCl in 1,4-dioxane.[8]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC. The hydrochloride salt of the deprotected amine often precipitates from the solution upon completion.[8]

  • Work-up:

    • Dilute the reaction mixture with diethyl ether to enhance the precipitation of the product salt.[8]

    • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the deprotected amine.

Protocol 3: Monitoring Deprotection by HPLC
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent mixture (e.g., water/acetonitrile with 0.1% TFA).[4]

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.[4]

    • Mobile Phase A: 0.1% TFA in water.[4]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

    • Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 15 minutes).

    • Detection: UV detection at an appropriate wavelength (e.g., 214 nm or 220 nm).

  • Analysis: Compare the peak area of the starting material to the product peak area to determine the extent of the reaction.

Visualization of Key Processes

Boc Deprotection Mechanism

G cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection cluster_1 Role of Scavengers Boc-Amine Boc-NH-R Protonated_Boc Protonated Intermediate Boc-Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert-Butyl Cation Free_Amine H₂N⁺-R (Amine Salt) Carbamic_Acid->Free_Amine - CO₂ CO2 CO₂ Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene - H⁺ tert_Butyl_Cation_2 tert-Butyl Cation Trapped_Cation Trapped Cation tert_Butyl_Cation_2->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS, H₂O)

Caption: Mechanism of Boc deprotection and the role of scavengers.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-α-Me-DL-Val-OH and Fmoc-α-Me-DL-Val-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of α,α-disubstituted amino acids like α-methyl-DL-valine into peptide sequences offers a powerful strategy to introduce conformational constraints and enhance metabolic stability. However, the inherent steric hindrance of these building blocks presents significant challenges in solid-phase peptide synthesis (SPPS). A critical decision in overcoming these challenges lies in the choice of the Nα-protecting group strategy: the acid-labile tert-butyloxycarbonyl (Boc) group or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

This comprehensive guide provides an objective comparison of Boc-α-Me-DL-Val-OH and Fmoc-α-Me-DL-Val-OH in SPPS. We will delve into the fundamental chemical differences, present illustrative performance data based on structurally related sterically hindered amino acids, and provide detailed experimental protocols to guide your synthetic strategy.

Core Chemical Differences: A Tale of Two Chemistries

The primary distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes, which dictate the reagents and conditions used throughout the peptide synthesis cycle.[1]

Boc-SPPS: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.

Fmoc-SPPS: Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus. This group is readily cleaved by a secondary amine, most commonly piperidine.[1] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[2] This true orthogonality is a key advantage of the Fmoc approach.[]

Performance Comparison in the Context of Steric Hindrance

ParameterBoc-α-Me-DL-Val-OH StrategyFmoc-α-Me-DL-Val-OH StrategyRationale
Coupling Efficiency Moderate to GoodGood to HighThe choice of a highly efficient coupling reagent is crucial for both. However, the milder conditions of Fmoc-SPPS are generally favored for complex syntheses. For sequences prone to aggregation, the repetitive TFA washes in Boc-SPPS can be advantageous in disrupting secondary structures.[1][2]
Crude Peptide Purity Typically 50-75%Typically 60-85%The milder deprotection steps in the Fmoc strategy often lead to fewer side reactions and a cleaner crude product.[2]
Final Purified Yield GoodGood to ExcellentHigher crude purity in the Fmoc strategy often simplifies purification, leading to a better overall recovery of the final peptide.
Racemization Risk LowerHigher (manageable)In Boc-SPPS, the protonated N-terminus after deprotection helps protect the α-proton from base-catalyzed abstraction during coupling. The basic conditions of Fmoc deprotection can increase the risk, but this can be mitigated by using appropriate coupling reagents and additives.[1]
Compatibility with Sensitive Residues Less CompatibleHighly CompatibleThe harsh acidic conditions (HF) for final cleavage in Boc-SPPS can degrade sensitive amino acids or modifications. The milder TFA cleavage in Fmoc-SPPS is more forgiving.
Automation Compatibility Less CommonHighly CompatibleThe corrosive nature of TFA and the hazards of HF make Boc-SPPS less common in modern automated synthesizers. The UV-detectable Fmoc group also allows for real-time monitoring of deprotection.

Experimental Protocols

The successful incorporation of sterically hindered α,α-disubstituted amino acids like α-Me-DL-Val-OH requires optimized protocols that deviate from standard SPPS procedures. The use of potent coupling reagents is highly recommended for both strategies.

Protocol 1: Boc-SPPS of a Peptide Containing α-Me-DL-Val-OH

This protocol is designed for the manual synthesis of a peptide on a 0.1 mmol scale using a Boc/Bzl strategy on Merrifield resin.

1. Resin Swelling and Deprotection:

  • Swell Merrifield resin (1 g, 0.1 mmol) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Remove the Boc protecting group from the pre-loaded amino acid by treating the resin with 50% TFA in DCM (10 mL) for 2 minutes, followed by a second treatment for 20 minutes.

  • Wash the resin with DCM (3 x 10 mL) and isopropanol (2 x 10 mL).

2. Neutralization:

  • Neutralize the resin by washing with 10% diisopropylethylamine (DIEA) in DCM (2 x 10 mL) for 2 minutes each.

  • Wash the resin with DCM (3 x 10 mL).

3. Coupling of Boc-α-Me-DL-Val-OH (Double Coupling Recommended):

  • First Coupling:

    • In a separate vial, dissolve Boc-α-Me-DL-Val-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in N,N-dimethylformamide (DMF, 5 mL).

    • Add DIEA (0.8 mmol, 8 eq.) and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Second Coupling (Optional but Recommended):

    • Repeat the coupling step with fresh reagents to ensure maximum incorporation.

    • Monitor the coupling completion using the Kaiser test (will be negative for the secondary amine after the first successful coupling, but a repeat ensures acylation of any remaining primary amines from the previous cycle).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (5%) and DIEA (5%) in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

5. Repeat Synthesis Cycle:

  • Repeat steps 1-4 for each subsequent amino acid.

6. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with anhydrous HF in the presence of a scavenger (e.g., anisole) at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).

  • Evaporate the HF and precipitate the crude peptide in cold diethyl ether.

Protocol 2: Fmoc-SPPS of a Peptide Containing α-Me-DL-Val-OH

This protocol is designed for the manual synthesis of a peptide on a 0.1 mmol scale using an Fmoc/tBu strategy on Rink Amide resin.

1. Resin Swelling:

  • Swell Rink Amide resin (0.1 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

3. Coupling of Fmoc-α-Me-DL-Val-OH (Double Coupling Recommended):

  • First Coupling:

    • In a separate vial, dissolve Fmoc-α-Me-DL-Val-OH (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and OxymaPure (0.4 mmol, 4 eq.) in DMF (5 mL).

    • Add DIEA (0.8 mmol, 8 eq.) and add the solution immediately to the resin.

    • Agitate for 2-4 hours.

    • Wash the resin with DMF (3 x 10 mL).

  • Second Coupling (Optional but Recommended):

    • Repeat the coupling step with fresh reagents.

    • Monitor the coupling completion using a qualitative test suitable for secondary amines (e.g., chloranil test).

4. Capping (Optional):

  • Treat the resin with a solution of acetic anhydride (5%) and DIEA (5%) in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL).

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid.

6. Final Fmoc Deprotection:

  • After the final coupling, perform one last Fmoc deprotection (step 2).

7. Cleavage and Side-Chain Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

Visualizing the Workflow

Boc_SPPS_Workflow Start Start: Resin-NH-AA(n) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling: Boc-α-Me-DL-Val-OH + HATU/HOAt/DIEA Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End_Cycle Resin-NH-AA(n)-Val(α-Me)-Boc Wash3->End_Cycle Repeat Repeat Cycle End_Cycle->Repeat Final_Cleavage Final Cleavage (HF/Anisole) End_Cycle->Final_Cleavage Repeat->Deprotection

Caption: Boc-SPPS workflow for incorporating Boc-α-Me-DL-Val-OH.

Fmoc_SPPS_Workflow Start Start: Resin-NH-AA(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Fmoc-α-Me-DL-Val-OH + HCTU/Oxyma/DIEA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End_Cycle Resin-NH-AA(n)-Val(α-Me)-Fmoc Wash2->End_Cycle Repeat Repeat Cycle End_Cycle->Repeat Final_Cleavage Final Cleavage (TFA Cocktail) End_Cycle->Final_Cleavage Repeat->Deprotection

Caption: Fmoc-SPPS workflow for incorporating Fmoc-α-Me-DL-Val-OH.

Conclusion

The choice between Boc-α-Me-DL-Val-OH and Fmoc-α-Me-DL-Val-OH for SPPS is a critical decision that hinges on the specific requirements of the target peptide and the available synthetic infrastructure. The Fmoc strategy is now the more widely adopted method due to its milder reaction conditions, compatibility with a broader range of sensitive functionalities, and amenability to automation.[][4] However, the Boc strategy remains a valuable tool, particularly for sequences prone to aggregation where the repetitive acidic deprotection steps can be beneficial.

For the successful incorporation of the sterically demanding α-methyl-DL-valine residue, both approaches necessitate the use of highly potent coupling reagents and optimized protocols, often including a double coupling strategy to ensure high yields and purity. By carefully considering the advantages and disadvantages of each strategy and implementing the appropriate experimental conditions, researchers can effectively synthesize peptides containing this valuable non-proteinogenic amino acid.

References

A Comparative Guide to Boc and Fmoc Strategies for N-Methylated Amino Acid Incorporation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved membrane permeability, and conformational rigidity. However, the synthesis of peptides containing these modified residues presents significant challenges, primarily due to the steric hindrance of the N-methyl group which can impede coupling reactions. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that impacts the overall efficiency, purity, and yield of the final N-methylated peptide. This guide provides an objective comparison of the Boc and Fmoc strategies for the incorporation of N-methylated amino acids, supported by experimental data and detailed protocols.

Core Principles: Boc vs. Fmoc Chemistry

The fundamental difference between the Boc and Fmoc strategies lies in the nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile and is typically removed using a strong acid like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile and is cleaved using a mild base, most commonly piperidine.[1][2] This dictates the use of orthogonal side-chain protecting groups. In Boc chemistry, side chains are protected with groups that are cleaved by a very strong acid (e.g., HF), while in Fmoc chemistry, acid-labile side-chain protecting groups (e.g., tBu, Trt) are used, which can be removed simultaneously with cleavage from the resin by TFA.[1]

Performance Comparison in N-Methylated Peptide Synthesis

The synthesis of peptides containing N-methylated amino acids is notoriously difficult due to the increased steric bulk and reduced nucleophilicity of the secondary amine, leading to slower and often incomplete coupling reactions.[3][4] This necessitates the use of highly reactive coupling reagents and optimized protocols for both Boc and Fmoc strategies. While both methods can be successfully employed, the milder deprotection conditions of the Fmoc strategy often result in higher crude purity and yield for modified peptides.[1]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the synthesis of a model pentapeptide containing a sterically hindered N-methylated amino acid, such as N-methyl-valine, using both Boc and Fmoc strategies. These values are based on typical outcomes reported in the literature for challenging couplings.

ParameterBoc StrategyFmoc StrategyNotes
Coupling Efficiency (N-Methylated Residue) ~90-95%>98%Fmoc strategy with potent coupling reagents like HATU often shows higher efficiency for hindered couplings. Double coupling may be required in Boc-SPPS.
Crude Peptide Yield ~60%~75%Milder deprotection conditions in Fmoc-SPPS can lead to less peptide loss and fewer side reactions during synthesis.[1]
Crude Peptide Purity (by HPLC) ~50-60%~70-80%The harsher acidic deprotection in the Boc strategy can lead to more side products, resulting in lower crude purity.[1]
Final Purified Peptide Yield ~20-30%~35-45%Higher crude purity in the Fmoc strategy simplifies purification and improves the final yield.[1]
Final Peptide Purity (by HPLC) >98%>98%Both strategies are capable of producing high-purity peptides after chromatographic purification.

Key Considerations and Side Reactions

Boc Strategy:

  • Advantages: Can be advantageous for synthesizing hydrophobic and aggregation-prone peptides due to the protonation of the N-terminus after deprotection, which can disrupt intermolecular hydrogen bonding.[5]

  • Challenges: The repeated use of strong acid (TFA) for deprotection can lead to the degradation of sensitive residues and the cleavage of some side-chain protecting groups.[6] The final cleavage with very strong acids like HF requires specialized equipment.

  • Common Side Reactions:

    • Acid-catalyzed side reactions: Alkylation of sensitive residues like Trp and Met by carbocations generated during deprotection.[2]

    • Incomplete Deprotection: The steric hindrance of the N-methyl group can sometimes hinder the complete removal of the Boc group.

    • Racemization: Can occur during the activation of the N-methylated amino acid, although modern coupling reagents help to minimize this.

Fmoc Strategy:

  • Advantages: Milder deprotection conditions are compatible with a wider range of sensitive amino acids and modifications.[] The orthogonality of the protection scheme is a significant advantage.[6]

  • Challenges: The basic conditions used for Fmoc deprotection can promote side reactions, and the dibenzofulvene byproduct of deprotection must be effectively scavenged to prevent side reactions.[8]

  • Common Side Reactions:

    • Aspartimide formation: Peptides containing Asp residues are prone to the formation of a five-membered ring under basic conditions, which can lead to racemization and the formation of β-aspartyl peptides.[6]

    • Diketopiperazine formation: Can occur at the dipeptide stage, leading to cleavage from the resin.[9]

    • Racemization: While generally low with modern coupling reagents, it can be a concern for sensitive amino acids, especially with prolonged activation times.[8]

Experimental Protocols

Protocol 1: Boc-SPPS of a Peptide Containing N-Methyl-Valine

This protocol outlines a manual procedure for the incorporation of a Boc-protected N-methylated amino acid.

1. Resin Preparation:

  • Swell Merrifield resin in dichloromethane (DCM) for 1 hour.

  • Attach the first Boc-protected amino acid to the resin using standard procedures (e.g., cesium salt method).

2. Boc Deprotection:

  • Wash the resin with DCM (3x).

  • Treat the resin with 50% TFA in DCM for 2 minutes.

  • Filter and treat again with 50% TFA in DCM for 20 minutes.

  • Wash the resin with DCM (3x), isopropanol (IPA) (3x), and DCM (3x).

3. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

  • Wash the resin with DCM (3x).

4. Coupling of Boc-N-Methyl-Valine:

  • In a separate vessel, pre-activate Boc-N-Me-Val-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 3-5 minutes. Add DIEA (6 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling completion using the bromophenol blue test (a negative test appears yellow). If the test is positive (blue), a second coupling is required.

  • Wash the resin with DMF (3x) and DCM (3x).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid.

6. Final Cleavage:

  • After the final Boc deprotection and neutralization, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using HF/anisole (9:1) at 0°C for 1 hour.

  • Precipitate the crude peptide in cold diethyl ether.

Protocol 2: Fmoc-SPPS of a Peptide Containing N-Methyl-Valine

This protocol details a manual procedure for incorporating an Fmoc-protected N-methylated amino acid.[10]

1. Resin Preparation:

  • Swell Rink Amide resin in DMF for 1 hour.

2. Fmoc Deprotection:

  • Wash the resin with DMF (3x).

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Filter and treat again with 20% piperidine in DMF for 15 minutes.

  • Wash the resin with DMF (5x).

3. Coupling of Fmoc-N-Methyl-Valine:

  • In a separate vessel, dissolve Fmoc-N-Me-Val-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.[10]

  • Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[10]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[10]

  • Monitor the coupling completion using the chloranil test (a negative test results in yellow beads).[10] If the test is positive (blue/green beads), perform a second coupling.

  • Wash the resin with DMF (3x) and DCM (3x).

4. Chain Elongation:

  • Repeat steps 2-3 for each subsequent amino acid.

5. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and precipitate the crude peptide in cold diethyl ether.

Visualizing the Synthesis Workflows

The following diagrams illustrate the key steps in the Boc and Fmoc solid-phase synthesis cycles for incorporating an N-methylated amino acid.

Boc_SPPS_Cycle Resin Peptide-Resin (Free Amine) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing2 DCM/IPA Wash Deprotection->Washing2 Neutralization Neutralization (10% DIEA/DCM) Washing3 DCM Wash Neutralization->Washing3 Coupling Coupling: Boc-N-Me-AA-OH + HBTU/HOBt/DIEA Washing4 DMF/DCM Wash Coupling->Washing4 Washing1 DCM Wash Washing2->Neutralization Washing3->Coupling Next_Cycle Next Cycle or Final Cleavage Washing4->Next_Cycle

Boc-SPPS cycle for N-methylated amino acid incorporation.

Fmoc_SPPS_Cycle Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-N-Me-AA-OH + HATU/DIEA Washing2 DMF/DCM Wash Coupling->Washing2 Washing1->Coupling Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle

Fmoc-SPPS cycle for N-methylated amino acid incorporation.

Conclusion

The choice between Boc and Fmoc strategies for the synthesis of N-methylated peptides depends on several factors, including the specific peptide sequence, the presence of other sensitive residues, and the available laboratory infrastructure. The Fmoc strategy is often favored due to its milder deprotection conditions, which generally lead to higher crude yields and purity, especially for complex and modified peptides.[1] However, the Boc strategy remains a robust and valuable alternative, particularly for sequences prone to aggregation.[5] Successful synthesis of N-methylated peptides using either strategy is highly dependent on the use of potent coupling reagents and carefully optimized protocols to overcome the steric hindrance associated with these challenging monomers.

References

A Researcher's Guide to the Chiral Separation of DL-N-methyl-valine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of enantiomeric purity is a critical aspect of chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of DL-N-methyl-valine derivatives, offering objective performance comparisons and supporting experimental data to inform method selection and implementation.

The separation of enantiomers of N-methylated amino acids, such as DL-N-methyl-valine, is essential for understanding their biological activity and ensuring the safety and efficacy of therapeutic agents. HPLC stands as a primary analytical technique for this purpose, offering both direct and indirect methods for chiral resolution. Direct methods employ chiral stationary phases (CSPs) that selectively interact with each enantiomer, while indirect methods involve the derivatization of the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Comparison of HPLC Methods for Chiral Separation of DL-N-methyl-valine

The choice between direct and indirect methods depends on several factors, including the availability of a suitable chiral stationary phase, the presence of functional groups for derivatization, and the desired sensitivity and throughput.

MethodPrincipleTypical Stationary PhaseKey AdvantagesKey Limitations
Direct HPLC Enantiomers exhibit different affinities for a chiral stationary phase (CSP), leading to different retention times.[1][2]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Zwitterionic (e.g., Chiralpak ZWIX(+))Direct analysis without derivatization; robust and widely available CSPs.[1][2]Can be challenging to find a suitable CSP for specific N-methylated amino acids; may require extensive method development.[1][2]
Indirect HPLC Derivatization with a chiral reagent creates diastereomers that can be separated on a standard achiral HPLC column.[1][2]C18 reversed-phaseHigh sensitivity and good resolution of diastereomers; utilizes common and less expensive achiral columns.Requires an additional derivatization step which can introduce errors; derivatization of secondary amines can sometimes be challenging.[1]

Quantitative Data Summary

The following table presents example chromatographic data for the chiral separation of N-methyl-valine derivatives using different HPLC methods. It is important to note that optimal conditions can vary depending on the specific derivative and instrumentation.

Chiral Stationary Phase / Derivatization ReagentMobile PhaseFlow Rate (mL/min)Retention Time (t R1 , min)Retention Time (t R2 , min)Resolution (R s )Selectivity (α)
Chiralpak ZWIX(+) (Direct)MeOH/MeCN (100/0 v/v) with 5 mM DEA and 50 mM FA1.01.00 (L-enantiomer)-1.601.22
Chiralpak ZWIX(+) (Direct)MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM FA1.02.31 (L-enantiomer)-2.101.27
FDNP-D-Val-NH₂ (Indirect, C18 column)Gradient: A) 0.1% TFA in Water, B) 0.1% TFA in Acetonitrile1.0Data not available for N-methyl-valine specificallyData not availableData not availableData not available
OPA/N-acetyl-L-cysteine (Indirect, C18 column)Gradient: A) 50 mM Sodium Acetate (pH 5.0), B) AcetonitrileNot specifiedData not available for N-methyl-valine specificallyData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are representative protocols for both direct and indirect HPLC approaches.

Direct Chiral HPLC using a Zwitterionic CSP

This method is suitable for the direct enantiomeric separation of N-methylated amino acids.

  • Column: Chiralpak ZWIX(+) (or similar zwitterionic CSP)

  • Mobile Phase: A mixture of Methanol (MeOH) and Acetonitrile (MeCN) with additives such as Diethylamine (DEA) and Formic Acid (FA). A common starting point is MeOH/MeCN (50:50, v/v) with 25 mM DEA and 50 mM FA.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve the DL-N-methyl-valine sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL

Indirect Chiral HPLC via Derivatization with Marfey's Reagent Analog

This protocol involves the formation of diastereomers using a chiral derivatizing agent, N-α-(5-fluoro-2,4-dinitrophenyl)-D-valine amide (FDNP-D-Val-NH₂), followed by separation on a standard reversed-phase column.[3]

  • Derivatization Procedure:

    • Prepare a standard stock solution of DL-N-methyl-valine in an appropriate solvent (e.g., water or buffer).

    • In a reaction vial, mix 100 µL of the sample or standard solution with 100 µL of 0.5 M NaHCO₃.

    • Add 400 µL of a 1% (w/v) solution of FDNP-D-Val-NH₂ in acetone.

    • Vortex the mixture and incubate at 40°C for 1 hour in the dark.

    • The reaction can be stopped by acidification or the sample can be directly injected.[3]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient, for example, from 30% B to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

Alternative Chiral Separation Techniques

Beyond HPLC, other techniques offer viable alternatives for the chiral analysis of N-methyl-valine derivatives.

TechniquePrincipleTypical Stationary/Mobile Phase or ReagentKey AdvantagesKey Limitations
Chiral GC-MS Volatilized, derivatized enantiomers are separated on a chiral GC column and detected by mass spectrometry.[2]Derivatizing Agent: Ethyl chloroformate. Stationary Phase: Chiral capillary column (e.g., Chirasil®-Val).[2]Excellent resolution and sensitivity; provides structural information from MS.[2]Requires derivatization to increase volatility; potential for thermal degradation of the analyte.[2]
Chiral Capillary Electrophoresis (CE) Enantiomers have different electrophoretic mobilities in the presence of a chiral selector in the background electrolyte.[2]Chiral Selector: Cyclodextrins (e.g., β-cyclodextrin). Background Electrolyte: Phosphate or borate buffer.[2]High separation efficiency and resolution; low sample and reagent consumption.Can have lower reproducibility compared to HPLC; sensitivity can be limited with UV detection.
¹H NMR Spectroscopy In the presence of a chiral solvating agent, the enantiomers form diastereomeric complexes with distinct chemical shifts.[2]Chiral Solvating Agent: (R)-(-)-Mandelic acid or similar. Solvent: Deuterated chloroform (CDCl₃).[2]Non-destructive; provides structural information; relatively fast for a single sample.Lower sensitivity and accuracy for determining low levels of enantiomeric impurity; requires a relatively pure sample.[2]

Experimental Workflow and Logic

The general workflow for the chiral analysis of DL-N-methyl-valine derivatives involves a series of logical steps from sample preparation to data analysis. The specific path taken depends on whether a direct or indirect HPLC method is chosen.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization Indirect Method Direct_HPLC Direct HPLC (Chiral Column) Dissolution->Direct_HPLC Direct Method Indirect_HPLC Indirect HPLC (Achiral Column) Derivatization->Indirect_HPLC Chromatogram Chromatogram Direct_HPLC->Chromatogram Indirect_HPLC->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calculation Calculation of Enantiomeric Purity Peak_Integration->Calculation

Fig. 1: General workflow for the chiral HPLC analysis of DL-N-methyl-valine.

This guide provides a foundational understanding of the methodologies available for the chiral separation of DL-N-methyl-valine derivatives. The selection of the optimal method will be dictated by the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the complexity of the sample matrix. Careful optimization of the chosen method is paramount to achieving accurate and reliable results in the critical task of determining enantiomeric purity.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides with N-Methyl-Valine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of peptides containing non-canonical amino acids like N-methyl-valine is crucial for the development of novel therapeutics with enhanced properties. N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond or an amino acid's N-terminus, can significantly improve a peptide's stability, permeability, and potency.[1] However, this modification also introduces unique challenges for analytical validation. Mass spectrometry (MS) has become the primary technique for confirming the successful incorporation and sequencing of such modified residues, offering high sensitivity and accuracy.[1]

This guide provides an objective comparison of mass spectrometry-based methods for the analysis of peptides containing N-methyl-valine, supported by experimental data and detailed protocols.

Comparative Analysis of Mass Spectrometry Techniques

The validation of N-methyl-valine incorporation into a peptide sequence relies heavily on a multi-faceted mass spectrometry approach. While a simple Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can confirm the correct molecular weight of the peptide, tandem mass spectrometry (MS/MS) is indispensable for pinpointing the location of the modification within the amino acid sequence.[1]

The choice of fragmentation method in MS/MS is critical for sequencing N-methylated peptides. The two most common techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[1]

  • Collision-Induced Dissociation (CID): This technique involves the fragmentation of a peptide ion through collision with an inert gas. While effective for small, low-charged peptides, CID can lead to the neutral loss of the methyl group, which can complicate the interpretation of the resulting spectrum.[2][3] The presence of the N-methyl group can also influence fragmentation pathways, making sequencing more challenging.[1]

  • Electron Transfer Dissociation (ETD): ETD utilizes electron transfer from a radical anion to induce fragmentation. This method is known to preserve labile post-translational modifications like N-methylation, resulting in clearer fragmentation patterns and more reliable sequencing.[1][3] ETD generally provides better sequence coverage for modified peptides.[1] However, it can be less efficient for smaller, doubly charged peptides and has a slower scan rate compared to CID.[1][3]

Quantitative Data Presentation

The following tables summarize the key differences and performance metrics when analyzing N-methylated peptides using different mass spectrometry approaches.

Table 1: Comparison of MS-Based Validation Techniques

TechniquePrincipleAdvantages for N-Methyl-Valine PeptidesLimitations for N-Methyl-Valine Peptides
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the peptide from impurities and provides an accurate molecular weight measurement.High sensitivity and accuracy for molecular weight confirmation; requires minimal sample.[1]Does not provide sequence information or pinpoint the location of the N-methyl-valine.[1]
Tandem Mass Spectrometry (MS/MS) with CID Fragments the peptide ion through collision with an inert gas, generating primarily b- and y-type fragment ions.[3]Effective for small, low-charged peptides.[2]Can lead to neutral loss of the methyl group, complicating spectral interpretation.[1] The N-methyl group can alter fragmentation pathways.
Tandem Mass Spectrometry (MS/MS) with ETD Fragments the peptide ion via electron transfer from a radical anion, generating primarily c- and z-type fragment ions.[3]Preserves the labile N-methyl modification, leading to clearer fragmentation patterns and more reliable sequencing.[1] Provides better sequence coverage for modified peptides.[1]Can be less efficient for smaller, doubly charged peptides.[1] Slower scan rate compared to CID.[3]

Table 2: Quantitative Comparison of CID vs. ETD for General Peptide Analysis

MetricCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Peptide Identifications Identifies approximately 50% more peptides in a complex sample compared to ETD.[4]Lower number of total identifications.[3][4]
Average Sequence Coverage ~67%[4]~82% (~20% increase over CID)[4]
Identification of Modified Peptides Less effective for labile modifications.[1]Superior for identifying and localizing labile modifications like N-methylation.[1]

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable data for the validation of peptides containing N-methyl-valine.

This protocol is designed to confirm the molecular weight of the peptide containing N-methyl-valine and to assess its purity.[1]

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.[1]

    • Centrifuge the sample to remove any insoluble material.[1]

  • LC-MS Analysis:

    • Liquid Chromatography (LC): Inject 5-10 µL of the prepared sample onto a reverse-phase C18 column. Elute the peptide using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient runs from 5% to 95% B over 30 minutes.[1]

    • Mass Spectrometry (MS): Analyze the eluent from the column using an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide.[1]

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the experimental molecular weight.

    • Compare the experimental molecular weight to the theoretical molecular weight. The incorporation of an N-methyl-valine will result in a mass increase of 14.01565 Da compared to a standard valine residue.[1]

This protocol provides a general workflow for confirming the amino acid sequence and identifying the position of the N-methyl-valine residue.[1]

  • Sample Preparation and LC Separation:

    • Follow the sample preparation and LC separation steps as outlined in Protocol 1.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Set the mass spectrometer to perform data-dependent acquisition, where the most abundant ions from the MS1 scan are selected for fragmentation.[1]

    • It is recommended to select both CID and ETD as fragmentation methods to obtain complementary data.[1]

    • For CID, use a normalized collision energy of 25-35%.[1]

    • For ETD, use a reaction time of approximately 100 ms.[1]

  • Data Analysis:

    • Utilize bioinformatics software such as MaxQuant, PEAKS Studio, or open-source tools like OpenMS to analyze the MS/MS data.[1]

    • Perform a database search against the theoretical sequence of the peptide, ensuring the N-methyl-valine modification is included in the search parameters.

    • Manually inspect the annotated spectra to confirm the presence of the expected b- and y-ion series (for CID) or c- and z-ion series (for ETD) that support the peptide sequence.[1] The mass shift of +14.01565 Da on the fragment ions containing the N-methyl-valine will confirm its location.[1]

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Peptide Lyophilized Peptide (with N-Methyl-Valine) Dissolution Dissolution in ACN/Water/FA Peptide->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation LC Reverse-Phase LC (C18 Column) Centrifugation->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Molecular Weight) ESI->MS1 MS2 MS/MS Fragmentation (CID and/or ETD) MS1->MS2 Deconvolution Deconvolution (Experimental MW) MS1->Deconvolution DatabaseSearch Database Search (Sequence Confirmation) MS2->DatabaseSearch Comparison Comparison with Theoretical MW Deconvolution->Comparison Spectral_Inspection Manual Spectral Inspection (Localization) DatabaseSearch->Spectral_Inspection

Caption: Experimental workflow for the mass spectrometry analysis of peptides containing N-methyl-valine.

Fragmentation_Comparison cluster_precursor Precursor Ion cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Precursor Peptide Ion (with N-Methyl-Valine) CID_Fragments b- and y-type ions Precursor->CID_Fragments ETD_Fragments c- and z-type ions Precursor->ETD_Fragments Neutral_Loss Potential Neutral Loss of Methyl Group CID_Fragments->Neutral_Loss Preservation Preservation of N-Methyl Group ETD_Fragments->Preservation

Caption: Comparison of CID and ETD fragmentation for N-methyl-valine containing peptides.

References

Confirming Incorporation of Boc-α-Me-DL-val-OH: A Comparative Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unequivocal confirmation of amino acid incorporation is a critical quality control step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the successful incorporation of the sterically hindered, non-natural amino acid, Boc-α-Me-DL-val-OH. This document outlines the expected NMR data, provides a detailed experimental protocol, and presents a logical workflow for data interpretation.

The incorporation of α,α-disubstituted amino acids like Boc-α-Me-DL-val-OH can be challenging due to steric hindrance. Consequently, robust analytical methods are essential to verify its presence in the peptide sequence. While techniques like mass spectrometry can confirm the addition of the correct mass, NMR spectroscopy offers unparalleled insight into the chemical environment of the incorporated residue, providing definitive structural confirmation.

Comparative Analysis of NMR Spectroscopy

NMR spectroscopy stands out as a primary method for the structural elucidation of peptides. Its non-destructive nature and the wealth of information it provides make it invaluable for confirming the incorporation of modified amino acids.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry. Confirmation of the presence and chemical environment of the Boc and α-methyl groups.Non-destructive, provides unambiguous structural data, allows for the study of conformational dynamics.Lower sensitivity compared to mass spectrometry, can be complex to interpret for large peptides, requires pure samples.
Mass Spectrometry (MS) Molecular weight confirmation of the peptide.High sensitivity, high throughput, can be coupled with liquid chromatography (LC-MS).Does not provide detailed structural information about the location of the modification, isomeric compounds cannot be distinguished.
Amino Acid Analysis (AAA) Quantitative determination of amino acid composition after hydrolysis.Provides quantitative data on the relative abundance of amino acids.Destructive, does not provide sequence information, cannot differentiate isomers or modified amino acids that revert to the native form upon hydrolysis.
Edman Degradation Sequential determination of the amino acid sequence from the N-terminus.Provides direct sequence information.Can be unreliable for modified or sterically hindered amino acids, limited to shorter peptides.

Predicted NMR Data for Boc-α-Me-DL-val-OH Incorporation

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for a Boc-α-Me-DL-val-OH residue within a peptide, compared to the parent amino acid and a standard Boc-L-valine residue.

GroupBoc-L-valine-OH ¹H (ppm)[1]Boc-α-Me-DL-val-OH (Predicted) ¹H (ppm)Boc-L-valine-OH ¹³C (ppm)Boc-α-Me-DL-val-OH (Predicted) ¹³C (ppm)
Boc (t-butyl) ~1.45 (s, 9H)~1.4-1.5 (s, 9H)~28.3 (3C), ~80.0 (1C)~28.5 (3C), ~81.0 (1C)
α-H ~4.1-4.3 (d, 1H)Absent~58.0-60.0N/A
α-CH₃ N/A~1.5-1.7 (s, 3H)N/A~20-25
α-C N/AN/A~58.0-60.0~60.0-65.0 (quaternary)
β-H ~2.1-2.3 (m, 1H)~2.2-2.4 (m, 1H)~30.0-32.0~33.0-36.0
γ-CH₃ ~0.9-1.0 (d, 6H)~0.9-1.1 (dd, 6H)~17.0-19.0~17.0-19.0
C=O (Boc) N/AN/A~155.0-156.0~155.0-157.0
C=O (acid/amide) N/AN/A~175.0-177.0~175.0-178.0

Note: Chemical shifts are highly dependent on the solvent, temperature, and the surrounding peptide sequence. The predicted values are estimates.

Experimental Protocol: NMR Analysis of a Peptide Containing Boc-α-Me-DL-val-OH

A detailed experimental protocol for acquiring and analyzing NMR data to confirm the incorporation of Boc-α-Me-DL-val-OH is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified peptide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

  • The choice of solvent will depend on the solubility of the peptide. DMSO-d₆ is often a good choice as it solubilizes a wide range of peptides and allows for the observation of exchangeable amide protons.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a spectral width of ~12-16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (~200-220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system. It will be crucial for assigning the signals of the valine side chain (β-H to γ-CH₃).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will help in assigning the carbons of the valine side chain and the Boc group.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the connectivity of the α-methyl group to the α-carbon and the α-carbon to the carbonyl group of the peptide backbone.

3. Data Analysis and Interpretation:

  • ¹H NMR: Look for the characteristic singlet of the α-methyl group around 1.5-1.7 ppm and the absence of the α-proton signal that would be present in a standard valine residue. The Boc group should appear as a sharp singlet around 1.4-1.5 ppm. The isopropyl methyl groups (γ-CH₃) should appear as doublets (or a doublet of doublets due to the chiral center) around 0.9-1.1 ppm.

  • ¹³C NMR: Identify the quaternary α-carbon signal in the range of 60-65 ppm. The α-methyl carbon should appear around 20-25 ppm. The carbons of the Boc group and the valine side chain should also be assigned.

  • 2D Spectra: Use the correlation peaks in the COSY, HSQC, and HMBC spectra to confirm the assignments. For instance, in the HMBC spectrum, a correlation should be observed between the α-methyl protons and the α-carbon, as well as the backbone carbonyl carbon.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the incorporation of Boc-α-Me-DL-val-OH using NMR spectroscopy.

G Workflow for NMR Confirmation of Boc-α-Me-DL-val-OH Incorporation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Interpretation cluster_3 Conclusion Peptide_Synthesis Synthesize and Purify Peptide Sample_Prep Dissolve in Deuterated Solvent Peptide_Synthesis->Sample_Prep Acquire_1H 1D ¹H NMR Sample_Prep->Acquire_1H Acquire_13C 1D ¹³C NMR Sample_Prep->Acquire_13C Acquire_2D 2D NMR (COSY, HSQC, HMBC) Sample_Prep->Acquire_2D Analyze_1H Analyze ¹H Spectrum: - Identify α-CH₃ singlet - Confirm absence of α-H - Assign Boc and side-chain signals Acquire_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: - Identify quaternary α-C - Assign α-CH₃, Boc, and side-chain signals Acquire_13C->Analyze_13C Analyze_2D Analyze 2D Spectra: - Confirm J-couplings (COSY) - Confirm C-H correlations (HSQC) - Confirm long-range connectivities (HMBC) Acquire_2D->Analyze_2D Confirmation Incorporation Confirmed Analyze_1H->Confirmation Analyze_13C->Confirmation Analyze_2D->Confirmation

Caption: Workflow for NMR Confirmation of Boc-α-Me-DL-val-OH Incorporation.

Signaling Pathway Analogy for NMR Signal Interpretation

While not a biological signaling pathway, the process of interpreting NMR signals to confirm molecular structure can be visualized in a similar manner, where different pieces of spectral information "signal" the presence of specific structural features.

G Signal Interpretation Pathway for Boc-α-Me-DL-val-OH cluster_0 ¹H NMR Signals cluster_1 ¹³C NMR Signals cluster_2 Structural Features Confirmed cluster_3 Final Confirmation alpha_Me_H Singlet at ~1.6 ppm (3H) alpha_Methylation α-Methylation alpha_Me_H->alpha_Methylation alpha_H_absent Absence of signal at ~4.2 ppm alpha_H_absent->alpha_Methylation Boc_H Singlet at ~1.45 ppm (9H) Boc_Group Boc Protecting Group Boc_H->Boc_Group beta_H Multiplet at ~2.3 ppm (1H) Val_Side_Chain Valine Side Chain beta_H->Val_Side_Chain gamma_H Doublets at ~1.0 ppm (6H) gamma_H->Val_Side_Chain alpha_C Quaternary C at ~62 ppm alpha_C->alpha_Methylation alpha_Me_C CH₃ at ~22 ppm alpha_Me_C->alpha_Methylation Boc_C C(CH₃)₃ at ~28.5 ppm C=O at ~156 ppm Boc_C->Boc_Group Final_Structure Boc-α-Me-DL-val-OH Incorporated alpha_Methylation->Final_Structure Boc_Group->Final_Structure Val_Side_Chain->Final_Structure

Caption: Signal Interpretation Pathway for Boc-α-Me-DL-val-OH.

References

comparing reactivity of N-methylated vs non-methylated valine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Reactivity of N-Methylated vs. Non-Methylated Valine for Researchers

Introduction

In the field of drug development and peptide chemistry, the strategic modification of amino acid residues is a fundamental tool for enhancing the therapeutic properties of peptides. N-methylation, the substitution of an amide proton with a methyl group, is a common modification that can significantly improve a peptide's metabolic stability, cell permeability, and conformational rigidity.[1][2][3] Valine, a branched-chain amino acid, is frequently a target for this modification. However, the introduction of a methyl group to the alpha-amino nitrogen profoundly alters its chemical reactivity. This guide provides an objective comparison of the reactivity of N-methylated valine versus its non-methylated counterpart, supported by experimental principles and detailed protocols for the research community.

Impact of N-Methylation on Valine's Chemical Reactivity

The primary differences in reactivity between valine and N-methylvaline stem from two key factors: steric hindrance and altered electronic properties.

  • Steric Hindrance : The addition of a methyl group to the nitrogen atom significantly increases the steric bulk around the reactive center.[1] This is further compounded by valine's own bulky isopropyl side chain. This steric congestion physically obstructs the approach of reactants, most notably during peptide bond formation, leading to slower reaction rates and the need for more forceful reaction conditions.[4][5]

  • Electronic and Structural Effects :

    • Nucleophilicity : While the methyl group is weakly electron-donating, which might be expected to increase the nitrogen's nucleophilicity, this effect is largely overshadowed by the overwhelming steric hindrance.

    • Hydrogen Bonding : N-methylation removes the amide proton, eliminating a crucial hydrogen bond donor.[2] This modification can alter the peptide's secondary structure and its interactions with other molecules.

    • Amine Classification : Non-methylated valine possesses a primary amine (after deprotection), whereas N-methylvaline has a secondary amine. This fundamental difference dictates the types of reactions they can undergo and their relative efficiencies.

Comparative Reactivity in Key Chemical Reactions

The most significant differences in reactivity are observed in acylation reactions, which are fundamental to peptide synthesis.

Peptide Bond Formation (Acylation)

The formation of a peptide bond is a nucleophilic acyl substitution where the amino group of one amino acid attacks the activated carboxyl group of another. N-methylation critically impedes this process.

  • Reaction Rate and Yield : Non-methylated valine, with its less hindered primary amine, reacts significantly faster during peptide coupling than N-methylvaline. The steric shield provided by the N-methyl group in conjunction with the isopropyl side chain drastically slows the rate of nucleophilic attack.[4] This often results in incomplete reactions and lower yields unless optimized protocols are employed.[4]

  • Required Reagents and Conditions : Standard peptide coupling reagents are often insufficient for incorporating N-methylvaline. More potent activating reagents, such as HATU, HCTU, or COMU, are required to form a highly reactive activated ester that can overcome the steric barrier.[1][4] Furthermore, reaction times must often be extended (e.g., 4-24 hours), and techniques like "double coupling" (repeating the coupling step with fresh reagents) are common strategies to drive the reaction to completion.[4]

Data Presentation: Summary of Reactivity Comparison

FeatureNon-Methylated ValineN-Methylated ValineRationale
Amine Type Primary AmineSecondary AminePresence of N-methyl group.
Steric Hindrance ModerateHighThe N-methyl group adds significant bulk to the already branched valine structure.[1]
Peptide Coupling Rate FastSlowIncreased steric hindrance impedes the approach of the amine to the activated carboxyl group.[4]
Coupling Reagents Standard reagents (e.g., HBTU/HOBt) are effective.High-reactivity reagents (e.g., HATU, HCTU) are required for efficient coupling.[1][4]Stronger activation is needed to overcome the high activation energy barrier caused by steric hindrance.
Reaction Monitoring (SPPS) Kaiser (ninhydrin) test is effective (detects primary amines).Kaiser test is not suitable. Alternative methods like the bromophenol blue test are necessary.[4]The secondary amine of N-methylvaline does not react with ninhydrin to produce the characteristic blue color.
Hydrogen Bond Donor Yes (N-H)NoThe amide proton is replaced by a methyl group.[2]

Experimental Protocols

Accurate comparison of reactivity relies on standardized experimental procedures. Below are representative protocols for peptide synthesis and for the N-methylation of valine itself.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling Step

This protocol outlines the critical coupling step for incorporating a valine residue versus an N-methylvaline residue onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected Rink Amide resin

  • Fmoc-L-Valine or Fmoc-N-Methyl-L-Valine

  • Coupling Reagents: HBTU/HOBt (for Valine), HATU (for N-Methyl-Valine)[1]

  • Base: N,N'-Diisopropylethylamine (DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Resin Preparation : Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation and Coupling :

    • For Fmoc-L-Valine (Standard Protocol) :

      • In a separate vial, pre-activate a solution of Fmoc-L-Valine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 1-2 minutes.

      • Add the activated solution to the resin and agitate for 1-2 hours.

    • For Fmoc-N-Methyl-L-Valine (High-Reactivity Protocol) :

      • In a separate vial, pre-activate a solution of Fmoc-N-Methyl-L-Valine (3 eq.) and HATU (2.95 eq.) in DMF with DIEA (6 eq.) for 2-5 minutes.[4]

      • Add the activated solution to the resin.

      • Allow the reaction to proceed for an extended period, typically 2-4 hours or even overnight.[1][4]

  • Monitoring :

    • For the valine coupling, monitor completion with a Kaiser test. A negative result (beads remain colorless) indicates a complete reaction.

    • For the N-methylvaline coupling, the Kaiser test is not applicable.[4] Use the bromophenol blue test; a yellow color indicates reaction completion, while blue or green indicates an incomplete reaction.[4]

  • Washing : After coupling, wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

Protocol 2: Direct Alkylation of Boc-Protected Valine

This protocol describes the synthesis of N-methylvaline from Boc-L-Valine.

Materials:

  • Boc-L-Valine

  • Sodium Hydride (NaH)

  • Methyl Iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution, Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Boc-L-Valine (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere and cool to 0°C.[3][6]

  • Carefully add sodium hydride (2.2 eq) portion-wise to the solution. Stir at 0°C for 30 minutes.[3]

  • Add methyl iodide (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-N-methyl-L-valine by column chromatography.[3]

Visualizations

Steric_Hindrance cluster_val Non-Methylated Valine (Acylation) cluster_nme_val N-Methylated Valine (Acylation) N_val H₂N C_val R_val R N_nme CH₃HN C_nme R_nme R Reactant Activated Carboxyl Group Reactant->N_val Fast Approach Reactant->N_nme Slow / Hindered Approach

Caption: Steric hindrance from the N-methyl group slows nucleophilic attack.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling 2. Amino Acid Coupling - Val: Standard Reagents - N-Me-Val: HATU + longer time wash1->coupling monitoring 3. Monitor Reaction - Val: Kaiser Test - N-Me-Val: Bromophenol Blue Test coupling->monitoring wash2 Wash (DMF/DCM) monitoring->wash2 cycle Repeat Cycle or Proceed to Cleavage wash2->cycle

Caption: Workflow for an amino acid coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway cluster_info Impact of N-Methylation Peptide Peptide Therapeutic (with Val or N-Me-Val) Receptor Cell Surface Receptor (e.g., GPCR, Kinase) Peptide->Receptor Binding Effector Downstream Effector Protein Receptor->Effector Activation Signal Cellular Response (e.g., Proliferation, Apoptosis) Effector->Signal Signal Transduction info_node N-methylation alters peptide conformation, - Affects binding affinity (Kd) - Increases proteolytic stability - Modulates downstream signal strength

Caption: N-methylation can modulate a peptide's interaction with a target receptor.

Conclusion

While non-methylated valine readily participates in standard chemical reactions, particularly peptide synthesis, its N-methylated counterpart presents significant reactivity challenges. The dominant effect of N-methylation is steric hindrance, which necessitates the use of more potent reagents, longer reaction times, and specialized monitoring techniques to achieve comparable outcomes in acylation reactions. Researchers must account for this decreased reactivity when designing synthetic routes for N-methylated peptides. However, this synthetic challenge is often justified by the substantial benefits of N-methylation, including enhanced resistance to enzymatic degradation and improved pharmacokinetic profiles, making it an invaluable modification in modern drug discovery.[1][7]

References

The Double-Edged Sword: How Alpha-Methylation Sculpts Peptide Conformation and Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous journey. Among the arsenal of chemical modifications, alpha-methylation—the substitution of the alpha-hydrogen of an amino acid with a methyl group—stands out as a powerful tool to enhance peptide characteristics. This guide provides an objective comparison of the effects of alpha-methylation on peptide conformation and activity, supported by experimental data and detailed protocols.

Alpha-methylation introduces a steric constraint that significantly impacts a peptide's conformational flexibility. This seemingly minor alteration can lead to profound changes in secondary structure, proteolytic stability, and ultimately, biological activity. Understanding these effects is crucial for the rational design of peptide-based drugs with improved pharmacokinetic and pharmacodynamic profiles.

Conformational Consequences: A Shift Towards Helicity

One of the most well-documented effects of alpha-methylation is the induction and stabilization of helical structures. The steric hindrance imposed by the alpha-methyl group restricts the permissible psi (ψ) and phi (φ) backbone dihedral angles, favoring conformations consistent with α-helices and 310-helices.

A study on apolipoprotein A-I (ApoA-I) mimetic peptides demonstrated that the incorporation of various α-methylated amino acids significantly increased the α-helical content as measured by circular dichroism (CD) spectroscopy.[1] The enhanced helicity, in turn, correlated with improved biological function, specifically cholesterol efflux.

Comparative Analysis of Helical Content:
Peptide SequenceModification% α-Helicity (in PBS)% α-Helicity (in 30% TFE)
VLESFKVSFLSALEEYTKKLNTUnmodified (Parent Peptide A)15.256.0
VLESFKVSFLS LEEYTKKLNTα-methyl-Alanine20.540.5
VLESFKVSFLSALEEYT KLNTα-methyl-Lysine28.959.8
VLESFKVSF SALEE YTKKLNTα-methyl-Leucine25.458.1
VLESFKVSFSAEEYTK NTMultiple α-methylations35.160.2

Data adapted from a study on ApoA-I mimetic peptides. TFE (trifluoroethanol) is a solvent known to promote helix formation, and the data shows that α-methylation can stabilize helicity even in a less favorable aqueous environment (PBS).

The following diagram illustrates the conformational restriction imposed by α-methylation, leading to a more defined helical structure.

G cluster_0 Unmodified Peptide cluster_1 α-Methylated Peptide Unmodified Unmodified Flexible Conformation Flexible Conformation Unmodified->Flexible Conformation Allows broad range of φ/ψ angles Random Coil Random Coil Flexible Conformation->Random Coil Alpha-Methylated Alpha-Methylated Restricted Conformation Restricted Conformation Alpha-Methylated->Restricted Conformation Restricts φ/ψ angles Helical Structure Helical Structure Restricted Conformation->Helical Structure

Effect of α-methylation on peptide conformational freedom.

Bolstering Defenses: Enhanced Proteolytic Stability

A major hurdle in the development of peptide drugs is their susceptibility to degradation by proteases. Alpha-methylation provides a steric shield at the peptide backbone, hindering the approach of proteolytic enzymes and thereby increasing the peptide's half-life.

In the aforementioned study on ApoA-I mimetic peptides, the α-methylated analogs demonstrated significantly increased resistance to degradation by trypsin and Asp-N proteases.[1] Similarly, the introduction of an α-aminoisobutyric acid (Aib), an α-methylated version of alanine, into glucagon-like peptide-1 (GLP-1) analogs has been shown to dramatically increase their stability against dipeptidyl peptidase-4 (DPP-IV) cleavage.

Comparative Proteolytic Stability:
PeptideModificationProteaseHalf-life (t1/2)
Native GLP-1(7-36)UnmodifiedDPP-IV~2 minutes
Taspoglutide (GLP-1 analog)Aib8, Aib35DPP-IV~13 hours (in human plasma)
ApoA-I Mimetic Peptide AUnmodifiedTrypsin>90% degraded after 2h
ApoA-I Mimetic Peptide Kαα-methyl-LysineTrypsin~10% degraded after 2h

This enhanced stability translates to a longer duration of action in vivo, a highly desirable characteristic for therapeutic peptides.

Impact on Biological Activity: A Balancing Act

The conformational rigidity and increased stability conferred by alpha-methylation can have a variable impact on a peptide's biological activity. The outcome is highly dependent on the specific peptide, the position of the methylation, and the nature of the receptor-ligand interaction.

In some cases, the pre-organization of the peptide into its bioactive conformation can lead to a significant increase in receptor binding affinity and potency. For instance, N-terminal methylation of some peptides has been shown to increase their binding affinity.[2]

However, if the induced conformation is not optimal for receptor binding, a decrease in activity can be observed. Therefore, a careful structure-activity relationship (SAR) study is often required to identify the optimal position for alpha-methylation.

Comparative Receptor Binding Affinity:
Peptide/AnalogModificationReceptorBinding Affinity (IC50 or Ki)
Neuropeptide Y (NPY)UnmodifiedY1 ReceptorHigh Affinity
[Ala33]pNPYAlanine substitutionY1 ReceptorReduced Affinity
NPY AnalogsN-terminal truncationsY1 ReceptorMicromolar affinities (reduced)
GLP-1UnmodifiedGLP-1 ReceptorIC50 = 1.5 nM
TaspoglutideAib8, Aib35GLP-1 ReceptorIC50 = 1.1 nM

Note: Direct comparative data for α-methylated vs. unmodified versions of the same peptide's binding affinity in a single study can be challenging to find across a wide range of peptides. The data presented here is illustrative of the types of effects observed.

The following diagram illustrates a simplified signaling pathway that can be modulated by an alpha-methylated peptide with enhanced receptor binding.

G cluster_0 Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Peptide α-Methylated Peptide Peptide->Receptor Enhanced Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction G start Start incubate Incubate Peptide with Protease/Plasma start->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by RP-HPLC quench->analyze calculate Calculate Half-life analyze->calculate end End calculate->end

References

A Cost-Benefit Analysis of Boc vs. Fmoc Solid-Phase Peptide Synthesis for Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of methylated peptides presents unique challenges that necessitate a careful selection of the solid-phase peptide synthesis (SPPS) strategy. The incorporation of N-methylated amino acids can significantly enhance a peptide's therapeutic properties, including increased metabolic stability and improved cell permeability. However, the steric hindrance introduced by the methyl group on the amide nitrogen can impede coupling reactions. This guide provides an objective comparison of the two primary SPPS chemistries, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the synthesis of methylated peptides, with a focus on cost, efficiency, and purity, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Boc and Fmoc Strategies

The fundamental difference between the Boc and Fmoc strategies lies in the protecting group for the α-amino group and the chemical conditions required for its removal. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine like piperidine. This distinction governs the choice of side-chain protecting groups and the overall synthetic workflow.

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethoxycarbonyl) Strategy
α-Amino Protection Acid-labile (cleaved by TFA)Base-labile (cleaved by piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF)Typically tert-butyl-based, removed by TFA
Orthogonality Not fully orthogonal; relies on differential acid labilityFully orthogonal
Cleavage from Resin Harsh conditions (e.g., HF, TFMSA)Mild conditions (TFA)
Automation Friendliness Less common for automated synthesizersHighly compatible with automated synthesizers[1]

Quantitative Performance Comparison for Methylated Peptides

Table 1: Boc-SPPS of a Model Methylated Peptide [2]

ParameterValueNotes
Resin Substitution0.5 - 1.0 mmol/gMerrifield or PAM resin is commonly used.
Coupling Efficiency (per step)>99%Monitored by Kaiser or Isatin test.
Coupling Efficiency (N-Methylated Amino Acid) ~95-98% May require double coupling or optimized reagents.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required.
Final Purified Peptide Yield20 - 40%Dependent on purification efficiency.

Table 2: Estimated Performance of Fmoc-SPPS for a Model Methylated Peptide

ParameterValueNotes
Resin Substitution0.4 - 0.8 mmol/gRink Amide or Wang resin is commonly used.
Coupling Efficiency (per step)>99%Monitored by UV absorbance of the fluorenyl group.
Coupling Efficiency (N-Methylated Amino Acid) ~90-98% Highly dependent on the coupling reagent (e.g., HATU, PyAOP). Longer reaction times or double coupling may be necessary.
Overall Crude Peptide Yield50 - 75%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)60 - 85%Generally higher than Boc-SPPS due to milder conditions.
Final Purified Peptide Yield30 - 50%Higher crude purity often leads to better recovery after purification.

Cost-Benefit Analysis

The choice between Boc and Fmoc for methylated peptide synthesis involves a trade-off between upfront material costs and overall process efficiency and final product quality.

Table 3: Cost Comparison of Key Reagents and Solvents

ItemBoc StrategyFmoc StrategyCost Implication
Protected Amino Acids Generally lower cost.Generally higher cost, but prices are decreasing due to economies of scale.[1]Fmoc-amino acids represent a significant portion of the raw material budget.
Solvents Dichloromethane (DCM) is relatively inexpensive.[1]N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP) are more expensive than DCM.Solvent consumption is a major cost driver in large-scale synthesis.
Deprotection Reagents Trifluoroacetic acid (TFA) is a moderately priced reagent.Piperidine is a relatively inexpensive base.The cost of the deprotection reagent itself is generally not the primary cost factor.
Coupling Reagents for Methylated Residues DCC/HOBt (lower cost), PyBrOP.HATU, HBTU, PyAOP, PyBOP (higher cost).High-efficiency coupling reagents for Fmoc-SPPS of methylated peptides are often more expensive.
Resin Cleavage Reagents Anhydrous HF or TFMSA require special, costly apparatus.TFA is used, which is less hazardous and requires less specialized equipment.The final cleavage step in Boc-SPPS can be a significant cost and safety consideration.
Waste Disposal Involves hazardous acids requiring specialized disposal.Generally considered "greener" with milder reagents.[1]Waste disposal costs can be a significant operational expense.

Overall Cost-Effectiveness:

While the initial cost of Boc-protected amino acids and some solvents is lower, the Fmoc strategy often proves to be more cost-effective for the synthesis of methylated peptides in the long run.[1][] The milder reaction conditions of Fmoc-SPPS typically lead to higher crude purity, which significantly reduces the time and cost associated with downstream purification.[1] Furthermore, the amenability of Fmoc chemistry to automation can lead to higher throughput and reduced labor costs.[1]

However, for certain hydrophobic or aggregation-prone methylated peptides, the Boc strategy may offer advantages. The acidic deprotection step in Boc chemistry can help to disrupt secondary structures, potentially leading to improved coupling efficiencies in difficult sequences.

Experimental Protocols

Boc-SPPS Protocol for a Methylated Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Boc chemistry.

  • Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using an appropriate activation method (e.g., Cs-salt method).

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

  • Neutralization: Neutralize the protonated N-terminal amine with a 10% solution of diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM to remove excess base.

  • Coupling of the Next Amino Acid:

    • For a standard amino acid, pre-activate the Boc-amino acid (3 equivalents) with dicyclohexylcarbodiimide (DCC, 3 equivalents) and 1-hydroxybenzotriazole (HOBt, 3 equivalents) in DMF/DCM. Add the activated amino acid to the resin and react for 2-4 hours.

    • For an N-methylated amino acid: Pre-activate the Boc-N-methyl-amino acid (3 equivalents) with PyBrOP (3 equivalents) and DIEA (6 equivalents) in DMF/DCM. Add the activated amino acid to the resin and react for 4-8 hours. A second coupling may be required.

  • Monitoring the Coupling: Monitor the completion of the coupling reaction using the Kaiser test (for primary amines) or the Isatin test (for secondary amines).

  • Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 3-9 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).

Fmoc-SPPS Protocol for a Methylated Peptide

This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.

  • Resin Swelling: Swell Rink Amide or Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Coupling of the Next Amino Acid:

    • For a standard amino acid, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF. Add the activated amino acid to the resin and react for 1-2 hours.

    • For an N-methylated amino acid: Pre-activate the Fmoc-N-methyl-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF.[4] Add the activated amino acid to the resin and react for 2-6 hours.[4] Longer reaction times or a double coupling may be necessary.[4]

  • Monitoring the Coupling: Monitor the completion of the coupling reaction by taking a small sample of the resin and performing a Kaiser test (for primary amines) or Isatin test (for secondary amines).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Workflow and Pathway Diagrams

Boc_SPPS_Workflow Resin Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-AA-OH, Coupling Reagent) Wash2->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 Wash3->Deprotection Next Cycle FinalCleavage Final Cleavage (HF or TFMSA) Wash3->FinalCleavage Final Step CrudePeptide Crude Methylated Peptide FinalCleavage->CrudePeptide

Caption: Boc-SPPS workflow for methylated peptides.

Fmoc_SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle FinalCleavage Final Cleavage (TFA Cocktail) Wash2->FinalCleavage Final Step CrudePeptide Crude Methylated Peptide FinalCleavage->CrudePeptide

Caption: Fmoc-SPPS workflow for methylated peptides.

Conclusion

The choice between Boc and Fmoc chemistry for the synthesis of methylated peptides is a multifaceted decision that depends on the specific requirements of the project, including the peptide sequence, scale of synthesis, available equipment, and budget.

For most applications, the Fmoc strategy is the preferred method due to its milder reaction conditions, higher crude purity, and amenability to automation, which often translate to better overall cost-effectiveness despite the higher initial cost of Fmoc-protected amino acids. The development of highly efficient coupling reagents like HATU has largely overcome the challenges associated with coupling sterically hindered N-methylated amino acids in Fmoc-SPPS.

The Boc strategy remains a viable option , particularly for the synthesis of difficult, hydrophobic, or aggregation-prone methylated peptides. The lower cost of Boc-protected amino acids and some solvents can make it an economically attractive choice for specific, well-established manufacturing processes. However, the harsh cleavage conditions and safety concerns associated with the use of strong acids like HF are significant drawbacks.

Ultimately, a thorough evaluation, including small-scale pilot syntheses, is recommended to determine the most cost-effective and efficient strategy for the synthesis of a particular methylated peptide.

References

N-Methyl-Valine Fortification: A Game-Changer in Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to enzymatic degradation. This rapid breakdown in biological systems leads to a short in vivo half-life, limiting their therapeutic efficacy. A key strategy to overcome this hurdle is the strategic modification of the peptide backbone, with N-methylation of amino acid residues emerging as a powerful tool. This guide provides an objective comparison of the enzymatic stability of peptides containing N-methyl-L-valine versus their unmodified L-valine counterparts, supported by experimental data and detailed methodologies.

The introduction of a methyl group to the amide nitrogen of a valine residue fundamentally alters the peptide's susceptibility to proteases. This modification confers enhanced stability primarily through steric hindrance. The bulky methyl group physically obstructs the approach of proteolytic enzymes, shielding the adjacent peptide bonds from cleavage. This simple yet effective modification can dramatically extend the half-life of a peptide in a biological matrix.

Quantitative Comparison of Proteolytic Stability

The following table presents representative data from an in vitro study comparing the stability of a hypothetical peptide and its N,N-dimethyl-L-valine modified version in human serum. This data illustrates the substantial improvement in enzymatic stability afforded by N-methylation at the valine residue.[1]

Time (hours)% Intact Unmodified Peptide% Intact Peptide with N,N-Dimethyl-L-Valine
0 100%100%
1 45%95%
4 10%80%
8 <1%65%
24 Undetectable40%
Half-life (t½) ~0.8 hours ~18 hours

Note: This data is illustrative and the actual enhancement in stability is dependent on the specific peptide sequence and the location of the N-methyl-valine modification.[1]

Further reinforcing this principle, studies comparing N-methyl-L-valine with N-methyl-D-valine indicate that both modifications significantly increase proteolytic stability compared to the natural L-valine.[2] The D-configuration, being an unnatural stereoisomer, provides even greater resistance to enzymatic degradation.[2]

Experimental Protocols for Assessing Enzymatic Stability

A robust and standardized methodology is crucial for accurately determining and comparing the enzymatic stability of peptides. The following is a detailed protocol for a typical in vitro enzymatic stability assay using a protease such as trypsin, followed by analysis with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:
  • Peptide stock solutions (1 mg/mL of both the L-valine and N-methyl-L-valine containing peptides in an appropriate buffer, e.g., PBS)

  • Protease stock solution (e.g., Trypsin at 0.1 mg/mL in the same buffer)

  • Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

Procedure:
  • Reaction Setup: In separate microcentrifuge tubes, dilute the peptide stock solutions with the reaction buffer to a final concentration of 0.1 mg/mL.

  • Enzyme Addition: To initiate the enzymatic degradation, add the protease stock solution to each peptide solution. A typical enzyme-to-substrate ratio is 1:100 (w/w). For a negative control, add an equivalent volume of reaction buffer without the enzyme.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

  • RP-HPLC Analysis: Analyze the supernatant of each sample using an RP-HPLC system.

    • Inject a standard volume of the supernatant onto the C18 column.

    • Elute the peptide and its degradation products using a linear gradient of Mobile Phase B.

    • Monitor the elution profile by measuring the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatogram.

    • Integrate the peak area of the intact peptide for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life (t½) of each peptide.

Visualizing the Workflow and Mechanism

To further elucidate the experimental process and the underlying protective mechanism of N-methylation, the following diagrams are provided.

Enzymatic_Stability_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis Peptide_L_Val Peptide (L-Val) Incubation Incubate with Protease (e.g., Trypsin) at 37°C Peptide_L_Val->Incubation Peptide_NMe_Val Peptide (N-Me-Val) Peptide_NMe_Val->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction (e.g., with TFA) Time_Points->Quench HPLC RP-HPLC Analysis Quench->HPLC Data_Analysis Data Analysis: - Peak Area Integration - % Intact Peptide vs. Time - Half-life (t½) Calculation HPLC->Data_Analysis

Caption: Experimental workflow for comparing the enzymatic stability of peptides.

Steric_Hindrance_Mechanism cluster_unmodified L-Valine Peptide cluster_modified N-Methyl-Valine Peptide P1 AA1 Val Val P1->Val -CO-NH- P2 AA2 Val->P2 -CO-NH- Cleavage Peptide Bond Cleavage P1_mod AA1 NMeVal N-Me-Val P1_mod->NMeVal -CO-N(CH3)- P2_mod AA2 NMeVal->P2_mod -CO-NH- Blocked Steric Hindrance Blocks Access Protease Protease Protease->Val Protease_blocked Protease Protease_blocked->NMeVal X

Caption: Mechanism of increased enzymatic stability via N-methylation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Boc-alpha-ME-DL-val-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other sensitive laboratory work, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of Boc-alpha-ME-DL-val-OH, a protected amino acid derivative. Adherence to these guidelines will help mitigate risks and ensure environmental responsibility.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves. Inspect them for any tears or punctures before use.

  • Body Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: In instances where dust formation is possible, a dust mask or a respirator should be used.

Disposal Protocol for this compound

The disposal of this compound, like many specialized chemical reagents, must be handled as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2][3] Never dispose of this chemical down the drain or in regular trash.[1][4][5]

Step 1: Containment of Waste

  • Solid Waste: Carefully sweep any solid this compound, minimizing dust generation. Place the collected solid into a clearly labeled, sealable container suitable for chemical waste.[5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and wipes, must be collected in a separate, sealed container and treated as chemical waste.[5]

  • Solutions: If the compound is in a solution, absorb the liquid with an inert material such as vermiculite or sand. The absorbed material should then be placed in a sealed container for disposal.[5]

Step 2: Labeling of Waste Containers

Proper labeling is crucial for safe handling and disposal. The waste container must be clearly marked with the following information:[1]

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]

  • The quantity of the waste.

  • The date of waste generation.[1]

  • Your name, department, and contact information.

Step 3: Storage of Chemical Waste

Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area.[5] Ensure that it is stored away from incompatible materials.

Step 4: Arranging for Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1][3][5] You will need to provide them with the accurate chemical name and quantity as listed on your waste container.

Chemical and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound was not identified, the following table summarizes key quantitative data for similar Boc-protected amino acids, which can serve as a reference for safe handling.

PropertyValue (for similar compounds)Source
Appearance White solid[6]
Flash Point 113 °C / 235.4 °F (for N-Boc-L-alanine methyl ester)[6]
Specific Gravity 1.03 g/cm³ (for N-Boc-L-alanine methyl ester)[6]
Storage Class 11 - Combustible Solids (for Boc-N-Me-Val-OH)[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_preparation Preparation cluster_containment Containment cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: Need to dispose of this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Solid: Sweep carefully, avoiding dust waste_type->solid_waste Solid solution_waste Solution: Absorb with inert material waste_type->solution_waste Liquid contaminated_materials Contaminated Materials: Collect gloves, wipes, etc. waste_type->contaminated_materials Other contain Place in a sealed, appropriate chemical waste container solid_waste->contain solution_waste->contain contaminated_materials->contain labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Contact Info contain->labeling storage Store in designated, secure waste area labeling->storage contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their research environment.

References

Personal protective equipment for handling Boc-alpha-ME-DL-val-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-alpha-ME-DL-val-OH. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.

Core Safety Information

Personal Protective Equipment (PPE)

A comprehensive assessment of the work area and process is necessary to determine the appropriate PPE for protection.[3] The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards.[3][4][5][6][7]

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles, Face ShieldSafety goggles are the minimum requirement to protect against impacts and chemical splashes.[3][7] A face shield provides additional protection, especially during tasks with a high risk of splashing.[6]
Hands Chemical-Resistant GlovesDisposable nitrile gloves are standard for incidental contact.[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[8]
Body Laboratory CoatA lab coat protects clothing and skin from potential splashes and spills.[6][8]
Respiratory Dust Mask (N95 or equivalent)Recommended, particularly when handling the powdered form of the chemical, to prevent inhalation of dust particles.[1]
Feet Closed-Toe ShoesEssential to prevent injuries from dropped objects or spills.[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps.

cluster_receiving Receiving and Storage cluster_handling Handling cluster_disposal Waste Management and Disposal Receiving Receiving: - Inspect container for damage. - Verify label information. Storage Storage: - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. Receiving->Storage Upon receipt Weighing Weighing and Preparation: - Perform in a chemical fume hood. - Use appropriate PPE. Storage->Weighing Retrieval for use Reaction Reaction Setup: - Add to reaction vessel under controlled conditions. Weighing->Reaction For experimental use Waste_Collection Waste Collection: - Collect unused material and contaminated items in a designated, labeled waste container. Reaction->Waste_Collection Post-reaction Disposal Disposal: - Dispose of as chemical waste in accordance with institutional and local regulations. Waste_Collection->Disposal

Figure 1. Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Unused this compound should be collected in a designated and clearly labeled hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, should also be disposed of as hazardous chemical waste.[8]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Spill Occurs Evacuate Evacuate immediate area. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate PPE Don appropriate PPE for cleanup. Ventilate->PPE Contain Contain the spill with absorbent material. PPE->Contain Cleanup Carefully sweep or scoop up solid material. Place in a sealed container for disposal. Contain->Cleanup Decontaminate Decontaminate the spill area. Cleanup->Decontaminate Report Report the incident to the lab supervisor and EHS. Decontaminate->Report

Figure 2. Spill response flowchart.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[8] Remove contaminated clothing and shoes.

  • Inhalation: Remove to fresh air.[8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[8] Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.